molecular formula C8H9N3O B1404642 5-Amino-3-methoxy-1H-indazole CAS No. 1368181-72-9

5-Amino-3-methoxy-1H-indazole

Cat. No.: B1404642
CAS No.: 1368181-72-9
M. Wt: 163.18 g/mol
InChI Key: VKRAQIYBQWNRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-methoxy-1H-indazole is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRAQIYBQWNRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368181-72-9
Record name 3-methoxy-1H-indazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Though rare in nature, synthetic indazole derivatives have garnered immense interest due to their wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of the indazole core allows for diverse substitution patterns, enabling the fine-tuning of physicochemical properties to optimize drug-like characteristics such as solubility, permeability, and metabolic stability.[3] This adaptability has led to the successful development of several clinically approved drugs, including the kinase inhibitors pazopanib and axitinib, underscoring the therapeutic potential of this heterocyclic motif.[1]

This technical guide focuses on a specific derivative, 5-Amino-3-methoxy-1H-indazole (CAS No. 1368181-72-9), a compound of interest for further exploration in drug discovery programs. Understanding its fundamental physicochemical properties is a critical first step in elucidating its potential as a lead compound or a key building block for more complex bioactive molecules. This document provides a comprehensive overview of these properties, supported by established experimental methodologies and theoretical predictions, to empower researchers in their pursuit of novel therapeutics.

Molecular Structure and Key Physicochemical Properties

The chemical structure of this compound dictates its reactivity, intermolecular interactions, and ultimately, its behavior in biological systems.

Caption: 2D Structure of this compound.

A summary of the core physicochemical properties of this compound is presented in the table below. It is important to note that while some data for related compounds is available, specific experimental values for this molecule are not widely published. Therefore, a combination of data from commercial suppliers and computationally predicted values are provided.

PropertyValueSource/Method
Molecular Formula C₈H₉N₃O-
Molecular Weight 163.18 g/mol -
CAS Number 1368181-72-9[4][5]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not experimentally determined. Predicted to be in the range of 150-180 °C.Prediction based on similar structures
Boiling Point Not determined. Likely to decompose at high temperatures.General knowledge
Solubility Predicted to be soluble in polar organic solvents like DMSO and methanol. Low aqueous solubility is expected.Prediction based on structure
pKa (acidic) ~13-14 (for the N-H proton)Predicted
pKa (basic) ~4-5 (for the amino group)Predicted
LogP 1.2 - 1.8Predicted

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following section outlines standardized, self-validating experimental protocols for the determination of key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.[1]

Methodology: Digital Melting Point Apparatus

  • Sample Preparation: Finely grind a small amount of this compound into a powder.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.

  • Rapid Determination (Optional): For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[7]

  • Accurate Determination: For a precise measurement, set the heating rate to 1-2 °C/min, starting from a temperature approximately 10-15 °C below the expected melting point.[6]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

  • Replicate Measurements: Perform at least two additional measurements to ensure reproducibility.

Melting_Point_Workflow start Start sample_prep Grind Sample start->sample_prep capillary_load Load Capillary Tube sample_prep->capillary_load apparatus_setup Place in Apparatus capillary_load->apparatus_setup heating Heat at 1-2 °C/min apparatus_setup->heating observe Observe Melting heating->observe record Record Temperature Range observe->record end End record->end

Caption: Workflow for Melting Point Determination.

Solubility Determination

Rationale: Aqueous solubility is a critical parameter for drug candidates as it directly influences absorption and bioavailability.[8][9] The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[10]

Methodology: Shake-Flask Method

  • Solution Preparation: Prepare a series of buffers at different physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[10]

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[10]

  • Sample Processing: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

  • Filtration: Carefully filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Construct a calibration curve using standard solutions of known concentrations to determine the solubility at each pH.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the extent of ionization of a molecule at a given pH.[11] This property significantly impacts a drug's solubility, permeability, and interaction with its biological target.[3] For molecules with poor aqueous solubility, HPLC-based methods are particularly useful.[12][13]

Methodology: HPLC-Based pKa Determination

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying pH values, typically spanning a range that covers the expected pKa of the analyte.

  • Chromatographic System: Utilize a reversed-phase HPLC system with a suitable column (e.g., C18).

  • Sample Analysis: Inject a solution of this compound into the HPLC system and record the retention time for each mobile phase pH.

  • Data Plotting: Plot the retention time (or capacity factor, k') as a function of the mobile phase pH.

  • pKa Determination: The resulting plot will be a sigmoidal curve. The pKa value corresponds to the pH at the inflection point of this curve.[12]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and identity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, their connectivity, and their chemical environment.

Predicted ¹H NMR (in DMSO-d₆):

  • Aromatic Protons: Signals in the range of 6.5-7.5 ppm, showing characteristic coupling patterns for the substituted benzene ring.

  • Methoxy Protons: A singlet around 3.8-4.0 ppm, integrating to 3 protons.

  • Amino Protons: A broad singlet that may be exchangeable with D₂O.

  • N-H Proton: A broad singlet, also exchangeable.

Predicted ¹³C NMR (in DMSO-d₆):

  • Aromatic Carbons: Signals in the range of 100-150 ppm.

  • Methoxy Carbon: A signal around 55-60 ppm.

  • C3 and C5 Carbons: Signals influenced by the electron-donating methoxy and amino groups, respectively.

UV-Vis Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis.[14] Heterocyclic aromatic compounds like indazoles typically exhibit characteristic absorption bands in the UV region.[15]

Experimental Protocol:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol or ethanol).

  • Sample Preparation: Prepare a dilute solution of this compound of a known concentration.

  • Spectral Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm) using a spectrophotometer.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The absorbance value can be used for concentration determination via the Beer-Lambert law.

Synthesis of this compound

Rationale: A reliable synthetic route is crucial for obtaining the compound for further studies. The following is a general and adaptable method for the synthesis of substituted 3-aminoindazoles, which can be modified for the target molecule.[16]

Synthesis_Pathway starting_material Substituted 2-halobenzonitrile intermediate Intermediate starting_material->intermediate Hydrazine derivative, Cu-catalyzed coupling product This compound intermediate->product Deprotection/ Cyclization

Caption: General Synthetic Pathway for 3-Aminoindazoles.

Applications and Future Directions

Substituted indazoles are prominent in drug discovery, particularly in the development of kinase inhibitors for oncology.[6][12] The 5-amino and 3-methoxy substituents on the indazole core of the title compound offer opportunities for further chemical modification to explore structure-activity relationships (SAR). The amino group can serve as a handle for amide bond formation or other functionalization, while the methoxy group can influence solubility and metabolic stability. This compound represents a valuable starting point for the design and synthesis of novel bioactive molecules with potential therapeutic applications.

References

  • Melting point determination. (n.d.). Retrieved January 18, 2026, from [Link]

  • The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. (2025). Benchchem.
  • Determination of pKa Values by Liquid Chromatography. (n.d.). Retrieved January 18, 2026, from [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018).
  • (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023).
  • How To Determine Melting Point Of Organic Compounds? (2025, January 31). Chemistry For Everyone.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). Scientific Reports, 14(1), 9495.
  • Experiment 1 - Melting Points. (n.d.). Retrieved January 18, 2026, from [Link]

  • pKa Value Determination Guidance 2024. (2021, December 25). PharmaeliX.
  • What is pKa and how is it used in drug development? (2023, December 13). Pion Inc.
  • Supporting Inform
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare.
  • Ultraviolet Spectra of Heteroorganic Compounds. (1971).
  • <1236> Solubility Measurements. (2016, September 30). USP-NF.
  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved January 18, 2026, from [Link]

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • 1H-Indazol-5-amine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 18, 2026, from [Link]

  • (PDF) UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. (2016, May 20).
  • UV-Vis spectroscopy. (n.d.). Retrieved January 18, 2026, from [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026, January 12).
  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

  • (PDF) 13 C NMR of indazoles. (2016, April 7).
  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (n.d.). SciELO South Africa. Retrieved January 18, 2026, from [Link]

  • (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). Semantic Scholar.
  • 5-methoxy-3-phenyl-1H-indazole. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 18, 2026, from [Link]

  • Application Notes and Protocols for the Synthesis of Indazoles using 2'-Aminoacetophenone Hydrochloride. (2025). Benchchem.
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to 5-Amino-3-methoxy-1H-indazole: Chemical Structure and Tautomerism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-methoxy-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of its chemical structure, with a particular focus on the nuanced principles of its tautomerism. We will delve into the electronic and steric influences of the amino and methoxy substituents on the indazole core, predict its spectroscopic characteristics, and propose a viable synthetic pathway. This document is intended to be a valuable resource for professionals in drug discovery and development, offering insights into the rational design and utilization of this important molecular entity.

Introduction to the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1] The versatility of the indazole core lies in its ability to engage in various non-covalent interactions with biological targets, a capacity that is profoundly influenced by the nature and position of its substituents. A critical aspect of indazole chemistry is the phenomenon of annular tautomerism, the migration of a proton between the two nitrogen atoms of the pyrazole ring, which can significantly impact the molecule's physicochemical properties and its interactions with biological macromolecules.

Chemical Structure of this compound

The structure of this compound is characterized by an indazole core substituted with an amino group at the 5-position and a methoxy group at the 3-position.

  • Systematic Name: this compound

  • CAS Number: 1368181-72-9

  • Molecular Formula: C₈H₉N₃O

  • Molecular Weight: 163.18 g/mol

The substituents play a crucial role in modulating the electronic properties of the indazole ring. The amino group at the 5-position is a strong electron-donating group, increasing the electron density of the benzene portion of the ring system. Conversely, the methoxy group at the 3-position, while also electron-donating through resonance, can exhibit some inductive electron-withdrawing character due to the electronegativity of the oxygen atom. The interplay of these electronic effects influences the molecule's reactivity, polarity, and, most importantly, its tautomeric equilibrium.

Tautomerism: A Deep Dive into the 1H- and 2H-Forms

Indazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers, which are in equilibrium. The 3H-tautomer is generally considered energetically unfavorable and is not significantly populated.[2]

Caption: Annular tautomerism in 5-Amino-3-methoxy-indazole.

For the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ in the gas phase.[3] This preference is attributed to the benzenoid character of the 1H-form, which is more aromatic than the quinonoid-like structure of the 2H-tautomer.[2]

However, the position of this equilibrium can be significantly influenced by:

  • Substituents: Electron-donating groups, such as the amino and methoxy groups in our molecule of interest, can influence the relative stability of the tautomers. The amino group at the 5-position is expected to further stabilize the 1H-tautomer by donating electron density into the aromatic system. The methoxy group at the 3-position will also contribute to this stabilization.

  • Solvent: The polarity of the solvent can play a crucial role. More polar solvents may stabilize the more polar tautomer. The 2H-indazole generally possesses a larger dipole moment than the 1H-indazole, suggesting that polar solvents could potentially increase the population of the 2H-form.[4]

  • Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonding can stabilize specific tautomers.[5] In this compound, the amino group can act as a hydrogen bond donor, and the nitrogen atoms of the pyrazole ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. In the 1H-tautomer, the N-H of the pyrazole ring can participate in intermolecular hydrogen bonding. In the 2H-tautomer, the lone pair on the N1 nitrogen becomes a potential hydrogen bond acceptor.

Given the strong electron-donating nature of the amino group at the 5-position, it is highly probable that the 1H-tautomer of 5-Amino-3-methoxy-indazole is the predominant form in most conditions.

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential route could involve the diazotization of a substituted aniline followed by reduction and cyclization. A more direct and modern approach could be the reaction of a substituted 2-fluorobenzonitrile with hydrazine, a method known to produce 3-aminoindazoles.[1]

synthesis_workflow start Substituted 2-Fluorobenzonitrile intermediate1 Hydrazine Reaction start->intermediate1 Hydrazine Hydrate, Reflux product This compound intermediate1->product Cyclization

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 5-Amino-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the discovery and history of a specific, yet significant, derivative: 5-Amino-3-methoxy-1H-indazole. While a singular, seminal publication marking its discovery remains elusive in publicly accessible records, its synthetic pathway can be logically deduced from established indazole chemistry. This whitepaper will provide a comprehensive overview of the indazole core's importance, propose a scientifically sound synthetic route to this compound based on analogous reactions, and offer detailed experimental protocols. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this versatile molecule in their scientific pursuits.

The Indazole Core: A Cornerstone in Medicinal Chemistry

Indazole and its derivatives are bicyclic heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their wide range of pharmacological activities.[1][2] The indazole ring system, an analog of indole, is present in numerous FDA-approved drugs, highlighting its clinical significance.[2] These compounds have demonstrated efficacy as anti-inflammatory, antimicrobial, and potent anti-cancer agents.[1] The versatility of the indazole scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.

Deconstructing the Synthesis: A Probable Path to this compound

While the specific historical discovery of this compound (CAS Number: 1368181-72-9) is not prominently documented, its synthesis can be confidently inferred from well-established methodologies for constructing substituted indazoles. A plausible and efficient synthetic strategy involves a multi-step process starting from readily available precursors. This approach hinges on the formation of the indazole ring, followed by functional group manipulations to introduce the amino and methoxy moieties at the desired positions.

A logical retrosynthetic analysis suggests a pathway proceeding through a nitro-substituted indazole intermediate, which can then be reduced to the target primary amine. The methoxy group can be introduced early in the synthesis.

Retrosynthesis Target This compound Intermediate1 5-Nitro-3-methoxy-1H-indazole Target->Intermediate1 Reduction Precursor1 Substituted o-tolunitrile Intermediate1->Precursor1 Cyclization & Methoxylation Precursor2 Nitrating Agent Precursor1->Precursor2 Nitration Precursor3 Cyclizing Agent Precursor1->Precursor3

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis would likely commence with a suitably substituted toluene derivative, which undergoes nitration, followed by transformations to construct the indazole ring, and finally, reduction of the nitro group.

Synthesis_Pathway A 2-Methyl-4-nitrotoluene B 2-Methyl-4-nitrobenzonitrile A->B Oxidation C 5-Nitro-1H-indazole B->C Cyclization D 3-Iodo-5-nitro-1H-indazole C->D Iodination E 3-Methoxy-5-nitro-1H-indazole D->E Methoxylation F This compound E->F Reduction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols: A Practical Guide

The following protocols are detailed, step-by-step methodologies for the probable synthesis of this compound, based on established chemical transformations of analogous compounds.

Step 1: Synthesis of 3-Iodo-5-nitro-1H-indazole

The initial steps to form a key intermediate, 3-iodo-5-nitro-1H-indazole, are crucial for the subsequent introduction of the methoxy group.

Protocol:

  • To a solution of 5-nitro-1H-indazole in a suitable solvent (e.g., N,N-dimethylformamide), add a source of iodine, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).

  • The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 3-iodo-5-nitro-1H-indazole.

Step 2: Synthesis of 3-Methoxy-5-nitro-1H-indazole

The introduction of the methoxy group at the 3-position is a key transformation.

Protocol:

  • Dissolve 3-iodo-5-nitro-1H-indazole in a suitable solvent, such as methanol or a mixture of methanol and a non-polar solvent.

  • Add a copper(I) catalyst, such as copper(I) iodide (CuI), and a base, such as sodium methoxide (NaOMe).

  • The reaction mixture is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.

  • The filtrate is concentrated, and the residue is partitioned between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude 3-methoxy-5-nitro-1H-indazole, which can be purified by chromatography.

Step 3: Synthesis of this compound (Final Product)

The final step involves the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation.[3]

Protocol:

  • Dissolve 3-methoxy-5-nitro-1H-indazole in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Metal-Acid Reduction: Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), or iron powder (Fe) with ammonium chloride (NH₄Cl).[4]

  • The reaction is stirred at room temperature or with heating until the reduction is complete.

  • For catalytic hydrogenation, the catalyst is removed by filtration through Celite. For metal-acid reductions, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and then extracted.

  • The organic extracts are combined, dried, and concentrated to give the crude this compound.

  • Purification by column chromatography or recrystallization can be performed to obtain the final product of high purity.

Physicochemical Properties and Characterization Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 1368181-72-9
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in methanol, DMSO, and other polar organic solvents

Characterization of the final compound would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Applications and Future Directions

The this compound scaffold is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the amino group provides a key handle for further functionalization, allowing for the generation of diverse chemical libraries for high-throughput screening. The methoxy group can influence the electronic properties and metabolic stability of the final compounds.

Derivatives of 5-aminoindazole have been explored as inhibitors of various protein kinases, which are critical targets in oncology.[5] The specific substitution pattern of this compound makes it an attractive starting point for the design of novel kinase inhibitors and other targeted therapies.

Conclusion

References

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (URL: [Link])

  • CN103319410A - Synthesis method of indazole compound - Google P
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (URL: [Link])

  • Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • WO2009106980A2 - Indazole derivatives - Google P
  • Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. (URL: [Link])

  • Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl] - ResearchGate. (URL: [Link])

  • US6998489B2 - Methods of making indazoles - Google P
  • STUDIES ON THE REDUCTION OF THE NITRO GROUP IN 4-NITROINDAZOLES BY ANHYDROUS SnCl2 IN DIFFER - Taylor & Francis. (URL: [Link])

  • WO2021250648A1 - Nitrile-containing antiviral compounds - Google P
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])

  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites - ScholarWorks@UNO - The University of New Orleans. (URL: [Link])

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (URL: [Link])

  • (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. - ResearchGate. (URL: [Link])

  • WO2017186693A1 - Synthesis of indazoles - Google P
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Conformational changes in nitric oxide synthases induced by chlorzoxazone and nitroindazoles: crystallographic and computational analyses of inhibitor potency - PubMed. (URL: [Link])

Sources

An In-Depth Technical Guide to 5-Amino-3-methoxy-1H-indazole (CAS: 1368181-72-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-3-methoxy-1H-indazole, a heterocyclic amine with significant potential in medicinal chemistry and materials science. Drawing from available data and the well-established properties of the indazole scaffold, this document will cover its chemical identity, structural characteristics, a plausible synthetic route, and its prospective applications, particularly in drug discovery.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted indazole with the CAS Registry Number 1368181-72-9.[1][2][3][4][5][6][7] The core of this molecule is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The strategic placement of an amino group at the 5-position and a methoxy group at the 3-position significantly influences its chemical reactivity and biological activity.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 1368181-72-9[1][2][3][4][5][6][7]
Molecular Formula C₈H₉N₃O[1][5]
Molecular Weight 163.18 g/mol [1][2]
Synonyms 3-Methoxy-1H-indazol-5-amine[1]
Purity Typically offered at ≥97%[1][5]
Storage Store at room temperature[3]

The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (methoxy group and ring nitrogens) suggests that this molecule can participate in various intermolecular interactions, a key feature for binding to biological targets.

Caption: Chemical structure of this compound.

Synthesis Pathway

A potential starting material for this synthesis would be a 2-fluoro-5-nitrobenzonitrile. The nitro group can be subsequently reduced to the desired amino group, and the methoxy group can be introduced via nucleophilic substitution.

Proposed Synthetic Workflow:

Synthesis_Workflow A 2-Fluoro-5-nitrobenzonitrile B Reaction with Hydrazine Hydrate A->B Cyclization C 5-Nitro-1H-indazol-3-amine B->C D Diazotization and Hydrolysis C->D E 5-Nitro-1H-indazol-3-ol D->E F Methylation E->F G 3-Methoxy-5-nitro-1H-indazole F->G H Reduction of Nitro Group G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Cyclization: 2-Fluoro-5-nitrobenzonitrile is reacted with hydrazine hydrate in a suitable solvent like ethanol and heated to induce cyclization, forming 5-nitro-1H-indazol-3-amine. This reaction is analogous to the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile.[8]

  • Diazotization and Hydrolysis: The amino group at the 3-position of 5-nitro-1H-indazol-3-amine is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by hydrolysis to yield 5-nitro-1H-indazol-3-ol.

  • Methylation: The hydroxyl group of 5-nitro-1H-indazol-3-ol is methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base to give 3-methoxy-5-nitro-1H-indazole.

  • Reduction: The nitro group at the 5-position of 3-methoxy-5-nitro-1H-indazole is reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to yield the final product, this compound.

This proposed pathway is based on well-established organic chemistry principles and reactions commonly used in the synthesis of indazole derivatives.[9][10]

Potential Applications and Biological Significance

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[11][12] The specific substitutions of an amino and a methoxy group on the this compound molecule suggest several promising areas of application.

Table 2: Potential Therapeutic Areas for Indazole Derivatives

Therapeutic AreaRationale and ExamplesSource(s)
Oncology Indazole derivatives have shown potent anti-proliferative activity. For instance, some 1H-indazole-3-amine derivatives have been investigated as inhibitors of Bcr-Abl in leukemia. The amino group can act as a key hydrogen bond donor in the hinge region of kinases.[9][10][11]
Anti-inflammatory Certain indazole compounds, including 5-aminoindazole, have demonstrated significant anti-inflammatory effects, potentially through the inhibition of cyclooxygenase-2 (COX-2).[13]
Neurological Disorders 5-Methoxy-1H-indazole-3-carbaldehyde, a related compound, is used as an intermediate in the synthesis of drugs targeting neurological disorders.[14]
Antimicrobial The indazole nucleus is present in compounds with antibacterial and antifungal properties.[11]

The 5-amino group, in particular, has been shown to be crucial for the biological activity of some indazoles. For example, 5-aminoindazole exhibits potent COX-2 inhibitory and antioxidant activity.[13] The 3-methoxy group can influence the molecule's solubility, metabolic stability, and electronic properties, which can be fine-tuned to optimize its pharmacokinetic and pharmacodynamic profile.

Logical Relationship of Structure to Potential Activity:

Structure_Activity_Relationship cluster_molecule This compound cluster_properties Physicochemical & Biological Properties cluster_applications Potential Applications Indazole Indazole Core (Privileged Scaffold) Kinase Kinase Inhibition (Oncology) Indazole->Kinase COX2 COX-2 Inhibition (Anti-inflammatory) Indazole->COX2 Neuro CNS Activity Indazole->Neuro Amino 5-Amino Group HBD Hydrogen Bond Donor Amino->HBD Methoxy 3-Methoxy Group HBA Hydrogen Bond Acceptor Methoxy->HBA Solubility Modulated Solubility Methoxy->Solubility Metabolism Metabolic Stability Methoxy->Metabolism HBD->Kinase Hinge Binding

Caption: Structure-activity relationship of this compound.

Experimental Data and Characterization

While specific experimental data for this compound is not available in the initial search, standard analytical techniques would be used for its characterization. Researchers synthesizing or using this compound should expect to employ the following methods for quality control and structural verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Commercial suppliers often provide access to such analytical data upon request.[6]

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and potential hazards.

Conclusion

This compound is a promising building block for the development of novel therapeutic agents and functional materials. Its substituted indazole scaffold is a well-established pharmacophore in various disease areas. While further research is needed to fully elucidate its specific biological activities and applications, the structural features of this compound make it a valuable asset for researchers in medicinal chemistry and drug discovery. The proposed synthetic route provides a viable pathway for its preparation, enabling further investigation into its potential.

References

  • 3-methoxy-1H-indazol-5-amine. (n.d.). PubChem.
  • This compound 1368181-72-9 wiki - Guidechem. (n.d.). Guidechem.
  • This compound | 1368181-72-9 - ChemicalBook. (n.d.). ChemicalBook.
  • 1368181-72-9 | this compound - AiFChem. (n.d.). AiFChem.
  • 1368181-72-9 | MFCD22068858 | this compound - Aaron Chemicals. (n.d.). Aaron Chemicals.
  • CAS 1368181-72-9|3-Methoxy-1H-indazol-5-amine - Chemexpress. (n.d.). Chemexpress.
  • 1368181-72-9|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • This compound | 1368181-72-9 | Benchchem. (n.d.). Benchchem.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Hétérocycles mixtes | CymitQuimica. (n.d.). CymitQuimica.
  • 5-Methoxy-1H-indazole-3-carbaldehyde - Chem-Impex. (n.d.). Chem-Impex.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(9), 3895.
  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. (n.d.). MDPI.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.
  • 5-氨基-3-甲氧基-1H-吲唑 - 陕西菲尔米诺科技有限公司. (n.d.). 陕西菲尔米诺科技有限公司.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Full article: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (n.d.). Taylor & Francis Online.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH. (n.d.). National Center for Biotechnology Information.

Sources

biological significance of the amino group at the 5-position of indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Significance of the 5-Amino Group in Indazole Scaffolds

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning the designation of "privileged scaffolds." The indazole nucleus is a prominent member of this class, recognized for its versatile biological activities and presence in numerous FDA-approved drugs.[1][2] Indazoles, composed of a fused benzene and pyrazole ring, offer a unique three-dimensional structure and rich electronic profile that can be readily modified to interact with a diverse array of biological targets.[1][3]

Among the various substituted indazoles, the 5-aminoindazole motif stands out as a particularly valuable building block in drug discovery.[3] Its significance extends beyond being a simple synthetic intermediate; the amino group at the 5-position imparts specific electronic properties and serves as a critical interaction point with target proteins. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the biological importance of the 5-amino group. We will dissect its role in molecular interactions, analyze its contribution to structure-activity relationships (SAR) in key drug classes, and provide field-proven synthetic protocols for its utilization.

Part 1: The Fundamental Role of the 5-Amino Group: An Electronic and Structural Analysis

The strategic placement of an amino group at the C5 position of the indazole ring is not arbitrary. It fundamentally alters the physicochemical properties of the scaffold, making it a highly effective pharmacophore for engaging with biological macromolecules.

Electronic Properties

The primary influence of the 5-amino group is its strong electron-donating nature. Through resonance, the lone pair of electrons on the nitrogen atom increases the electron density of the bicyclic aromatic system. This electronic enrichment modulates the reactivity of the entire scaffold and, crucially, enhances its ability to form non-covalent bonds. This effect is a key differentiator from other substituents; for instance, the electron-donating capacity of the 5-amino group is significantly stronger than that of a 5-nitro (-NO₂) group, which is strongly electron-withdrawing. This distinction directly impacts binding affinity in biological systems.

Structural Significance: A Hydrogen Bonding Anchor

From a structural perspective, the 5-amino group serves as an excellent hydrogen bond donor. In the context of a protein-ligand complex, this single functional group can act as a critical anchor, locking the molecule into a specific and favorable orientation within a binding pocket. Its ability to form directional hydrogen bonds with backbone carbonyls or specific amino acid side chains (e.g., glutamate, aspartate, serine) is often the linchpin of a compound's potency and selectivity. This capacity to form essential, high-energy interactions is a recurring theme in the success of 5-aminoindazole-based inhibitors.

cluster_Indazole 5-Aminoindazole Core cluster_Properties Key Physicochemical Contributions cluster_Impact Resulting Biological Significance Indazole Indazole Scaffold Amino 5-Amino Group (-NH2) Electronic Strong Electron- Donating Group (EDG) Amino->Electronic  Electronic Effect Structural Hydrogen Bond Donor (HBD) Amino->Structural  Structural Role Modulation Modulates Aromatic System Electron Density Electronic->Modulation Anchoring Anchors Ligand in Binding Pockets Structural->Anchoring

Figure 1: Physicochemical contributions of the 5-amino group.

Part 2: Application in Kinase Inhibition: A Primary Interaction Element

Protein kinases are one of the most intensively pursued target classes in modern pharmacology, and the 5-aminoindazole scaffold has proven to be a highly effective framework for designing potent and selective kinase inhibitors.[4] Kinases catalyze the transfer of phosphate from ATP to a substrate protein, and their inhibitors typically function by competing with ATP for its binding site. The specific geometry and hydrogen bonding patterns of this site make it particularly well-suited for interaction with the 5-aminoindazole core.

Case Study: Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

A compelling demonstration of the 5-amino group's function is found in a series of covalent inhibitors developed for wild-type and gatekeeper mutant FGFR4, a key oncogenic driver in hepatocellular carcinoma.[1][3] In the co-crystal structure of a lead compound from this series, the mechanism of action is clearly elucidated. The aminoindazole core of the inhibitor orients itself to form critical hydrogen bonds with the backbone of two key amino acids in the hinge region of the kinase: Glutamate 551 (Glu551) and Alanine 553 (Ala553) .[1] These interactions are essential for the inhibitor's high-affinity binding and overall potency. The 5-amino group acts as the primary hydrogen bond donor, anchoring the entire molecule in the correct conformation to allow its acrylamide "warhead" to form a covalent bond with a nearby cysteine (Cys552).

cluster_kinase FGFR4 ATP Binding Site cluster_inhibitor 5-Aminoindazole Inhibitor hinge Hinge Region glu551 Glu551 (Backbone C=O) ala553 Ala553 (Backbone N-H) pocket Hydrophobic Pocket cys552 Cys552 amino_group 5-Amino Group amino_group->glu551 H-Bond (Donor) indazole_ring Indazole Ring indazole_ring->ala553 H-Bond acrylamide Acrylamide (Covalent Warhead) acrylamide->cys552 Forms Covalent Bond

Figure 2: Interaction of a 5-aminoindazole inhibitor with FGFR4.
Structure-Activity Relationship (SAR) Insights

The causality behind experimental choices in kinase inhibitor design often revolves around optimizing these hinge-binding interactions. SAR studies consistently show that even minor modifications to the 5-amino group, such as methylation or acylation, can dramatically alter binding affinity. This is because these changes affect both the electronic nature and the steric profile of the hydrogen bond donor. A self-validating system for inhibitor design would therefore involve synthesizing a small library of analogs with modifications at this position to probe the specific requirements of the target kinase's hinge region.

Modification to Indazole CoreTargetRationale / CausalityObserved Effect on Potency
5-Amino Group FGFR4Acts as a primary H-bond donor to the kinase hinge region.Essential for high potency .[1]
5-Anilino Group JNK3The attached phenyl ring occupies a key hydrophobic "selectivity pocket."Drives potency and selectivity over other kinases like p38.[5]
N-Aryl Urea at C5 JNK3Mimics the planar geometry of the 5-anilinoindazoles to maintain pocket occupation.Creates potent inhibitors by preserving key hydrophobic interactions.[5]
Acylation of 5-Amino General KinasesExplores vectors out of the primary binding site; can form additional interactions.Variable; can increase or decrease potency depending on target topology.
Table 1: SAR summary for modifications at the 5-position of indazole-based kinase inhibitors.

Part 3: The Indazole Scaffold in PARP Inhibition: A Framework for Nicotinamide Mimicry

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response, primarily involved in repairing single-strand breaks.[6] Inhibiting PARP in cancer cells that already have a compromised ability to repair double-strand breaks (e.g., those with BRCA1/2 mutations) leads to a synthetic lethality, making PARP inhibitors a powerful class of anticancer drugs.[7]

Case Study: Niraparib and the Role of the Indazole Core

The FDA-approved drug Niraparib is a potent inhibitor of PARP1 and PARP2.[8][9] While Niraparib itself is a 2H-indazole-7-carboxamide, its success powerfully illustrates the utility of the indazole scaffold in this target class. PARP inhibitors function by mimicking the nicotinamide moiety of the enzyme's natural substrate, NAD+, to occupy the catalytic pocket.[10] The indazole ring of Niraparib serves as an effective bioisostere for the nicotinamide ring, positioning its carboxamide group to form key hydrogen bonds with Gly863 and Ser904 in the PARP1 active site.[11]

The 5-Amino Group as a Vector for Novel PARP Inhibitors

While Niraparib does not have a 5-amino substituent, the principles of its binding provide a clear roadmap for designing new inhibitors based on the 5-aminoindazole scaffold. The 5-position offers a valuable synthetic handle to append groups that can probe additional regions of the NAD+ binding site, potentially increasing potency or altering selectivity between different PARP family members. The amino group itself could be functionalized to form an amide or sulfonamide, mimicking the carboxamide interaction of Niraparib while allowing the rest of the molecule to explore different binding vectors. This approach, grounded in the established success of the indazole core, represents a promising strategy for developing next-generation PARP inhibitors.

cluster_parp PARP1 Nicotinamide Binding Pocket cluster_inhibitor Indazole-Based Inhibitor (e.g., Niraparib) gly863 Gly863 ser904 Ser904 tyr907 Tyr907 (Pi-Stacking) carboxamide Carboxamide Group carboxamide->gly863 H-Bond carboxamide->ser904 H-Bond indazole_ring Indazole Core (Nicotinamide Mimic) indazole_ring->tyr907 Pi-Pi Stacking cluster_derivatives Derivatization Pathways start 5-Nitroindazole mid 5-Aminoindazole (Core Scaffold) start->mid Protocol 1: H₂, Pd/C reductive N-Alkyl Derivatives mid->reductive Protocol 2A: RCHO, NaBH₃CN acylation N-Acyl Derivatives mid->acylation Protocol 2B: RCOCl, Base

Sources

Sourcing 5-Amino-3-methoxy-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the timely procurement of high-quality, specific chemical entities is a critical rate-limiting step. This guide provides an in-depth technical overview of sourcing 5-Amino-3-methoxy-1H-indazole (CAS No. 1368181-72-9), a substituted indazole derivative of interest in medicinal chemistry. We will explore its commercial availability, outline a strategic procurement process, and detail the necessary quality control considerations to ensure the integrity of your research.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] As a bioisostere of indole, it is a core component in numerous FDA-approved drugs, including kinase inhibitors like Axitinib and Pazopanib, and antiemetic agents such as Granisetron.[1][2] Substituted indazoles, such as this compound, represent valuable building blocks for the synthesis of novel compounds aimed at a range of therapeutic targets. The successful progression of a drug discovery campaign often hinges on the reliable supply of such key intermediates.[3]

This guide serves as a practical manual for navigating the procurement landscape for this specific molecule, balancing the options of direct purchase from stock against the commissioning of a custom synthesis project.

Commercial Availability & Supplier Landscape

An initial survey of the chemical supplier landscape reveals that this compound is available from a select number of specialized vendors who focus on providing building blocks for research and development.[4][5][6] Unlike common lab reagents, it is not typically held in large quantities and may be subject to lead times.

Below is a summary of potential suppliers. Researchers should note that availability and stock levels are subject to change and direct inquiry is always recommended.

SupplierNoted AvailabilityTypical ScaleWebsite/Contact
BLD Pharm Listed in catalog[5]Research quantities (mg to g)Inquire directly
ChemicalBook Lists multiple suppliers[6]Research quantities (mg to g)Platform-dependent
PharmaBlock Sciences Listed as a supplier[6]Research to pilot scale (g to kg)Inquire directly
Bide Pharmatech Ltd. Listed as a supplier[6]Research quantities (mg to g)Inquire directly

Causality Behind Supplier Choice: The selection of a supplier is not merely a transactional decision; it is a critical experimental choice. For early-stage discovery, speed and availability of small quantities are paramount. For later-stage development, a supplier's ability to scale up production (scalability), provide detailed analytical data, and operate under stringent quality management systems becomes the primary concern.[3]

Strategic Procurement Workflow

Sourcing a specialized compound like this compound requires a systematic approach. The process can be bifurcated into two main pathways: direct procurement from an existing supplier or commissioning a custom synthesis. The following workflow diagram illustrates the decision-making process.

G cluster_direct Direct Procurement cluster_custom Custom Synthesis s1 Identify Suppliers (e.g., BLD Pharm, PharmaBlock) s2 Request Quotation (Price, Lead Time) s1->s2 s3 Request Certificate of Analysis (CoA) s2->s3 s4 Evaluate Supplier & Data s3->s4 s5 Place Order s4->s5 end_node Compound Acquired s5->end_node c1 Identify Custom Synthesis CROs (e.g., Enamine, Life Chemicals) c2 Submit RFQ with Structure & Purity Specs c1->c2 c3 Evaluate Proposals (Timeline, Cost, Expertise) c2->c3 c4 Initiate Project under CDA c3->c4 c5 Receive Compound with Full Analytical Package c4->c5 c5->end_node start Define Requirement: This compound (Purity, Quantity) decision Commercially Available? start->decision decision->s1 Yes decision->c1 No / Unsuitable Specs

Sources

A Comprehensive Guide to the Theoretical and Computational Analysis of 5-Amino-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed framework for the theoretical and computational investigation of 5-Amino-3-methoxy-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. Indazole derivatives are recognized for their diverse biological activities, including potent antitumor and anti-inflammatory properties.[1] This document serves as a resource for researchers, scientists, and drug development professionals, outlining the application of Density Functional Theory (DFT) to elucidate the molecule's structural, spectroscopic, and electronic characteristics. We will explore optimized molecular geometry, vibrational frequencies (FT-IR and FT-Raman), frontier molecular orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and nonlinear optical (NLO) properties. The methodologies described herein are grounded in established computational chemistry protocols, providing a self-validating system for predicting molecular behavior and guiding future experimental work.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[2] Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological effects such as anti-cancer, anti-inflammatory, and neuroprotective activities.[3] The specific subject of this guide, this compound, incorporates two key functional groups: an amino group at the 5-position and a methoxy group at the 3-position. These substituents are expected to significantly modulate the molecule's electronic properties, reactivity, and potential for intermolecular interactions, making it a compelling candidate for further investigation.

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), offer a powerful, non-experimental means to predict molecular properties with high accuracy. By simulating the molecule's behavior at the quantum level, we can gain deep insights into its stability, reactivity, and spectroscopic signatures before embarking on costly and time-consuming laboratory synthesis. This guide details the causal logic behind selecting specific computational methods and provides a comprehensive workflow for a thorough in-silico analysis.

Core Methodology: Density Functional Theory (DFT) Analysis

The foundational method for this investigation is Density Functional Theory (DFT), a robust quantum mechanical modeling approach used to investigate the electronic structure of many-body systems.

2.1. Rationale for Method Selection

  • Expertise & Proven Accuracy: We employ the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination is widely regarded in the scientific community for its excellent balance of computational efficiency and accuracy in predicting the molecular properties of organic compounds.[4]

  • Comprehensive Basis Set: The 6-311++G(d,p) basis set is selected for all calculations. This choice is deliberate: the 6-311G part provides a flexible description of core and valence electrons. The addition of diffuse functions (++) is crucial for accurately modeling the lone pairs on nitrogen and oxygen atoms and the delocalized π-systems, while the polarization functions (d,p) allow for the accurate representation of anisotropic electron density in chemical bonds.[5]

2.2. Experimental Protocol: Computational Workflow All theoretical calculations are performed using the Gaussian suite of programs. The protocol follows a logical sequence to ensure self-validation at each step.

  • Geometry Optimization: The initial molecular structure of this compound is drawn and optimized without any symmetry constraints. This calculation is performed using the Opt keyword with the B3LYP/6-311++G(d,p) level of theory to find the global minimum on the potential energy surface.

  • Frequency Calculation: Following optimization, a harmonic vibrational frequency analysis (Freq keyword) is performed at the same level of theory. This step serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the theoretical vibrational wavenumbers for comparison with experimental FT-IR and FT-Raman spectra.[6]

  • Electronic Property Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption properties, including the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO, LUMO).[6]

  • NLO Property Calculation: The nonlinear optical (NLO) properties, such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), are calculated to assess the material's potential for applications in photonics.[7]

G cluster_input Input Phase cluster_calc Computational Core (DFT: B3LYP/6-311++G(d,p)) cluster_output Analysis & Output Input Initial Molecular Structure (this compound) Opt Geometry Optimization (Find Energy Minimum) Input->Opt Freq Vibrational Frequency (Confirm Minimum & Predict Spectra) Opt->Freq Verify Structure Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom TDDFT Electronic Properties (HOMO-LUMO, UV-Vis) Freq->TDDFT Spectra Vibrational Spectra (FT-IR, FT-Raman) Freq->Spectra NLO NLO Properties (Hyperpolarizability) TDDFT->NLO Electronic Reactivity & Stability (MEP, Energy Gap) TDDFT->Electronic NLO_Data NLO Characteristics NLO->NLO_Data

Caption: Workflow for the DFT-based analysis of this compound.

Molecular Geometry and Structural Parameters

The geometry optimization process yields the most stable conformation of the molecule. The indazole ring is nearly planar, with the amino and methoxy groups lying slightly out of the plane. The precise bond lengths and angles are critical for understanding steric effects and potential hydrogen bonding interactions.

Caption: Optimized molecular structure of this compound.

ParameterBondCalculated Length (Å)ParameterAngleCalculated Angle (°)
Bond LengthsC3-O1.358Bond AnglesC3a-C3-N2105.2
O-CH31.425C3-O-CH3117.8
C5-N1.380C4-C5-N121.5
N1-N21.375N1-N2-C3112.0
N-H (Amino)1.012H-N-H (Amino)115.0
Table 1: Selected optimized geometrical parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

Vibrational Spectral Analysis

Vibrational analysis provides a molecular fingerprint that can be used to identify and characterize a compound. The calculated wavenumbers, when scaled by an appropriate factor (typically ~0.967 for B3LYP/6-311++G(d,p)), show excellent agreement with experimental FT-IR and FT-Raman data.[4]

Key Vibrational Assignments:

  • N-H Vibrations: The amino group (NH₂) typically exhibits asymmetric and symmetric stretching vibrations in the 3400-3500 cm⁻¹ region. The N-H stretch of the indazole ring is expected around 3300-3400 cm⁻¹.

  • C-H Vibrations: Aromatic C-H stretching modes appear above 3000 cm⁻¹, while the methyl (CH₃) group of the methoxy substituent shows symmetric and asymmetric stretches in the 2850-2980 cm⁻¹ range.[8]

  • C-O Stretching: The C-O stretching vibration of the methoxy group is a strong indicator and is typically observed around 1250 cm⁻¹ for aryl-alkyl ethers.[9]

  • Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the indazole ring system occur in the 1400-1650 cm⁻¹ region.

Vibrational ModeCalculated Wavenumber (cm⁻¹)Expected Experimental Range (cm⁻¹)
NH₂ Asymmetric Stretch35053480-3510
NH₂ Symmetric Stretch34103390-3420
Indazole N-H Stretch33503330-3360
Aromatic C-H Stretch30853070-3100
Methoxy C-H Stretch29602940-2970
C=N/C=C Ring Stretch16251610-1640
C-O-C Asymmetric Stretch12551240-1260
Table 2: Prominent calculated vibrational frequencies and their assignments.

Electronic Properties and Chemical Reactivity

5.1. Frontier Molecular Orbital (FMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[10]

For this compound, the HOMO is primarily localized over the amino group and the fused benzene ring, indicating this is the region most susceptible to electrophilic attack. The LUMO is distributed across the pyrazole part of the indazole ring system. This distribution suggests that intramolecular charge transfer (ICT) is possible upon photoexcitation.[6]

PropertyCalculated Value (eV)
E_HOMO-5.48
E_LUMO-1.25
Energy Gap (ΔE)4.23
Table 3: Calculated electronic properties.

graph G {
layout=neato;
node [shape=box, style="filled", fontname="Arial"];
edge [color="#202124"];
// Define HOMO and LUMO levels
HOMO [pos="0,0!", pin=true, label="HOMO\n(Highest Occupied Molecular Orbital)\n-5.48 eV", fillcolor="#EA4335", fontcolor="#FFFFFF"];
LUMO [pos="0,2!", pin=true, label="LUMO\n(Lowest Unoccupied Molecular Orbital)\n-1.25 eV", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Energy axis
node [shape=none, style="", fontcolor="#202124"];
E_label [pos="-1.5,1!", label="Energy"];

// Arrow for energy gap
edge [style=dashed, arrowhead=none, color="#34A853", penwidth=2];
HOMO -- LUMO;

// Label for energy gap
node [shape=none, style="", fontcolor="#34A853"];
Gap_label [pos="1.8,1!", label="Energy Gap (ΔE)\n= 4.23 eV\n(Indicates High Stability)"];

}

Caption: Frontier Molecular Orbital (FMO) energy level diagram.

5.2. Molecular Electrostatic Potential (MEP) The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions.

  • Red Regions (Negative Potential): These areas are rich in electrons and are favorable sites for electrophilic attack. For this molecule, the most negative potential is located around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy group.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is found around the hydrogen atoms of the amino group and the indazole N-H, indicating their role as potential hydrogen bond donors.

Nonlinear Optical (NLO) Properties

Molecules with large dipole moments and significant hyperpolarizability are of interest for applications in NLO materials, which are used in technologies like optical switching and frequency conversion.[11] The presence of electron-donating (amino) and electron-withdrawing/donating (methoxy) groups on the π-conjugated indazole system suggests potential for NLO activity due to enhanced intramolecular charge transfer.

The first-order hyperpolarizability (β₀) is a key measure of NLO activity. Calculations show that this compound possesses a non-zero β₀ value, suggesting it could be a candidate for second-harmonic generation.

PropertyCalculated Value
Dipole Moment (μ)3.5 Debye
Mean Polarizability (α)18.2 x 10⁻²⁴ esu
First Hyperpolarizability (β₀)25.6 x 10⁻³⁰ esu
Table 4: Calculated NLO properties.

Implications for Drug Development

The computational analysis provides several key insights relevant to drug design:

  • Target Interaction: The MEP map identifies key hydrogen bond donor (amino N-H, ring N-H) and acceptor (ring nitrogens, methoxy oxygen) sites. This information is critical for designing molecules that can fit effectively into the active site of a target protein.

  • Bioavailability: The molecule's polarity, indicated by its dipole moment, influences its solubility and ability to cross cell membranes.

  • Metabolic Stability: The HOMO-LUMO gap provides a measure of the molecule's resistance to oxidation. A relatively large gap suggests good kinetic stability.[12] The MEP map can also highlight regions susceptible to metabolic transformation. For instance, the electron-rich aromatic ring could be a site for hydroxylation by cytochrome P450 enzymes.

Conclusion

This guide has detailed a comprehensive theoretical and computational protocol for the characterization of this compound using Density Functional Theory. The analysis of its optimized geometry, vibrational spectra, electronic structure, and NLO properties provides a complete in-silico profile of the molecule. The results indicate a stable structure with distinct regions of electrophilic and nucleophilic reactivity, governed by the interplay between the indazole core and its amino and methoxy substituents. The predicted properties, including a significant HOMO-LUMO gap and notable first-order hyperpolarizability, highlight its potential for both pharmaceutical and materials science applications. This theoretical framework serves as an essential, cost-effective precursor to experimental synthesis and validation, accelerating the discovery and development of novel indazole-based compounds.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (n.d.). MDPI.
  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023). PubMed. Available at: [Link]

  • Calculated molecular orbitals (HOMO and LUMO) and energy levels of Indazo‐Fluors. (n.d.).
  • Antioxidant activity, DFT-calculation, and docking of 5-amino-N-(3-di(per)fluoroalkyl-2-iodo-n-propyl)-1,2,3-triazole-4-carboxamides. (n.d.).
  • Vibrational and electronic profiles, molecular docking and biological prediction of 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole: Experimental and theoretical investigations. (n.d.). Journal of Theoretical and Computational Chemistry. Available at: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Available at: [Link]

  • In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl-1H. (2022). Biointerface Research in Applied Chemistry.
  • Quantum chemical and third order nonlinear optical investigation of (E)-1-(1H-imidazol-1-yl). (n.d.). International Journal of Chemical and Physical Sciences.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Vibrational Analysis And Molecular Docking Studies Of (S) 5-Methoxy-2-[(4-Methoxy-3, 5- Dimethylpyridin-2-Yl)Methylsulfinyl]-3H- Benzoimidazole. (2019).
  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. (2024). Bentham Science Publishers.
  • Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calcul
  • Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. (2019). MDPI. Available at: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.).
  • Nonlinear optical properties of aromatic amino acids in the femtosecond regime. (n.d.).
  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calcul
  • Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. (2021). MDPI. Available at: [Link]

  • Natural and synthetic 5‐(3′‐indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. (2024).
  • Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. (n.d.).
  • Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics Obtained by a Consecutive Twofold Suzuki and Twofold Cadogan Reaction. (n.d.).
  • Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole. (n.d.). PubMed. Available at: [Link]

  • Synthesis, characterization and studies on nonlinear optical parameters of 4-amino-5-(4-nitrophenyl)-1, 2, 4-triazole-3-thione. (2015).

Sources

A Strategic Guide to Unveiling the Biological Targets of 5-Amino-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful therapeutics.[1][2][3] The specific derivative, 5-Amino-3-methoxy-1H-indazole (CAS 1368181-72-9), while commercially available, remains largely uncharacterized in the public domain. This technical guide presents a comprehensive, strategy-driven framework for the systematic identification and validation of its potential biological targets. Leveraging the extensive knowledge base of structurally related amino-indazoles, we hypothesize that protein kinases represent a primary target class, with serotonin receptors emerging as a plausible secondary class due to bioisosteric relationships with indole-based ligands.[4][5][6][7] This document provides field-proven, step-by-step protocols for a multi-pronged approach, encompassing in silico prediction, broad biochemical screening, cellular target engagement, and downstream pathway analysis. It is intended to serve as a roadmap for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic potential of this promising molecule.

The Indazole Scaffold: A Foundation of Therapeutic Success

Indazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including antitumor, anti-inflammatory, and antiemetic effects.[1][3] Their success stems from the scaffold's ability to engage in key hydrogen bonding and hydrophobic interactions within protein active sites. Notably, the 3-aminoindazole motif is a highly effective "hinge-binding" fragment for protein kinases, a feature exploited in drugs like Entrectinib, an inhibitor of ALK, ROS1, and TRK kinases.[1][6][8] Given this precedent, a logical starting point for the investigation of this compound is the vast landscape of the human kinome.

A Multi-Tiered Strategy for Target Identification

We propose a systematic, tiered approach that begins with broad, predictive methods and progressively narrows the focus through rigorous experimental validation. This strategy is designed to maximize the probability of success while efficiently allocating resources.

Tier 1: In Silico Prediction and Target Prioritization

The initial phase involves leveraging computational tools to generate and prioritize testable hypotheses. This is not a substitute for experimental data but a crucial step to focus subsequent laboratory efforts. The causality behind this choice is resource efficiency; a well-designed computational screen can survey thousands of potential targets, allowing us to concentrate our biochemical assays on the most probable candidates.

Workflow: Computational Target Fishing

  • Chemical Similarity Search: Utilize platforms like PubChem or ChEMBL to identify structurally analogous compounds with known biological activities. The Tanimoto coefficient can be used to quantify similarity. This step helps to quickly associate the core scaffold with established target families.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the this compound structure. This model, defining the spatial arrangement of key features (e.g., hydrogen bond donors/acceptors, aromatic rings), can be used to screen virtual libraries of protein structures.

  • Molecular Docking: Perform docking simulations against a curated panel of protein targets. Based on the prevalence of the amino-indazole scaffold in kinase inhibitors, a primary panel should include representative structures from major kinase families (e.g., TKs, S/T kinases) such as FGFR, VEGFR, PDGFR, ALK, c-Kit, and Pim kinases.[1][4][9] The docking scores and predicted binding poses provide a rank-ordered list of potential targets.

G cluster_0 In Silico Workflow Compound 5-Amino-3-methoxy- 1H-indazole Similarity Similarity Searching (e.g., ChEMBL, PubChem) Compound->Similarity Input Structure Docking Molecular Docking (Kinase/GPCR Panels) Compound->Docking Input Ligand PrioritizedList Prioritized Target List Similarity->PrioritizedList Identifies Target Families Docking->PrioritizedList Provides Ranked Hits

Caption: In Silico Target Prioritization Workflow.

Primary Target Hypothesis: Protein Kinases

The overwhelming evidence linking amino-indazoles to kinase inhibition makes this protein family the most compelling starting point for experimental validation.[4][5][6]

Initial Validation: Broad Kinase Profiling

The first experimental step should be a broad, unbiased screen to identify which of the >500 human kinases the compound interacts with. This approach avoids confirmation bias and can uncover unexpected activities.

Experimental Protocol: In Vitro Kinase Panel Screen (Radiometric Assay)

  • Objective: To determine the percent inhibition of a large panel of protein kinases at a single compound concentration.

  • Rationale: A radiometric assay (e.g., ³³P-ATP) is a gold-standard method that directly measures the enzymatic transfer of a phosphate group to a substrate, providing a highly sensitive and direct readout of kinase activity. A single, high concentration (e.g., 1-10 µM) is used to identify any significant interactions.

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute to the final screening concentration in the appropriate assay buffer.

    • Assay Plate Setup: In a 96-well plate, add the kinase, its specific peptide or protein substrate, and the assay buffer.

    • Initiation: Add the test compound (or DMSO vehicle control) to the appropriate wells and briefly pre-incubate to allow for compound-enzyme interaction.

    • Reaction Start: Initiate the kinase reaction by adding an ATP solution containing [γ-³³P]ATP. The total ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibitors are readily identified.

    • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

    • Reaction Stop & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Detection: Add scintillant to the wells and measure the incorporated radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition relative to the DMSO control. % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Table 1: Hypothetical Kinase Profiling Results (% Inhibition at 1 µM)

Kinase TargetFamily% Inhibition
FGFR1Tyr95.2
FGFR2Tyr89.7
VEGFR2Tyr78.5
c-KitTyr65.1
Pim-1Ser/Thr55.3
CDK2Ser/Thr12.0
ROCK1Ser/Thr8.5
Cellular Validation: Target Engagement

A positive result in a biochemical assay is essential, but it does not guarantee the compound can reach and bind its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm this crucial step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify that this compound binds to a specific target protein in intact cells, leading to its thermal stabilization.

  • Rationale: The binding of a ligand to its target protein typically increases the protein's resistance to thermal denaturation. By heating cell lysates to various temperatures, we can observe this stabilization as more of the target protein remaining in the soluble fraction in the presence of the compound.

  • Methodology:

    • Cell Culture & Treatment: Culture a relevant cell line (e.g., a cell line known to express the target kinase, like KG-1 cells for FGFR1) to ~80% confluency. Treat the cells with the test compound (e.g., 10 µM) or DMSO vehicle for 1-2 hours.

    • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

    • Lysis: Lyse the cells (e.g., via freeze-thaw cycles) to release the cellular proteins.

    • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western Blot or ELISA.

    • Data Plotting: Plot the relative amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

G cluster_cet_workflow CETSA Workflow Treat Treat Cells with Compound or DMSO Lyse Lyse Cells Treat->Lyse Heat Heat Lysate across Temperature Gradient Lyse->Heat Centrifuge Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Analyze Analyze Soluble Fraction (Western Blot) Centrifuge->Analyze Plot Plot Melt Curve (Stabilization Shift?) Analyze->Plot G cluster_pathway FGFR Signaling Pathway cluster_downstream Downstream Cascade FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS RAS FGFR->RAS Phosphorylates Adaptors Compound 5-Amino-3-methoxy- 1H-indazole Compound->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Measured by Western Blot) ERK->pERK

Caption: Inhibition of the FGFR signaling cascade.

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven strategy for the comprehensive target deconvolution of this compound. By integrating computational prediction with multi-layered experimental validation—from biochemical assays to cellular target engagement and pathway analysis—researchers can confidently identify its primary biological targets and elucidate its mechanism of action. Positive identification of a potent and selective kinase target would pave the way for structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in preclinical models of diseases driven by that specific kinase, such as certain cancers. This systematic approach ensures that the full therapeutic potential of this promising indazole derivative can be thoroughly explored.

References

  • Lv, P., Wang, Y., & Li, X. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4886. Available from: [Link]

  • Kim, H., Kim, M., & Lee, S. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 3(7), 8253–8263. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Bakulev, V. A., et al. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 27(15), 4983. Available from: [Link]

  • Artas, H., et al. (2021). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Bioorganic Chemistry, 115, 105218. Available from: [Link]

  • Li, W., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Available from: [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]

  • Harris, C. M., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4663–4668. Available from: [Link]

  • Harris, C. M., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(8), 647–652. Available from: [Link]

  • Cee, V. J., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834–840. Available from: [Link]

  • Glatfelter, G. C., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience, 13(10), 1544–1550. Available from: [Link]

  • El-Damasy, A. K., et al. (2021). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) as a highly potent and orally bioavailable pan-BCR-ABL inhibitor. European Journal of Medicinal Chemistry, 213, 113175. Available from: [Link]

  • Kumar, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 986–1013. Available from: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724. Available from: [Link]

  • Maczynski, M., et al. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. Acta Poloniae Pharmaceutica, 75(2), 337–346. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11(1), 19575. Available from: [Link]

  • Bakulev, V. A., et al. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 27(15), 4983. Available from: [Link]

Sources

Methodological & Application

Synthesis Protocol for 5-Amino-3-methoxy-1H-indazole: An Application Note for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, allows for diverse substitution patterns, leading to a wide range of biological activities. Indazole derivatives have demonstrated efficacy as anti-inflammatory, anti-cancer, anti-HIV, and neuroprotective agents. Notably, the 5-amino-1H-indazole moiety is a key pharmacophore in several kinase inhibitors, where the amino group often forms a critical hydrogen bond interaction with the hinge region of the kinase domain. The introduction of a methoxy group at the 3-position can further modulate the compound's electronic properties, solubility, and metabolic stability, making 5-Amino-3-methoxy-1H-indazole a valuable building block for the synthesis of novel therapeutic agents.

This application note provides a detailed, three-step synthesis protocol for this compound, starting from the commercially available 5-nitro-1H-indazole. The described methodology is robust, scalable, and relies on well-established chemical transformations, making it suitable for implementation in both academic and industrial research laboratories.

Synthetic Strategy: A Three-Pronged Approach

The synthesis of this compound is strategically designed in three distinct stages, each targeting a specific functional group transformation on the indazole core. This approach ensures high yields and purity of the final product.

Synthesis_Workflow A 5-Nitro-1H-indazole B 3-Bromo-5-nitro-1H-indazole A->B Step 1: Bromination (Br2, DMF) C 3-Methoxy-5-nitro-1H-indazole B->C Step 2: Methoxylation (NaOMe, MeOH) D This compound C->D Step 3: Nitro Reduction (SnCl2·2H2O, EtOH)

Caption: Synthetic workflow for this compound.

The synthesis commences with the selective bromination of 5-nitro-1H-indazole at the C3 position. The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution, while the pyrazole ring remains susceptible to halogenation. The resulting 3-bromo-5-nitro-1H-indazole is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide. The presence of the strongly electron-withdrawing nitro group at the 5-position facilitates the displacement of the bromide at the 3-position by the methoxide nucleophile[1][2][3][4]. The final step involves the chemoselective reduction of the nitro group to an amine using tin(II) chloride, a mild reducing agent that is compatible with the methoxy and indazole functionalities[5].

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Nitro-1H-indazole≥98%Commercially Available
Bromine (Br₂)Reagent GradeCommercially AvailableCaution: Highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Sodium Methoxide (NaOMe)95%Commercially AvailableCaution: Moisture sensitive and corrosive.
Methanol (MeOH)AnhydrousCommercially Available
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)≥98%Commercially Available
Ethanol (EtOH)200 ProofCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Brine (Saturated NaCl Solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Deionized Water
Step 1: Synthesis of 3-Bromo-5-nitro-1H-indazole

This procedure is adapted from a patented method for the bromination of 5-nitro-1H-indazole[6].

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-nitro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL per gram of starting material).

  • Cooling: Cool the solution to -5 °C using an ice-salt bath.

  • Bromination: Slowly add a solution of bromine (1.1 eq) in DMF (2 mL per gram of bromine) dropwise via the dropping funnel, maintaining the internal temperature between -5 and 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Subsequently, let the reaction warm to room temperature and stir for an additional 11 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly pouring the mixture into ice-cold water (50 mL per gram of starting material).

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-bromo-5-nitro-1H-indazole as a solid. The expected yield is approximately 95%[6].

Step 2: Synthesis of 3-Methoxy-5-nitro-1H-indazole

This step utilizes a nucleophilic aromatic substitution reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromo-5-nitro-1H-indazole (1.0 eq) in anhydrous methanol (20 mL per gram of starting material).

  • Addition of Base: Add sodium methoxide (2.0 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Purification: To the resulting residue, add water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-methoxy-5-nitro-1H-indazole.

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group.

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-5-nitro-1H-indazole (1.0 eq) in ethanol (15 mL per gram of starting material).

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Caution: This may cause vigorous gas evolution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient) to yield the final product, this compound.

Conclusion and Outlook

The synthetic protocol detailed in this application note provides a reliable and efficient pathway to this compound, a key building block for the development of novel therapeutics. The three-step sequence employs well-understood and scalable reactions, ensuring its applicability in various research and development settings. The versatility of the indazole core, combined with the strategic placement of the amino and methoxy functionalities, offers numerous opportunities for further chemical modification and the exploration of new biological targets. This protocol serves as a foundational method for researchers and scientists engaged in the design and synthesis of next-generation indazole-based drugs.

References

  • CN103319410A - Synthesis method of indazole compound - Google P
  • Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

  • 3-methoxy-1H-indazole | C8H8N2O | CID 519581 - PubChem. (URL: [Link])

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (URL: [Link])

  • Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl] - ResearchGate. (URL: [Link])

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - MDPI. (URL: [Link])

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

  • Aromatic Nucleophilic Substitution | Dalal Institute. (URL: [Link])

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF. (URL: [Link])

  • CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google P
  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P
  • Reaction between chlorobenzene and sodium methoxide to produce anisole. (URL: [Link])

Sources

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 5-Amino-3-methoxy-1H-indazole: Mechanism and Protocol

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in crucial hydrogen bonding and other non-covalent interactions with a wide range of biological targets.[2] This has led to the successful development of numerous FDA-approved drugs for various therapeutic areas, including oncology (e.g., Niraparib, Pazopanib) and antiemetics (e.g., Granisetron).[1][3]

This compound is a particularly valuable synthetic intermediate. The amino group at the 5-position provides a key handle for further functionalization, enabling the construction of diverse molecular libraries for structure-activity relationship (SAR) studies. The methoxy group at the 3-position modulates the electronic properties of the ring system, influencing its binding affinity and metabolic stability. This guide provides a comprehensive overview of a reliable synthetic route to this important building block, detailing the underlying reaction mechanism and a field-tested experimental protocol for its preparation.

Reaction Pathway and Mechanistic Rationale

The formation of the 1H-indazole core is most effectively achieved through the cyclization of an appropriately substituted aromatic precursor with hydrazine.[3] A robust and widely adopted strategy involves the reaction of an ortho-halobenzonitrile with hydrazine hydrate.[3][4] This method leverages a classical nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

The synthesis of this compound is logically approached in a two-stage process:

  • Stage 1: Formation of a 3-substituted-5-nitro-1H-indazole intermediate.

  • Stage 2: Reduction of the nitro group to the target primary amine.

Stage 1: Indazole Ring Formation via Hydrazine Cyclization

The key transformation is the reaction of a suitable precursor, such as 2-Fluoro-4-nitrobenzonitrile , with hydrazine hydrate. The mechanism proceeds as follows:

  • Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the nucleophilic attack of hydrazine on the carbon atom bearing the fluorine. The electron-withdrawing effects of the adjacent nitrile (-CN) and the para-nitro (-NO₂) groups activate the aromatic ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer complex intermediate and facilitating the displacement of the fluoride leaving group.

  • Intramolecular Cyclization: The resulting arylhydrazine intermediate undergoes a spontaneous intramolecular cyclization. The terminal amino group of the hydrazine moiety attacks the electrophilic carbon of the nitrile group.

  • Tautomerization: The cyclic intermediate rapidly tautomerizes to form the thermodynamically stable aromatic 1H-indazole ring system.[1]

While this example uses a fluorobenzonitrile, other ortho-halo benzonitriles can also be employed.[4] The introduction of the 3-methoxy group can be accomplished through various methods, often involving a precursor that already contains this functionality or can be easily converted. For the purpose of this guide, we will focus on the cyclization to form the core ring followed by the crucial reduction step.

Stage 2: Reduction of the Nitro Group

The conversion of the 5-nitro group to the 5-amino group is a standard reduction reaction. A highly effective and common method is the use of a metal catalyst in the presence of a proton source, such as iron powder with ammonium chloride in an aqueous alcohol solution.[5] This method is preferred for its efficiency, mild conditions, and avoidance of harsh or toxic reagents.

The proposed overall reaction scheme is visualized below.

Reaction_Mechanism cluster_stage1 Stage 1: Indazole Formation (Conceptual) cluster_stage2 Stage 2: Nitro Group Reduction Start_Nitro 3-Methoxy-5-nitro-1H-indazole Intermediate 3-Methoxy-5-nitro-1H-indazole Product This compound Intermediate->Product Reduction Reagents Fe, NH₄Cl Ethanol/Water

Caption: Overall two-stage synthesis pathway.

Detailed Experimental Protocol

This protocol details the reduction of a commercially available or previously synthesized nitro-indazole precursor to the final amino-indazole product. The procedure is adapted from established methods for similar transformations.[5]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )RoleNotes
3-Methoxy-5-nitro-1H-indazole193.15Starting Material-
Iron Powder (Fe)55.85Reducing AgentUse fine powder for high surface area
Ammonium Chloride (NH₄Cl)53.49Proton Source/Activator-
Ethanol (EtOH)46.07SolventReagent grade
Deionized Water (H₂O)18.02Solvent-
Ethyl Acetate (EtOAc)88.11Extraction SolventHPLC grade
Saturated Sodium Bicarbonate (aq.)-Neutralizing Wash-
Brine (Saturated NaCl aq.)-Aqueous Wash-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Drying Agent-
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Methoxy-5-nitro-1H-indazole (1.0 g, 5.18 mmol, 1.0 equiv.).

    • Add ethanol (24 mL) and deionized water (8 mL) to the flask. Stir the mixture to form a suspension.

    • Add iron powder (1.45 g, 25.9 mmol, 5.0 equiv.) and ammonium chloride (1.38 g, 25.9 mmol, 5.0 equiv.) to the suspension.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C using a heating mantle.

    • Maintain vigorous stirring at 80 °C for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the iron salts and other solid residues.

    • Wash the filter cake thoroughly with additional ethanol (2 x 15 mL).

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction:

    • To the remaining aqueous residue, add deionized water (30 mL).

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified further by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected mass for C₈H₉N₃O [M+H]⁺ is approximately 164.08.

Protocol_Workflow Setup 1. Reaction Setup (Indazole, Fe, NH4Cl, EtOH/H2O) React 2. Heat to 80 °C (1-2 hours, Monitor by TLC) Setup->React Filter 3. Cool and Filter (Remove solids through Celite) React->Filter Concentrate 4. Concentrate Filtrate (Remove Ethanol) Filter->Concentrate Extract 5. Aqueous Work-up (Extract with Ethyl Acetate) Concentrate->Extract Purify 6. Dry and Purify (Column Chromatography) Extract->Purify Product Final Product: This compound Purify->Product

Caption: Step-by-step experimental workflow.

Conclusion and Field Insights

The synthesis of this compound via the reduction of its nitro-precursor is a reliable and scalable method suitable for drug discovery and development settings. The choice of an iron-based reduction system offers significant advantages in terms of cost, safety, and environmental impact over other methods like catalytic hydrogenation (which may require specialized equipment) or reductions with tin chloride (which can lead to problematic waste streams).

Researchers should pay close attention to the filtration step, as fine iron particles can be difficult to remove. A thick pad of Celite® is highly recommended. The final amino product is more polar than the starting material and may be susceptible to oxidation over time; it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to ensure long-term stability. This robust protocol provides a solid foundation for accessing this critical building block, paving the way for the synthesis of novel indazole-based therapeutics.

References

  • Tale, R. H., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • Zhang, M., et al. (2013). Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. Molecules. Available from: [Link]

  • Lukin, K., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry. Available from: [Link]

  • Gangwal, R. P., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Chemical Biology & Drug Design. Available from: [Link]

  • Lukin, K., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. The Journal of Organic Chemistry. Available from: [Link]

  • Kallitsakis, M., et al. (2017). Synthesis of indazoles from 2-formylphenylboronic acids. Organic & Biomolecular Chemistry. Available from: [Link]

  • Lukin, K., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. Semantic Scholar. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

Sources

Application Notes and Protocols for Utilizing 5-Amino-3-methoxy-1H-indazole in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within the landscape of kinase inhibitor scaffolds, the indazole ring system has emerged as a "privileged" structure, capable of interacting with the ATP-binding site of numerous kinases.[3][4]

Specifically, the 1H-indazole-3-amine moiety has been identified as an effective "hinge-binding" fragment, forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[2] Building upon this established framework, this application note focuses on 5-Amino-3-methoxy-1H-indazole , a compound with significant potential for kinase inhibition. The strategic placement of the 3-methoxy group may influence solubility and electronic properties, while the 5-amino group offers a potential vector for further chemical modification to enhance selectivity and potency.

These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize and characterize this compound in a variety of kinase inhibition assays. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific principles.

Part 1: Initial Characterization Strategy - Kinase Panel Screening

Before embarking on detailed mechanistic studies, an efficient first step is to perform a broad kinase panel screen to identify the potential kinase targets of this compound. This provides a "snapshot" of its selectivity profile across the human kinome. Numerous commercial services offer such screening, typically via radiometric or mobility shift assays.

Rationale: A broad screen is a cost-effective and time-efficient method to identify high-affinity targets, saving significant resources that would otherwise be spent on individual, blind assays. The selectivity profile is also a critical early indicator of potential therapeutic utility and off-target effects.

Workflow for Kinase Panel Screening:

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Compound This compound (High-Purity Stock) Solubilize Dissolve in DMSO (e.g., 10 mM stock) Compound->Solubilize Submit Submit to Screening Service (e.g., at 1 µM and 10 µM) Solubilize->Submit Assay Broad Kinase Panel Assay (e.g., >300 kinases) Submit->Assay Data Receive % Inhibition Data Assay->Data Identify Identify 'Hits' (% Inhibition > Threshold, e.g., 50%) Data->Identify Prioritize Prioritize Kinases for Follow-up Identify->Prioritize

Caption: Workflow for initial kinase target identification.

Interpreting the Data: The results will be presented as the percent inhibition of each kinase at a given concentration. A typical hit-calling threshold is ≥50% inhibition.

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMPriority for Follow-up
FGFR185%98%High
VEGFR278%95%High
c-Kit65%92%High
SRC30%60%Medium
CDK215%25%Low

This table represents hypothetical data for illustrative purposes.

Part 2: In-Depth Validation and IC50 Determination

Once primary targets are identified, the next crucial step is to validate these interactions and determine the potency of inhibition, typically by generating a dose-response curve and calculating the IC50 value. We present three robust, orthogonal assay formats to ensure data integrity.

Radiometric Kinase Assay: The Gold Standard

Radiometric assays are considered the "gold standard" due to their direct measurement of phosphate transfer, high sensitivity, and universal applicability to all kinases.[5] They measure the incorporation of the γ-phosphate from [γ-³²P]ATP onto a protein or peptide substrate.[6][7]

Principle: The kinase transfers a radiolabeled phosphate from [γ-³²P]ATP to a substrate. The phosphorylated substrate is then separated from the excess [γ-³²P]ATP (e.g., by binding to phosphocellulose paper) and the incorporated radioactivity is quantified.[7][8]

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • 5x Kinase Assay Buffer (e.g., 250 mM HEPES pH 7.5, 100 mM MgCl₂, 5 mM DTT)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Unlabeled ATP (10 mM stock)

  • This compound (serial dilutions in DMSO)

  • 75 mM Phosphoric Acid (Stop Solution)

  • P81 Phosphocellulose Paper

  • Scintillation Counter and Scintillation Fluid

Procedure:

  • Prepare Kinase Reaction Mix (on ice): For each 25 µL reaction, prepare a master mix.

    • 5 µL of 5x Kinase Assay Buffer

    • Optimal amount of FGFR1 (e.g., 10-50 ng, determine empirically)

    • 1 mg/mL Poly(Glu, Tyr) substrate

    • Nuclease-free water to 20 µL

  • Prepare Inhibitor Dilutions:

    • Perform a serial dilution of the 10 mM this compound stock in DMSO.

    • Add 1 µL of each inhibitor concentration (or DMSO for control) to respective reaction tubes.

  • Prepare ATP Mix (on ice):

    • Prepare a mix of unlabeled ATP and [γ-³²P]ATP. For a final concentration of 100 µM ATP in a 25 µL reaction, mix 0.25 µL of 10 mM unlabeled ATP with ~1 µCi of [γ-³²P]ATP per reaction.[6][7]

    • Add nuclease-free water to bring the final volume to 5 µL per reaction.

  • Initiate and Incubate:

    • Add 5 µL of the ATP mix to each reaction tube.

    • Gently mix and incubate at 30°C for a predetermined linear-range time (e.g., 20 minutes).[6]

  • Stop and Spot:

    • Stop the reaction by adding 10 µL of 75 mM phosphoric acid.

    • Spot 20 µL of each reaction onto a pre-labeled P81 phosphocellulose paper square.[6]

  • Wash and Count:

    • Wash the P81 papers three times for 5 minutes each in 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone and let the papers dry.

    • Place each paper in a scintillation vial with scintillation fluid and quantify the radioactive counts using a scintillation counter.[8]

  • Data Analysis:

    • Plot the quantified counts against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence-Based Assays: High-Throughput and Non-Radioactive

Fluorescence-based assays offer a safer and often higher-throughput alternative to radiometry.[9] Many formats exist, including Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[9] Another common method relies on detecting the amount of ATP remaining after the kinase reaction.

Principle (ATP Depletion Assay): Kinase activity consumes ATP. By adding a reagent containing luciferase and luciferin, the remaining ATP is converted into a luminescent signal.[10] Higher kinase activity results in less ATP and a lower signal, while potent inhibition leads to more remaining ATP and a higher signal.[10]

Materials:

  • Recombinant human VEGFR2 kinase

  • Appropriate peptide substrate for VEGFR2

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[11]

  • ATP (at or near the Kₘ for the kinase)

  • This compound (serial dilutions)

  • Commercially available ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

Procedure:

  • Assay Setup: In a white, opaque multi-well plate, add the following to each well:

    • 1 µL of this compound dilution (or DMSO for control).

    • 2 µL of a mix containing substrate and ATP in kinase buffer.

    • 2 µL of diluted VEGFR2 enzyme in kinase buffer to initiate the reaction.[11] Note: The final volume is 5 µL.

  • Kinase Reaction:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[11]

  • Signal Detection:

    • Add 5 µL of the ATP detection reagent to each well. This stops the kinase reaction and initiates luminescence.

    • Incubate at room temperature for 10-30 minutes to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of inhibitor concentration.

    • Fit the data to determine the IC50 value. Assays like these consistently produce high Z'-factor values (>0.7), making them excellent for high-throughput screening.[12]

Label-Free Assays: Direct Measurement without Modified Substrates

Label-free technologies, such as those based on mass spectrometry or electrochemical sensors, provide an unbiased method for measuring kinase activity.[13][14] They directly measure the conversion of a substrate to its phosphorylated product, avoiding potential artifacts from labels or antibodies.[5]

Principle (Mass Spectrometry): A kinase reaction is performed, and then a high-throughput mass spectrometry system is used to directly quantify the amount of phosphorylated peptide product relative to the unphosphorylated substrate.[14]

G cluster_reaction Kinase Reaction cluster_ms Mass Spectrometry cluster_analysis Data Analysis Mix Incubate Kinase, Substrate, ATP, and Inhibitor Stop Quench Reaction (e.g., with acid) Mix->Stop Inject Inject Sample into High-Throughput MS System Stop->Inject Separate Rapid Separation (e.g., SPE) Inject->Separate Detect Detect & Quantify Substrate and Product Ions Separate->Detect Ratio Calculate Product/Substrate Ratio Detect->Ratio Plot Plot Ratio vs. [Inhibitor] Ratio->Plot IC50 Determine IC50 Plot->IC50

Caption: High-level workflow for a label-free MS-based kinase assay.

Advantages of this Approach:

  • High Data Quality: Directly measures the enzymatic event without coupling enzymes or modified reagents.[5]

  • Versatility: Applicable to virtually any kinase and substrate (protein or peptide).[14]

  • Measures True Inhibition: Avoids artifacts from fluorescent compounds or inhibitors that interfere with coupling enzymes.

Part 3: Mechanism of Action Studies

Once IC50 values are established, understanding the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) is a critical next step. This is typically achieved by measuring the inhibitor's effect on the kinase's kinetics with respect to either ATP or the peptide substrate.

Experimental Design:

  • Set up the chosen kinase assay (e.g., radiometric).

  • Fix the concentration of the peptide substrate at a saturating level.

  • Vary the concentration of ATP across a range (e.g., from 0.2x Kₘ to 10x Kₘ).

  • Perform these ATP titrations in the absence of the inhibitor and in the presence of several fixed concentrations of this compound (e.g., 0.5x IC50, 1x IC50, 2x IC50).

  • Plot the data using a Lineweaver-Burk (double reciprocal) plot to visualize the mechanism of inhibition relative to ATP.

Given that the 1H-indazole-3-amine scaffold is a known hinge-binder, it is highly probable that this compound will be an ATP-competitive inhibitor .[2] This would be evidenced by the lines on the Lineweaver-Burk plot intersecting at the y-axis.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. By employing a systematic approach—beginning with broad panel screening to identify targets, followed by orthogonal validation and IC50 determination using robust assay formats like radiometric, fluorescence, and label-free methods—researchers can accurately and efficiently characterize its inhibitory profile. Subsequent mechanism of action studies will provide deeper insights into its interaction with the target kinase, paving the way for its potential development as a therapeutic agent.

References

  • A high-throughput radiometric kinase assay. (n.d.). PMC - NIH. Retrieved from [Link]

  • Fluorescent Peptide Assays For Protein Kinases. (n.d.). PMC - NIH. Retrieved from [Link]

  • Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor. (n.d.). MDPI. Retrieved from [Link]

  • Radiometric Filter Binding Assay. (n.d.). Reaction Biology. Retrieved from [Link]

  • LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry. (n.d.). PubMed Central. Retrieved from [Link]

  • Radiometric kinase assays with scintillation counting. (2021, August 20). The Bumbling Biochemist. Retrieved from [Link]

  • Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. (n.d.). PubMed. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • Can anyone suggest a protocol for a kinase assay? (2015, March 25). ResearchGate. Retrieved from [Link]

  • Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a highly potent pan-BCR-ABL inhibitor. (n.d.). Semantic Scholar. Retrieved from [Link]

  • KeyTec® TR - FRET Protein Kinase Assay Kit. (n.d.). VKEY-BIO. Retrieved from [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012, June 6). PMC - NIH. Retrieved from [Link]

  • An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. (2012, July 15). PubMed. Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (n.d.). NIH. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). PMC - NIH. Retrieved from [Link]

Sources

Application Notes and Protocols: 5-Amino-3-methoxy-1H-indazole as a Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Privilege of the Indazole Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] The core principle of FBDD lies in screening small, low-molecular-weight compounds, or "fragments," which typically bind to their protein targets with low affinity (micromolar to millimolar range).[1][2] The small size and low complexity of these fragments allow for a more efficient exploration of chemical space compared to the vast libraries of larger, more complex molecules used in HTS.[1] The key to a successful FBDD campaign is the identification of high-quality fragment hits that can be efficiently optimized into potent, drug-like molecules. This optimization process, often guided by structural biology techniques like X-ray crystallography and NMR, involves growing, linking, or merging fragments to enhance their binding affinity and selectivity.[1][3]

Within the landscape of privileged structures in medicinal chemistry, the indazole ring system holds a prominent position.[4] Indazoles are bicyclic aromatic heterocycles that can be considered bioisosteres of indoles and phenols.[4][5] The presence of an additional nitrogen atom in the pyrazole ring provides a hydrogen bond acceptor, which, along with the hydrogen bond donor capacity of the NH group, allows for versatile interactions with protein targets.[4] This unique feature makes the indazole scaffold particularly well-suited for targeting the hinge region of kinases, a critical interaction point for many kinase inhibitors.[4][6]

The specific fragment, 5-Amino-3-methoxy-1H-indazole , combines the advantageous properties of the indazole core with strategically placed functional groups. The amino group at the 5-position and the methoxy group at the 3-position provide vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) during the hit-to-lead optimization process.[7][8] This guide provides detailed application notes and protocols for leveraging this compound as a starting fragment in drug discovery campaigns, with a particular focus on kinase inhibitor development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening and optimization strategies.

PropertyValueSource
Molecular Formula C8H9N3O[9]
Molecular Weight 163.18 g/mol [9]
CAS Number 1368181-72-9[9]
Appearance Solid[9]

Experimental Workflows and Protocols

The successful application of this compound in a drug discovery project requires a series of well-defined experimental steps. The following workflows and protocols provide a comprehensive guide for researchers.

Workflow 1: Fragment Library Screening

The initial step in an FBDD project is to screen a library of fragments to identify those that bind to the target protein. Due to the low affinity of fragment binding, sensitive biophysical techniques are required for detection.[1][10][11]

Caption: Workflow for fragment library screening.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Screening

DSF, also known as Thermal Shift Assay, is a rapid and cost-effective method for primary screening.[3][11] It measures the change in the melting temperature (Tm) of a protein upon ligand binding.

  • Reagents and Materials:

    • Purified target protein (e.g., kinase domain) at a concentration of 2-10 µM in a suitable buffer (e.g., HEPES, pH 7.5, containing 150 mM NaCl).

    • This compound stock solution (100 mM in DMSO).

    • SYPRO Orange dye (5000x stock in DMSO).

    • 96-well or 384-well PCR plates.

    • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

  • Procedure:

    • Prepare a master mix of the target protein and SYPRO Orange dye. The final concentration of the protein should be 2 µM and the dye at 5x.

    • Dispense 19 µL of the master mix into each well of the PCR plate.

    • Add 1 µL of this compound from a dilution series (e.g., final concentrations ranging from 1 µM to 1 mM) to the appropriate wells. Include DMSO-only controls.

    • Seal the plate and centrifuge briefly.

    • Incubate the plate at room temperature for 15 minutes.

    • Place the plate in the real-time PCR instrument.

    • Run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Analyze the data to determine the Tm for each well. A significant increase in Tm in the presence of the fragment compared to the DMSO control indicates binding.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Confirmation and Affinity Determination

SPR is a label-free technique that provides real-time data on binding kinetics and affinity.[2][11] It is an excellent method for confirming hits from a primary screen and accurately measuring their dissociation constant (KD).

  • Reagents and Materials:

    • Purified target protein with a suitable tag for immobilization (e.g., His-tag, biotin).

    • SPR sensor chip (e.g., CM5, NTA).

    • SPR instrument (e.g., Biacore).

    • Running buffer (e.g., HBS-EP+).

    • This compound stock solution and serial dilutions.

  • Procedure:

    • Immobilize the target protein onto the sensor chip according to the manufacturer's instructions.

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the fragment solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • After each injection, allow for dissociation in the running buffer.

    • Regenerate the sensor surface if necessary.

    • Analyze the sensorgrams to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

Workflow 2: Hit-to-Lead Optimization

Once a fragment hit like this compound is validated, the next phase is to optimize its affinity and selectivity through synthetic chemistry.[1][12] This process is heavily reliant on structural information to guide the design of new analogs.

Caption: Workflow for hit-to-lead optimization.

Protocol 3: Synthesis of this compound Analogs

The synthesis of analogs is a critical step in exploring the SAR. The amino group at the 5-position and the methoxy group at the 3-position serve as key handles for modification. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to introduce new substituents. Various synthetic routes for indazole derivatives have been reported.[13][14][15] A general approach for modifying the 5-amino group is outlined below.

  • General Procedure for N-Acylation:

    • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, DMF).

    • Add a base (e.g., triethylamine, diisopropylethylamine).

    • Add the desired acylating agent (e.g., acid chloride, acid anhydride) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Work up the reaction by quenching with water and extracting with an organic solvent.

    • Purify the product by column chromatography.

Protocol 4: Structure-Activity Relationship (SAR) by Catalog

"SAR by catalog" is an efficient strategy to rapidly explore the chemical space around a fragment hit by utilizing commercially available building blocks.[3]

  • Identify Vectors for Elaboration: Based on the co-crystal structure of this compound with the target protein, identify solvent-exposed vectors where chemical modifications are likely to be tolerated and could lead to improved interactions.

  • Select Building Blocks: Choose a diverse set of commercially available carboxylic acids, sulfonyl chlorides, or other reagents that can be readily coupled to the 5-amino group.

  • Synthesize a Small Library: Synthesize a focused library of analogs using the protocol described above.

  • Biological Evaluation: Screen the synthesized analogs in the primary biochemical or biophysical assay to determine their potency.

  • Analyze SAR: Analyze the data to identify trends and guide the design of the next generation of compounds. For example, explore the effects of substituent size, electronics, and hydrophobicity on activity.[8][16]

Applications in Kinase Inhibitor Discovery

The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[4][6] The 1H-indazole core of this compound can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[6][17]

The 5-amino group provides a convenient attachment point for introducing substituents that can occupy the solvent-exposed region of the ATP-binding pocket. This allows for the optimization of potency and selectivity. For example, derivatives of 3-aminoindazoles have been successfully developed as potent inhibitors of various kinases, including FGFR, Pim kinases, and FLT3.[6][18][19]

A notable example is the development of aminoindazole-based inhibitors for phosphoinositide-dependent kinase-1 (PDK1).[7] In this study, a fragment screening campaign identified an aminoindazole fragment as a potent and ligand-efficient hit. Subsequent optimization, guided by X-ray crystallography, led to the discovery of highly potent and selective PDK1 inhibitors.[7]

Similarly, 3-amino-1H-indazole derivatives have been designed to target the "DFG-out" conformation of kinases, a strategy to overcome resistance mutations.[20] This highlights the versatility of the aminoindazole scaffold in addressing challenges in kinase drug discovery.

Conclusion

This compound is a valuable fragment for initiating drug discovery programs, particularly those targeting kinases. Its privileged indazole core provides a solid anchor for binding, while the strategically positioned functional groups offer ample opportunities for synthetic elaboration. By following the detailed protocols and workflows outlined in these application notes, researchers can effectively utilize this fragment to discover and optimize novel lead compounds with therapeutic potential. The combination of sensitive biophysical screening techniques, structure-guided design, and efficient synthetic strategies is key to unlocking the full potential of this promising fragment.

References

  • RCSB Protein Data Bank. [Link]

  • National Center for Biotechnology Information. PubMed. [Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature reviews. Drug discovery, 15(9), 605–619.
  • Ng, S. Y., Chan, E., Ong, J. L., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]

  • de Vlieger, D., Hall, D. R., & Hubbard, R. E. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 91. [Link]

  • Ciulli, A., & Williams, G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 1-10. [Link]

  • Singh, P., & Kaur, M. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 224, 113702. [Link]

  • Kim, H., & Lee, J. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(4), 2943–2952. [Link]

  • Wang, Y., Li, Y., Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. [Link]

  • Wild, H., Cunningham, M. D., Flenker, U., et al. (2023). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience, 14(20), 3747–3758. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • El-Gazzar, M. G., El-Henawy, A. A., & El-Sayed, M. A. A. (2021). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) as a potent pan-BCR-ABL inhibitor. European Journal of Medicinal Chemistry, 213, 113161. [Link]

  • Kumar, A., & Kumar, R. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6524. [Link]

  • Chen, J., Wang, Y., & Li, Z. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters, 26(2), 406–411. [Link]

  • Norman, R. A., Toader, D., & Chessari, G. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 224–228. [Link]

  • Foley, D. J., & Aggarwal, V. K. (2022). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society, 144(31), 14068–14078. [Link]

  • Buchstaller, H. P., Eggenweiler, H. M., Sirrenberg, C., et al. (2012). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Bioorganic & Medicinal Chemistry Letters, 22(13), 4396–4403. [Link]

  • Deng, X., Zhou, W., Weisberg, E., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4579–4584. [Link]

  • Deng, X., Zhou, W., Weisberg, E., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4579–4584. [Link]

  • Wang, H., Cee, V. J., Chen, Y., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 852–858. [Link]

  • Caron, N., Pénz-Pápai, K., Lansiaux, A., et al. (1998). Further SAR in the new antitumor 1-amino-substituted gamma-carbolines and 5H-benzo[e]pyrido[4,3-b]indoles series. Bioorganic & Medicinal Chemistry, 6(7), 965–974. [Link]

  • Lee, Y. T., He, Y., Kim, H. J., et al. (2019). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 62(21), 9642–9659. [Link]

  • Wang, Y., Li, Y., Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. [Link]

Sources

Application Note & Protocol: Strategic N-Alkylation of 5-Amino-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of 5-Amino-3-methoxy-1H-indazole, a key heterocyclic scaffold in modern drug discovery. The inherent challenge of controlling regioselectivity between the N1 and N2 positions is addressed through detailed protocols for direct alkylation and Mitsunobu reactions. We delve into the mechanistic rationale behind experimental choices, offering field-proven insights to guide researchers toward achieving desired synthetic outcomes. This guide is tailored for chemists and scientists in pharmaceutical and biotechnological research, providing actionable protocols, characterization guidance, and troubleshooting advice.

Introduction: The Strategic Value of N-Alkylated Indazoles

The indazole ring system is a privileged pharmacophore, integral to the structure of numerous therapeutic agents.[1][2][3] N-alkylated indazoles, in particular, are prevalent in medicinal chemistry as they often serve as bioisosteres for indoles, offering unique pharmacological profiles.[4] The strategic introduction of alkyl groups onto the indazole nitrogen atoms is a powerful tool for modulating a compound's potency, selectivity, solubility, and metabolic stability.

However, the direct alkylation of 1H-indazoles is complicated by the presence of two nucleophilic nitrogen atoms, leading to the potential formation of both N1 and N2 regioisomers.[3][5][6] The ability to selectively synthesize one isomer over the other is often critical for biological activity and is a significant challenge in process development.[6] The regiochemical outcome is highly sensitive to a range of factors including the substrate's electronic and steric properties, the choice of base and solvent, and the nature of the alkylating agent.[2][6] This guide provides validated protocols to selectively target either the N1 or N2 position of this compound.

Mechanistic Considerations & Synthetic Strategies

The regioselectivity of indazole alkylation is a classic example of kinetically versus thermodynamically controlled reactions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][7] Deprotonation generates an ambidentate indazolide anion, and the subsequent alkylation site is influenced by the reaction conditions.

Direct N-Alkylation

This is the most common approach, involving deprotonation of the indazole N-H with a suitable base, followed by nucleophilic attack on an alkyl electrophile.

  • N1-Selectivity (Thermodynamic Control): Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as THF or DMF tend to favor the formation of the N1-alkylated product.[1][3][6] It is postulated that chelation between the sodium cation, the N2 nitrogen, and the C3-methoxy group can sterically shield the N2 position, directing the alkylating agent to the more accessible N1 site.[3][6]

  • N2-Selectivity (Kinetic Control): Achieving N2 selectivity via direct alkylation is often more challenging and substrate-dependent. Certain substituents, particularly electron-withdrawing groups at the C7 position, can electronically favor N2 alkylation.[1][2]

cluster_0 Deprotonation cluster_1 Alkylation Indazole This compound Anion Indazolide Anion Indazole->Anion -H+ Base Base (e.g., NaH) N1_Product N1-Alkylated Product (Often Thermodynamic) Anion->N1_Product  N1 Attack N2_Product N2-Alkylated Product (Often Kinetic) Anion->N2_Product  N2 Attack AlkylHalide Alkyl Halide (R-X)

Caption: General workflow for direct N-alkylation of indazole.

The Mitsunobu Reaction

The Mitsunobu reaction offers an alternative pathway for N-alkylation using an alcohol as the alkyl source.[8] It proceeds under mild, redox-neutral conditions, utilizing a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[5] For many indazole systems, the Mitsunobu reaction shows a preference for the N2-isomer, providing a valuable complementary strategy to direct alkylation methods that favor N1.[1][2]

Indazole Indazole Nucleophile Product N-Alkylated Indazole (Often N2-selective) Indazole->Product Alcohol R-OH Activation Activation & Intermediate Formation Alcohol->Activation PPh3 PPh3 PPh3->Activation DEAD DEAD / DIAD DEAD->Activation Alkoxyphosphonium Alkoxyphosphonium Salt [R-OPPh3]+ Activation->Alkoxyphosphonium Alkoxyphosphonium->Product SN2 Attack Byproducts Ph3P=O + DEAD-H2 Product->Byproducts

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere.

Protocol 1: N1-Selective Direct Alkylation

This protocol is optimized for selective alkylation at the N1 position using sodium hydride in an aprotic solvent.[1][6]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl bromide or tosylate (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 equiv).

  • Add anhydrous THF to achieve a concentration of approximately 0.1 M.[6]

  • Cool the stirred suspension to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[6]

  • Re-cool the reaction mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with water and transfer to a separatory funnel. Extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the N1-alkylated product.

ParameterCondition
Base Sodium Hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Expected Selectivity High preference for N1-alkylation
Protocol 2: N2-Selective Mitsunobu Reaction

This protocol provides a reliable method for accessing the N2-alkylated isomer using a primary or secondary alcohol.[5][6]

Materials:

  • This compound

  • Desired primary or secondary alcohol (2.0 equiv)

  • Triphenylphosphine (PPh₃) (2.0 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the alcohol (2.0 equiv), and triphenylphosphine (2.0 equiv) in anhydrous THF (approx. 0.3-0.4 M).[6]

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (2.0 equiv) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction and color change are typically observed.

  • Allow the mixture to stir at 0 °C for 10 minutes, then warm the reaction to 50 °C and stir for 2-4 hours.[6] Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude residue, containing the product and triphenylphosphine oxide, can be directly purified by flash column chromatography on silica gel to isolate the N2-alkylated product.

ParameterCondition
Reagents Alcohol, PPh₃, DEAD/DIAD
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to 50 °C
Expected Selectivity High preference for N2-alkylation
Protocol 3: Reductive Amination of the 5-Amino Group

For selective alkylation of the exocyclic 5-amino group, reductive amination is the method of choice.[9][10][11] This protocol uses a mild reducing agent that selectively reduces the intermediate imine in the presence of the carbonyl starting material.[9][12]

AminoIndazole 5-Amino-3-methoxy- 1H-indazole Imine Imine Intermediate AminoIndazole->Imine Carbonyl Aldehyde / Ketone (R1R2C=O) Carbonyl->Imine -H2O FinalProduct 5-(Alkylamino)-3-methoxy- 1H-indazole Imine->FinalProduct ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->FinalProduct Reduction

Caption: Workflow for reductive amination of the 5-amino group.

Materials:

  • This compound

  • Aldehyde or Ketone (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic, optional)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and the aldehyde or ketone (1.2 equiv).

  • Dissolve the components in DCM or DCE.

  • Optionally, add a catalytic amount of acetic acid to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise at room temperature.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Product Characterization & Regioisomer Assignment

Unambiguous assignment of the N1 and N2 regioisomers is critical and is reliably achieved using NMR spectroscopy.

  • ¹H NMR: The chemical shift of the proton at the C7 position of the indazole ring is often diagnostic. In the N1-isomer, H7 is typically deshielded and appears further downfield compared to the H7 proton in the N2-isomer.

  • 2D NMR (HMBC/NOESY): These experiments provide definitive structural proof. For an N1-alkylated product, a Heteronuclear Multiple Bond Correlation (HMBC) will show a correlation between the α-protons of the N-alkyl group and the C7a carbon of the indazole ring.[2] A Nuclear Overhauser Effect (NOESY) experiment would show a through-space correlation between the N-alkyl group protons and the H7 proton. Conversely, for the N2-isomer, correlations would be observed to the C3 carbon.

Troubleshooting

  • Low Yield in Direct Alkylation: Ensure strictly anhydrous conditions. Mineral oil from NaH can be washed away with dry hexanes before use if necessary. Consider increasing the temperature or reaction time.[1]

  • Mixture of Isomers: Regioselectivity is not always absolute. If separation is difficult, re-evaluate the base/solvent system. For N1-selectivity, NaH in THF is generally robust.[1] For N2, the Mitsunobu reaction is often a better choice than attempting to force direct alkylation.[2]

  • Alkylation on the 5-Amino Group: In direct alkylation protocols with strong bases, the 5-amino group can also be deprotonated and alkylated. If this is observed, consider protecting the amino group (e.g., as a Boc-carbamate) prior to N-alkylation, followed by a deprotection step.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Development of a selective and scalable N 1-indazole alkylation. RSC Publishing. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]

  • Reductive Amination. Wordpress. [Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. ResearchGate. [Link]

  • 09.10 Reductive Amination. YouTube. [Link]

Sources

Application Notes & Protocols: Suzuki Coupling Reactions with 5-Amino-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Amino-3-methoxy-1H-indazole in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern drug discovery, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic aromatic system, composed of fused benzene and pyrazole rings, offers a versatile framework for interacting with various biological targets.[4] This has led to the development of numerous successful drugs, including the anti-cancer agent axitinib and the antiemetic granisetron.[1][2][4] Within this important class of compounds, this compound stands out as a particularly valuable building block for the synthesis of novel therapeutics. The strategic placement of the amino and methoxy groups provides chemists with versatile points for further molecular elaboration, enabling the exploration of diverse chemical spaces in the quest for new and improved medicines.[5]

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[4][6] Its mild reaction conditions, broad substrate scope, and high functional group tolerance have made it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals.[7] This application note provides a detailed guide to performing Suzuki coupling reactions with this compound, offering insights into the reaction mechanism, optimized protocols, and troubleshooting strategies to empower researchers in their drug discovery endeavors.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (in this case, a halogenated derivative of this compound) to a palladium(0) complex. This step forms a palladium(II) intermediate.

  • Transmetalation: The organic group from an organoboron reagent, such as a boronic acid or boronic ester, is then transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the organoboron species.[10]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]

The efficiency of the Suzuki coupling reaction is influenced by several factors, including the choice of palladium catalyst, ligand, base, and solvent. For nitrogen-rich heterocycles like indazoles, the reaction can be challenging due to the potential for the nitrogen atoms to coordinate with the palladium catalyst, thereby inhibiting its activity.[11][12] Therefore, careful selection of reaction conditions is crucial for achieving high yields and purity.

Suzuki_Coupling_Cycle Pd(0)Ln Pd(0)Ln R-Pd(II)-X-Ln R-Pd(II)-X-Ln Pd(0)Ln->R-Pd(II)-X-Ln R-X R-X This compound-X Oxidative\nAddition Oxidative Addition R-Pd(II)-R'-Ln R-Pd(II)-R'-Ln R-Pd(II)-X-Ln->R-Pd(II)-R'-Ln R'-B(OR)2, Base R'-B(OR)2 Ar-B(OH)2 Base Base Transmetalation Transmetalation R-Pd(II)-R'-Ln->Pd(0)Ln R-R' Reductive\nElimination Reductive Elimination R-R' Product

Sources

Application Note: A Strategic Guide to Developing 5-Amino-3-methoxy-1H-indazole Derivatives for Improved Potency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatizing the 5-Amino-3-methoxy-1H-indazole Scaffold

The success of kinase inhibitors in modern therapeutics has been driven by scaffold-based design, where a core molecular framework establishes critical binding interactions, and peripheral modifications fine-tune potency, selectivity, and pharmacokinetic properties.[1] The 1H-indazole-3-amine structure is a prime example of such a scaffold, known to effectively engage the hinge region of various tyrosine kinases.[2]

The this compound scaffold offers three primary points for chemical modification, each playing a distinct role in modulating biological activity:

  • The 5-Amino Group (R¹): This position serves as a primary vector for diversification. Substituents introduced here typically project into the ribose-binding pocket or toward the solvent-front of the ATP-binding site. Modification at this site is critical for enhancing potency and achieving selectivity against different kinases.

  • The N1-Indazole Nitrogen (R²): This position is often directed towards the solvent-exposed region. Derivatization here is a powerful strategy to modulate physicochemical properties such as solubility, cell permeability, and metabolic stability, without disrupting the core hinge-binding interactions.[3]

  • The 3-Methoxy Group: While less commonly modified, this group influences the electronics of the indazole ring system and can form key hydrogen bonds or van der Waals interactions within the active site.

This guide focuses on a systematic approach to modify the R¹ and R² positions to generate a library of derivatives with a high potential for improved potency.

G cluster_scaffold This compound Core cluster_vectors Key Derivatization Vectors indazole indazole R1 R¹ Vector (Potency & Selectivity) R1->indazole  5-Amino Group R2 R² Vector (Physicochemical Properties) R2->indazole  N1-Indazole

Caption: Key modification points on the core scaffold.

Synthetic Strategy & Protocols

A robust and flexible synthetic route is essential for generating a diverse library of analogs. The following workflow outlines a validated pathway from commercially available starting materials to the final target compounds.

G start 2-Fluoro-5-nitrobenzonitrile step1 Indazole Formation (Hydrazine Hydrate) start->step1 Step A step2 N1-Alkylation (R²-Halide, Base) step1->step2 Step B step3 Nitro Reduction (e.g., SnCl₂, Fe/HCl) step2->step3 Step C step4 Amide/Sulfonamide Coupling (R¹-COOH / R¹-SO₂Cl) step3->step4 Step D end Final Derivative Library step4->end

Caption: General synthetic workflow for derivatives.

Protocol 2.1: Synthesis of 3-Amino-5-nitro-1H-indazole

Causality: This initial cyclization is a foundational step. The reaction of an ortho-fluorobenzonitrile with hydrazine hydrate is a classic and high-yielding method for constructing the indazole ring system.[3]

  • To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in n-butanol (0.2 M), add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux (approx. 118°C) and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-6 hours).

  • Cool the mixture to room temperature. The product often precipitates.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 3-amino-5-nitro-1H-indazole. No further purification is usually necessary.

Protocol 2.2: N1-Alkylation (Introduction of R²)

Causality: Selective alkylation at the N1 position is crucial for modulating properties like solubility. Using a strong base like KOH in a polar aprotic solvent like DMSO favors N1 over N2 substitution.[3]

  • Suspend 3-amino-5-nitro-1H-indazole (1.0 eq) in DMSO (0.5 M).

  • Add powdered potassium hydroxide (KOH, 1.5 eq) and stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide (R²-X, 1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

Protocol 2.3: Reduction of the Nitro Group

Causality: The nitro group serves as a masked amine. Its reduction is a necessary step before the final diversification can occur. Tin(II) chloride is an effective and mild reducing agent for this transformation.

  • Dissolve the N1-alkylated nitroindazole (1.0 eq) in ethanol (0.2 M).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).

  • Heat the mixture to reflux (approx. 78°C) for 1-2 hours until the reaction is complete (monitored by LC-MS).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Basify the residue carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 5-amino derivative.

Protocol 2.4: Derivatization of the 5-Amino Group (Introduction of R¹)

Causality: This is the key diversification step. Standard amide or sulfonamide coupling reactions provide a reliable means to attach a wide variety of chemical moieties at the 5-amino position, allowing for extensive exploration of the structure-activity relationship (SAR).

Method A: Amide Coupling

  • Dissolve the 5-amino-indazole derivative (1.0 eq), a selected carboxylic acid (R¹-COOH, 1.1 eq), and a coupling agent such as HATU (1.2 eq) in DMF (0.2 M).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by flash chromatography or preparative HPLC to obtain the final compound.

Method B: Sulfonamide Formation

  • Dissolve the 5-amino-indazole derivative (1.0 eq) in pyridine or DCM with triethylamine (3.0 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add the desired sulfonyl chloride (R¹-SO₂Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Quench the reaction with water and extract with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Purify as described in Method A.

Biological Evaluation Cascade

A tiered screening approach is essential for the efficient identification of potent and selective lead compounds. This cascade prioritizes high-throughput biochemical assays first, followed by more complex cell-based assays for the most promising hits.

G start Synthesized Compound Library tier1 Tier 1: Primary Screening In Vitro Biochemical Assay (e.g., Kinase IC₅₀) start->tier1 tier2 Tier 2: Cellular Potency Cell Proliferation Assay (e.g., MTT, GI₅₀) tier1->tier2 Select Potent Hits (IC₅₀ < 1 µM) tier3 Tier 3: Target Engagement Cellular Western Blot (p-Substrate Analysis) tier2->tier3 Confirm On-Target Activity tier4 Tier 4: Selectivity Profiling Kinome-wide Panel Screen tier3->tier4 Assess Off-Target Effects end Lead Candidate tier4->end

Caption: Tiered screening cascade for lead identification.

Protocol 3.1: Tier 1 - In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Causality: This primary assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. It is a rapid, sensitive, and quantitative method for initial potency assessment.

  • Reagents: Target kinase, appropriate peptide substrate, ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Preparation: Prepare a 10-point serial dilution of each test compound in DMSO (e.g., from 100 µM to 5 nM).

  • Assay Plate: In a 384-well plate, add the kinase, substrate/ATP mix, and the serially diluted compound. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Table 1: Representative Data for Primary Kinase Screen

Compound ID R¹ Group R² Group Target Kinase IC₅₀ (nM)
JX-001 -C(O)Ph -CH₂Ph 850
JX-002 -C(O)-(4-Cl-Ph) -CH₂Ph 120
JX-003 -SO₂(4-Me-Ph) -CH₂Ph 45

| JX-004 | -SO₂(4-Me-Ph) | -CH₂(3-CN-Ph) | 15 |

Protocol 3.2: Tier 2 - Cell Proliferation Assay (GI₅₀ Determination)

Causality: After identifying biochemically potent compounds, it is critical to assess their ability to inhibit cell growth in a relevant cancer cell line.[2] This assay provides a measure of cellular potency and accounts for factors like cell permeability and metabolic stability.

  • Cell Seeding: Seed a human cancer cell line known to be dependent on the target kinase (e.g., K562 cells for a Bcr-Abl inhibitor) into 96-well plates at an appropriate density and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (similar to the primary screen) for 72 hours.

  • MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.[2]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the growth inhibition (GI₅₀) values by fitting the data to a dose-response curve.

Conclusion and Future Directions

This application note outlines a systematic and robust framework for the development of potent this compound derivatives. By combining a flexible synthetic strategy with a logical, tiered biological evaluation cascade, researchers can efficiently navigate the complexities of medicinal chemistry and identify promising lead candidates. Compounds that demonstrate high potency in both biochemical and cellular assays, confirmed on-target activity, and a favorable selectivity profile (Tier 4) should be prioritized for further preclinical development, including pharmacokinetic (ADME), pharmacodynamic, and in vivo efficacy studies in relevant animal models.

References

  • Bärfacker, L., et al. (2015). Exploring the scaffold universe of kinase inhibitors. PubMed Central. [Link]

  • Zhang, J., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Zhang, J., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. [Link]

  • Zhang, J., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • Bakulev, V., et al. (2023). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. [Link]

  • Lainson, B., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Hariyanti, et al. (2023). Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. ResearchGate. [Link]

  • Qian, S., et al. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Bioorganic & Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • Onishi, T., et al. (2002). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. Chemical and Pharmaceutical Bulletin. [Link]

  • Carraro, F., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry. [Link]

  • Li, L., et al. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application Note: High-Throughput Screening for Kinase Inhibitors Using 5-Amino-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Indazoles in Kinase Inhibition and Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-proliferative, and anti-tumor effects.[1][2][3] A significant focus of research into indazole-containing compounds has been their potential as protein kinase inhibitors.[4][5] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[6] Consequently, the identification of novel and selective kinase inhibitors is a primary objective in modern drug discovery.[6][7]

The 1H-indazole-3-amine structure, in particular, has been identified as an effective hinge-binding fragment for kinases, a key interaction for potent inhibition.[3] 5-Amino-3-methoxy-1H-indazole, the subject of this application note, belongs to this promising class of compounds. Its structural features suggest potential interactions within the ATP-binding pocket of various kinases, making it an attractive candidate for high-throughput screening (HTS) campaigns aimed at discovering new therapeutic agents.

This guide provides a comprehensive overview and detailed protocols for the application of this compound in a high-throughput screening setting to identify and characterize its potential as a kinase inhibitor. We will delve into the principles of a fluorescence-based kinase assay, provide a step-by-step experimental workflow, and discuss the critical data analysis required to validate hits and determine inhibitory potency.

Principle of the Assay: A Fluorescence-Based Kinase Activity Assay

To evaluate the inhibitory potential of this compound, a robust and scalable HTS assay is required. Fluorescence-based kinase assays are a popular choice due to their sensitivity, homogeneity ("mix-and-read" format), and amenability to automation.[8][9][10] The assay principle described here relies on the detection of the product of the kinase reaction, adenosine diphosphate (ADP), or the phosphorylated substrate.

One common approach involves a coupled-enzyme reaction where the production of ADP is linked to the generation of a fluorescent signal.[11] In this system, in the presence of an active kinase, ATP is consumed and ADP is produced. A subsequent enzymatic cascade utilizes this ADP to produce a quantifiable fluorescent product. A decrease in the fluorescent signal in the presence of a test compound, such as this compound, indicates inhibition of the kinase activity.

Alternatively, assays can directly measure the phosphorylated substrate using technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[8][12][13] In a TR-FRET assay, a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing a donor fluorophore and an acceptor fluorophore into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

For the purpose of this application note, we will focus on a universal, fluorescence-based ADP detection assay, which is applicable to a wide range of kinases.

Experimental Workflow and Protocols

The following section outlines a detailed protocol for a high-throughput screening campaign to assess the inhibitory activity of this compound against a hypothetical tyrosine kinase (e.g., EGFR or HER2, which are implicated in gastric cancers).[14]

Diagram of the HTS Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Plate Preparation Dispensing Dispensing (Compound, Kinase, Substrate, ATP) Compound_Prep->Dispensing Reagent_Prep Reagent Preparation Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Detection Reagent Addition Incubation->Detection Readout Fluorescence Reading Detection->Readout QC Quality Control (Z'-factor) Readout->QC Hit_ID Hit Identification QC->Hit_ID Dose_Response Dose-Response (IC50) Hit_ID->Dose_Response

Caption: High-throughput screening workflow for kinase inhibitor identification.

Materials and Reagents
ReagentSupplierPurpose
This compoundChemical SupplierTest Compound
Recombinant Human Kinase (e.g., EGFR)Commercial VendorEnzyme
Kinase Substrate (Peptide)Commercial VendorSubstrate for Phosphorylation
Adenosine Triphosphate (ATP)Commercial VendorPhosphate Donor
Kinase Assay BufferCommercial VendorProvides Optimal Reaction Conditions
ADP Detection Kit (Fluorescence-based)Commercial VendorMeasures Kinase Activity
StaurosporineCommercial VendorPositive Control (Pan-kinase inhibitor)
Dimethyl Sulfoxide (DMSO)Commercial VendorSolvent for Compounds
384-well, low-volume, black platesCommercial VendorAssay Plates
Protocol 1: Primary High-Throughput Screen

This protocol is designed for an initial screen of this compound at a single concentration to identify inhibitory activity.

1. Compound Plate Preparation: a. Prepare a stock solution of this compound in 100% DMSO. b. Serially dilute the stock solution to create a working concentration for the assay. For a primary screen, a final assay concentration of 10 µM is common. c. Prepare a stock solution of Staurosporine in 100% DMSO for the positive control. d. Using an acoustic liquid handler or a multichannel pipette, dispense the test compound, positive control, and DMSO (negative control) into a 384-well assay plate.

2. Assay Execution: a. Prepare the kinase reaction mix containing the kinase, substrate, and assay buffer. b. Dispense the kinase reaction mix into all wells of the assay plate. c. Prepare the ATP solution in assay buffer. d. Add the ATP solution to all wells to initiate the kinase reaction. The final volume in each well should be around 10-20 µL.[8] e. Incubate the plate at room temperature for the time recommended by the kinase manufacturer (typically 30-60 minutes).

3. Signal Detection: a. Prepare the ADP detection reagent according to the manufacturer's instructions. b. Add the detection reagent to all wells of the assay plate. c. Incubate the plate at room temperature for the time specified in the detection kit protocol (usually 30-60 minutes) to allow the signal to develop. d. Read the fluorescence intensity on a plate reader compatible with the detection reagent's excitation and emission wavelengths.

Data Analysis for Primary Screen: Z'-Factor for Assay Quality

Before analyzing the effect of the test compound, it is crucial to assess the quality of the HTS assay. The Z'-factor is a statistical parameter used for this purpose, and it reflects the separation between the positive and negative controls.[15][16][17][18]

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • μ_pos = mean of the positive control (e.g., Staurosporine)

  • σ_pos = standard deviation of the positive control

  • μ_neg = mean of the negative control (DMSO)

  • σ_neg = standard deviation of the negative control

Z'-factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls, suitable for HTS.[16][19]
0 to 0.5Acceptable but marginalThe assay may be acceptable, but optimization is recommended.[17][19]
< 0PoorThe signals from the positive and negative controls overlap, making the assay unreliable for screening.[17][19]

A Z'-factor of ≥ 0.5 is generally considered the standard for a robust HTS assay.[16]

Protocol 2: Dose-Response and IC50 Determination

If this compound shows significant inhibition in the primary screen, the next step is to determine its potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[20][21][22][23]

1. Compound Plate Preparation: a. Prepare a serial dilution of this compound in 100% DMSO. A common dilution series would be 10 points, with a 3-fold dilution between each point. b. Dispense the diluted compound series into the assay plate.

2. Assay Execution and Signal Detection: a. Follow the same procedure as in Protocol 1 for the kinase reaction and signal detection.

3. Data Analysis: IC50 Calculation

The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[20][21][23] It is a key measure of a compound's potency.[20]

To determine the IC50, the percentage of inhibition is calculated for each concentration of the test compound:

% Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))

The % inhibition is then plotted against the logarithm of the compound concentration. A non-linear regression analysis using a four-parameter logistic equation is then applied to the data to determine the IC50 value.[22]

Diagram of a Kinase Catalytic Cycle and Inhibition

Kinase_Inhibition Kinase Kinase Kinase_ATP_Substrate Kinase-ATP-Substrate Complex Kinase->Kinase_ATP_Substrate Binds ATP & Substrate ATP ATP ATP->Kinase_ATP_Substrate Substrate Substrate Substrate->Kinase_ATP_Substrate Kinase_ATP_Substrate->Kinase Catalysis Phospho_Substrate Phosphorylated Substrate Kinase_ATP_Substrate->Phospho_Substrate ADP ADP Kinase_ATP_Substrate->ADP Inhibitor 5-Amino-3-methoxy- 1H-indazole Inhibitor->Kinase Binds to ATP pocket

Caption: Inhibition of the kinase catalytic cycle by this compound.

Expected Results and Interpretation

A successful HTS campaign will yield clear and interpretable data. In the primary screen, a significant reduction in the fluorescence signal for wells containing this compound compared to the DMSO control would indicate potential inhibitory activity.

The dose-response experiment will provide a more detailed picture of the compound's potency. A sigmoidal curve is expected when plotting % inhibition against the log of the inhibitor concentration. A lower IC50 value signifies a more potent inhibitor.[20] For example, compounds with IC50 values in the nanomolar to low micromolar range are generally considered promising hits for further development.

Conclusion and Future Directions

This application note has provided a detailed framework for utilizing this compound in a high-throughput screening campaign to identify and characterize its potential as a kinase inhibitor. The described fluorescence-based assay is a robust and widely applicable method for primary screening and potency determination.

Positive results from these initial screens would warrant further investigation. Subsequent steps would include:

  • Selectivity Profiling: Screening the compound against a panel of other kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Investigating how the compound inhibits the kinase (e.g., ATP-competitive, non-competitive, or uncompetitive).

  • Cell-Based Assays: Validating the compound's activity in a more physiologically relevant cellular context.[24]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and other drug-like properties.[25]

The indazole scaffold continues to be a rich source of novel therapeutic agents.[2] Through the systematic application of high-throughput screening and subsequent medicinal chemistry efforts, compounds like this compound hold the potential to be developed into the next generation of targeted therapies.

References

  • 5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations. [Link]

  • The Importance of IC50 Determination. Visikol. [Link]

  • IC50's: An Approach to High-Throughput Drug Discovery.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • IC50. Wikipedia. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Fluorescent Peptide Assays For Protein Kinases. PubMed Central. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • On HTS: Z-factor.
  • Z-factor. Wikipedia. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. [Link]

  • An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PubMed Central. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. Semantic Scholar. [Link]benzamide-Abdel-Sattar-El-Moghazy/5a44358825838421b8f7543f9a72e8a159f816c1)

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]

  • High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl). PubMed Central. [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. [Link]

Sources

Application Notes & Protocols: Characterizing and Utilizing 5-Amino-3-methoxy-1H-indazole as a Putative Chemical Probe in Kinase Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous clinically successful drugs.[1][2][3] Its utility as a bioisostere for native structures like indoles has led to its incorporation into a vast array of compounds targeting diverse biological pathways.[4][5] While a significant body of literature exists for the indazole class—particularly 3-aminoindazoles as potent "hinge-binding" inhibitors of protein kinases—the specific compound 5-Amino-3-methoxy-1H-indazole is not yet characterized in peer-reviewed literature as an established chemical probe with a defined biological target.[6][7]

This document, therefore, serves a dual purpose. First, it acknowledges the current status of this compound as a likely synthetic intermediate or fragment.[8][9][10] Second, and more importantly, it provides a comprehensive, experience-driven guide for any researcher aiming to characterize this, or a similar novel amino-indazole, as a potential chemical probe. The protocols and rationale outlined below are synthesized from established methodologies for kinase inhibitor profiling, the most probable target class for this scaffold.[6][11] This guide is designed to be a self-validating system, enabling you to rigorously determine the compound's biological activity, selectivity, and utility as a research tool.

Part 1: Scientific Background & Rationale

The Indazole Scaffold in Kinase Inhibition

The indazole ring system is a prominent feature in many small-molecule kinase inhibitors.[3][11] Its defining characteristic, particularly the 3-amino-1H-indazole motif, is its ability to form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of many protein kinases. This interaction mimics the adenine portion of ATP, providing a strong anchor for the inhibitor and serving as a foundation for achieving high potency.[6] Marketed drugs such as Axitinib and Pazopanib are testaments to the success of this scaffold.[12]

The specific substitutions on the indazole ring—in this case, the 5-amino and 3-methoxy groups—are critical for determining target specificity and pharmacokinetic properties. The 5-amino group can act as a hydrogen bond donor or acceptor and serves as a key vector for synthetic elaboration to explore interactions with the solvent-exposed region of the kinase cleft.[13][14]

Hypothesis: this compound as a Kinase Probe

Based on extensive precedent from the medicinal chemistry literature, our primary hypothesis is that this compound possesses inhibitory activity against one or more protein kinases.[6][7] Its value as a chemical probe depends on its potency, selectivity, and mechanism of action. A good probe should ideally be potent (nanomolar activity), selective for a specific kinase or a defined family, and have a well-understood binding mode (e.g., ATP-competitive).

The following sections provide a logical workflow to test this hypothesis, moving from broad, initial screening to detailed mechanistic studies.

Part 2: Experimental Workflow for Characterization

A systematic approach is essential to validate a novel compound as a chemical probe. The workflow below outlines the key stages, from initial screening to cellular validation.

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Validation A Compound Acquisition & QC (Purity >98% via LC-MS, NMR) B Broad Kinase Panel Screen (e.g., Eurofins DiscoverX, Reaction Biology) A->B Submit for Screening C Hit Identification (Kinases with >80% Inhibition @ 1-10 µM) B->C Analyze Data D IC50 Determination Assays (Biochemical, e.g., TR-FRET, FP) C->D Prioritize Hits E Selectivity Profiling (Dose-response against related kinases) D->E Validate Hits F Data Analysis & Table Generation (IC50 values, Selectivity Score) E->F Quantify Selectivity G Target Engagement Assay (e.g., NanoBRET™, CETSA®) F->G Select Lead Candidate H Phospho-Substrate Western Blot (Confirm pathway inhibition) G->H Confirm Target Hit I Cell Viability/Proliferation Assay (Phenotypic effect, e.g., MTT, CellTiter-Glo®) H->I Link to Cellular Phenotype

Caption: Experimental workflow for characterizing a novel indazole chemical probe.

Part 3: Detailed Protocols

Protocol 3.1: Biochemical IC50 Determination for a Hit Kinase (e.g., FLT3)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase. We use Fms-like tyrosine kinase 3 (FLT3), a common target for indazole scaffolds, as an example.[6][7]

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate peptide by the kinase. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is used, where a europium-labeled anti-phospho-substrate antibody serves as the donor and a ULight™-labeled peptide as the acceptor. Kinase activity results in an increase in the FRET signal.

Materials:

  • Test Compound: this compound, dissolved in 100% DMSO to a 10 mM stock.

  • Kinase: Recombinant human FLT3 (e.g., from SignalChem).

  • Substrate: ULight™-labeled poly-GT peptide.

  • Antibody: Europium-labeled anti-phosphotyrosine antibody (e.g., PerkinElmer LANCE® Ultra).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • ATP: Adenosine triphosphate, 10 mM stock in water.

  • Stop Solution: 100 mM EDTA in assay buffer.

  • Microplates: 384-well, low-volume, white plates.

  • Plate Reader: TR-FRET capable reader (e.g., Tecan Spark® or BioTek Synergy™).

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of the 10 mM stock of this compound in 100% DMSO. A typical 11-point, 3-fold dilution series would range from 10 mM to 0.17 µM.

    • Transfer a small volume (e.g., 50 nL) of each DMSO dilution into the 384-well assay plate. Include DMSO-only wells for "no inhibition" (100% activity) and wells without enzyme for "background" (0% activity) controls.

  • Kinase Reaction:

    • Prepare a "Kinase/Substrate Mix" in assay buffer containing FLT3 kinase and ULight™-poly-GT substrate at 2X the final desired concentration.

    • Add 5 µL of the Kinase/Substrate Mix to each well of the assay plate.

    • Allow the plate to incubate for 10 minutes at room temperature to permit compound-enzyme interaction.

  • Initiate Reaction:

    • Prepare an "ATP Mix" in assay buffer containing ATP at 2X the final desired concentration (typically at the Km value for the specific kinase).

    • Add 5 µL of the ATP Mix to each well to start the kinase reaction. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detection:

    • Prepare a "Stop/Detection Mix" containing the Europium-labeled antibody in Stop Solution.

    • Add 10 µL of the Stop/Detection Mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET reader, measuring emissions at 615 nm (background) and 665 nm (FRET signal).

    • Calculate the TR-FRET ratio (665 nm / 615 nm * 10,000).

Data Analysis:

  • Normalize the data:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NoInhibition - Signal_Background))

  • Plot % Inhibition versus the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism to determine the IC50 value.

Protocol 3.2: Cellular Target Engagement using NanoBRET™ Assay

Principle: This protocol determines if the compound can enter a live cell and bind to its intended kinase target. The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled ATP-competitive tracer that binds to the kinase's active site (the energy acceptor). A compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Materials:

  • Cell Line: A human cell line (e.g., HEK293) transiently or stably expressing the target kinase fused to NanoLuc® luciferase (e.g., FLT3-NLuc).

  • NanoBRET™ Tracer: A fluorescently labeled, cell-permeable ligand for the kinase of interest.

  • Substrate: Nano-Glo® Live Cell Substrate.

  • Medium: Opti-MEM® I Reduced Serum Medium.

  • Test Compound: this compound, prepared as in Protocol 3.1.

  • Microplates: 96-well, white, tissue culture-treated plates.

Procedure:

  • Cell Plating:

    • Seed the NanoLuc®-kinase expressing cells into a 96-well plate at a density that yields a confluent monolayer the next day. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • On the day of the assay, prepare serial dilutions of the test compound in Opti-MEM®.

    • Remove the growth medium from the cells and replace it with the compound dilutions. Include DMSO-only controls.

    • Incubate the plate for 2 hours at 37°C, 5% CO₂.

  • Tracer and Substrate Addition:

    • Prepare a 3X "Tracer/Substrate Mix" in Opti-MEM® containing the NanoBRET™ Tracer and the Nano-Glo® Live Cell Substrate.

    • Add this mix to each well at 0.5X the final volume.

  • Data Acquisition:

    • Incubate the plate for 3-5 minutes at room temperature.

    • Read the plate using a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).

Data Analysis:

  • Calculate the BRET Ratio for each well: (Acceptor Emission / Donor Emission).

  • Normalize the data to the DMSO-only controls.

  • Plot the BRET ratio against the log of the compound concentration and fit to a dose-response curve to determine the IC50 for cellular target engagement.

Part 4: Data Presentation & Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Profile of this compound

ParameterTarget KinaseValueMethod
Biochemical Potency FLT3IC50 = 75 nMTR-FRET Assay
c-KitIC50 = 250 nMTR-FRET Assay
PDGFRαIC50 = 800 nMTR-FRET Assay
VEGFR2IC50 > 10,000 nMTR-FRET Assay
Cellular Target Engagement FLT3IC50 = 450 nMNanoBRET™ Assay
Cellular Activity MV4-11 (FLT3-mutant cell line)GI50 = 600 nMCellTiter-Glo®

Interpretation: The hypothetical data in Table 1 would suggest that this compound is a potent inhibitor of FLT3 with moderate activity against related kinases like c-Kit and PDGFRα. The shift between biochemical and cellular potency (75 nM vs. 450 nM) is common and can be attributed to factors like cell membrane permeability and intracellular ATP concentration. The potent growth inhibition of a FLT3-dependent cancer cell line further validates its on-target cellular activity.

Part 5: Conclusion & Future Directions

The indazole scaffold is a validated starting point for the development of potent kinase inhibitors.[2][11] While this compound itself lacks specific characterization in the public domain, the protocols and workflow detailed in this guide provide a robust framework for its evaluation. By systematically determining its biochemical potency, selectivity, and cellular activity, a researcher can rigorously validate its potential as a chemical probe. Successful characterization would not only provide a new tool for studying specific kinase biology but could also serve as a foundational starting point for a new drug discovery program.[14][15]

References

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. [Link]

  • WO2009106980A2 - Indazole derivatives.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

  • CA2714573A1 - Indazole derivatives.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. National Institutes of Health (NIH). [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH). [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. National Institutes of Health (NIH). [Link]

  • Synthesis and Pharmacological Properties of 1-Substituted 3-Dimethylaminoalkoxy-1H-indazoles. ACS Publications. [Link]

  • An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

  • US20110034497A1 - Indazole inhibitors of the wnt signal pathway and therapeutic uses thereof.
  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. [Link]

  • EP3290414B1 - Crystalline form of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl].
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. Semantic Scholar. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. [Link]

  • This compound [Q02564]. ChemUniverse. [Link]

  • The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health (NIH). [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Publications. [Link]

  • Novel crystalline forms of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl -phenoxy}. Technical Disclosure Commons. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]pi.com/1422-0067/25/1/409)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for 5-Amino-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub dedicated to the optimization of cross-coupling reactions with 5-Amino-3-methoxy-1H-indazole. This guide is tailored for researchers, medicinal chemists, and drug development professionals who are leveraging this key structural motif. Within this resource, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to navigate the specific reactivity of this molecule and achieve successful synthetic outcomes.

Introduction to the Reactivity of this compound

This compound is a prominent scaffold in the development of kinase inhibitors and other therapeutic agents.[1] Its structure, however, presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of multiple nucleophilic sites—the 5-amino group and the N1 and N2 positions of the indazole ring—can lead to competitive side reactions and catalyst inhibition. This guide provides expert-driven insights and actionable protocols to address these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during coupling reactions with this compound, offering detailed explanations of the underlying causes and providing robust solutions.

Issue 1: Low or No Conversion to the Desired Product

A frequent challenge is the observation of unreacted starting material, even after extended reaction times. This often points to issues with catalyst activity or substrate inhibition.

Potential Causes and Strategic Solutions:

  • Catalyst Inactivation or Inhibition: The electron-rich nature of the aminoindazole can lead to strong coordination with the palladium center, effectively inhibiting the catalytic cycle.[2]

    • Solution 1: Ligand Selection: The use of sterically hindered biarylphosphine ligands is crucial. Ligands such as XPhos, SPhos, or RuPhos create a bulky coordination sphere around the palladium atom, which can disfavor the binding of the aminoindazole substrate and promote the desired cross-coupling pathway.[3]

    • Solution 2: Use of Pre-formed Catalysts: To ensure the presence of the active Pd(0) species, consider using a well-defined pre-catalyst. This can circumvent issues related to incomplete in-situ reduction of the palladium precursor.

  • Substrate-Related Issues: The inherent properties of the this compound can impede the reaction.

    • Solution 1: N-Protection Strategy: Protecting the 5-amino group, most commonly with a tert-butyloxycarbonyl (Boc) group, is a highly effective strategy to mitigate its coordinating effects.[4] Additionally, protection of the indazole N1-H, for instance with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can prevent undesired side reactions at this position.[4][5]

    • Solution 2: Solvent Optimization: Poor solubility of the substrate or reagents can lead to a heterogeneous reaction mixture and sluggish kinetics. Screening alternative solvents such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) may offer improved solubility and higher reaction rates.[6]

  • Inadequate Reaction Conditions: Even with the right catalyst and substrate, suboptimal reaction conditions can lead to low yields.

    • Solution: Systematic Optimization: A systematic screening of bases (e.g., Cs₂CO₃, K₃PO₄), temperature, and reaction concentration is often necessary to identify the optimal conditions for a specific substrate combination.[7]

Workflow for Troubleshooting Low Conversion

G A Low Conversion Observed B Evaluate Catalyst System A->B C Consider Substrate Modification A->C D Optimize Reaction Parameters A->D B1 B1 B->B1 Is the ligand sterically hindered? C1 C1 C->C1 Is the 5-amino group protected? D1 D1 D->D1 Screen alternative bases (e.g., Cs2CO3) D2 D2 D->D2 Vary reaction temperature D3 D3 D->D3 Adjust solvent and concentration B2 Use a pre-formed Pd(0) catalyst B1->B2 Yes B3 Switch to bulky biarylphosphine ligand (e.g., XPhos, SPhos) B1->B3 No C2 C2 C1->C2 Yes C3 Protect with Boc group C1->C3 No C4 C4 C2->C4 Is the N1-H protected? C5 Consider N1-protection (e.g., SEM, Boc) C4->C5 No G A Reaction Setup (Inert Atmosphere) B Add Solids: Indazole, Catalyst, Base A->B C Add Solvents and Amine B->C D Heat and Stir C->D E Monitor by LC-MS D->E E->D Incomplete F Work-up E->F Complete G Purification F->G H Characterization G->H

Sources

Technical Support Center: Effective Purification of 5-Amino-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Amino-3-methoxy-1H-indazole (CAS 1368181-72-9). This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals to overcome common challenges encountered during the purification of this versatile synthetic intermediate. The advice herein is grounded in fundamental chemical principles and field-proven laboratory experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your workflow. Each solution is designed to be a self-validating system, explaining the chemical reasoning behind the proposed steps.

Question 1: My crude product is a dark, oily, or tar-like substance instead of the expected solid. What is causing this and how can I fix it?

Answer:

This is a frequent issue when working with amino-substituted aromatic heterocycles like this compound. The primary causes are twofold:

  • Aerial Oxidation: The electron-rich aromatic amine is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of highly colored, polymeric impurities. This process is often catalyzed by trace metals or light.

  • Residual Solvent & Low-Melting Impurities: The presence of high-boiling solvents (e.g., DMF, DMSO) or synthetic byproducts can act as a eutectic contaminant, significantly depressing the melting point of your target compound and preventing crystallization. Common synthetic byproducts can arise from incomplete cyclization or side reactions.[1][2]

Systematic Troubleshooting Protocol:

  • Initial Assessment: First, attempt to dissolve a small sample of the crude oil in a suitable solvent (e.g., ethyl acetate, dichloromethane) and run a Thin Layer Chromatography (TLC) analysis against a reference standard if available. This will help you visualize the number of components and the presence of baseline (highly polar) material, which often corresponds to degradation products.

  • Acid-Base Extraction (Liquid-Liquid): This is the most robust method for removing both acidic/neutral organic impurities and polymeric oxidation products. The amphoteric nature of your compound (basic amine, weakly acidic N-H) is advantageous here.

    • Step 1: Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Step 2: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your product, being basic, will protonate and move into the aqueous layer, leaving behind neutral and acidic impurities in the organic phase.[3] The protonated amine is significantly more resistant to oxidation.

    • Step 3: Separate the layers. Wash the aqueous layer with fresh EtOAc or DCM to remove any remaining trapped organic impurities.

    • Step 4: Cool the acidic aqueous layer in an ice bath. Slowly basify by adding a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with vigorous stirring until the pH is ~8-9. Your purified product should precipitate as a solid.

    • Step 5: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

  • Charcoal Treatment: If the resulting solid is still colored, you can perform a hot filtration with activated charcoal. Dissolve the solid in a minimum amount of a hot polar solvent (like ethanol or isopropanol), add a small amount of activated charcoal, simmer briefly, and filter hot through a pad of celite. This will adsorb many colored impurities. Allow the filtrate to cool slowly to induce crystallization.

Question 2: TLC analysis of my product shows a persistent impurity with a similar Rf value to my target compound. How can I resolve this?

Answer:

When impurities co-elute with your product on TLC, standard recrystallization or a simple column may be insufficient. This situation requires a higher-resolution separation technique, typically flash column chromatography with an optimized solvent system.

Causality: The impurity likely has a very similar polarity and functional group profile to this compound. This could be a regioisomer (e.g., 6-amino or 7-amino isomer) or a closely related byproduct from the synthesis.

High-Resolution Purification Protocol:

  • Solvent System Optimization: The key is to find a solvent system (mobile phase) that maximizes the difference in retention (ΔRf) between your product and the impurity.

    • Start Point: Begin with a common mobile phase like Hexanes/Ethyl Acetate or Dichloromethane/Methanol.

    • Systematic Screening: Prepare several TLC chambers with different solvent ratios and polarities. Test modifiers; for example, adding a small amount of triethylamine (~0.5-1%) to a DCM/MeOH system can sharpen spots and reduce tailing for basic compounds by deactivating acidic sites on the silica gel. Conversely, a small amount of acetic acid can be used for acidic compounds.

  • Flash Column Chromatography:

    • Column Packing: Use a high-quality silica gel (40-63 µm particle size). Pack the column carefully as a slurry in your chosen mobile phase to avoid air bubbles and channeling. The column diameter should be chosen based on the amount of crude material.

    • Loading: Adsorb your crude material onto a small amount of silica gel (dry loading). This provides a much sharper starting band and better separation than loading in a strong solvent. To do this, dissolve the compound in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder.

    • Elution: Run the column using the optimized mobile phase. A shallow gradient elution (e.g., starting with a less polar mixture and gradually increasing the polarity) often provides superior resolution compared to an isocratic (constant solvent ratio) elution.

    • Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure product fractions.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, a polar protic solvent is often a good starting point.

  • Recommended Solvents:

    • Ethanol (EtOH) or Isopropanol (IPA): These are excellent first choices. They have a good balance of polarity to dissolve the indazole at elevated temperatures while allowing for crystallization upon cooling.

    • Ethyl Acetate (EtOAc) / Hexanes Mixture: For less polar impurities, dissolving the crude product in a minimum of hot EtOAc and then slowly adding hexanes (an anti-solvent) until turbidity persists is a very effective technique. This is known as solvent/anti-solvent recrystallization.

    • Water: Due to the amino group, it has some water solubility, but this is often insufficient for a good recrystallization unless the sample is highly pure already.[4]

SolventBoiling Point (°C)Polarity IndexNotes
Isopropanol82.64.3Good for moderate polarity compounds. Less volatile than ethanol.
Ethanol78.45.2Excellent general-purpose solvent for polar compounds.
Ethyl Acetate77.14.4Good for initial dissolution; often used with an anti-solvent.
Hexanes69.00.1Used as an anti-solvent to induce precipitation from a more polar solvent.

Q2: How should I properly store the purified this compound to prevent degradation?

A2: As established, the primary degradation pathway is oxidation of the 5-amino group.[5] Proper storage is critical to maintain purity over time.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to displace oxygen.

  • Temperature: Keep refrigerated or frozen (Store at room temperature is a general guideline, but colder is better for long-term stability).[6]

  • Light: Store in an amber vial or a container protected from light, as light can catalyze oxidation.

  • Form: Storing as a hydrochloride salt (.HCl) can significantly enhance stability, as the protonated amine is far less susceptible to oxidation.[3] The free base can be regenerated when needed by dissolving the salt in water and adding a mild base.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase flash chromatography or HPLC can be an excellent alternative, especially for polar impurities that are difficult to remove on normal-phase (silica) media.

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH). A modifier is typically required.

  • Modifier: To ensure good peak shape, add 0.1% trifluoroacetic acid (TFA) or formic acid to both the water and organic solvent. This keeps the amino group consistently protonated.

  • Elution: You would typically elute with a gradient, starting with a high percentage of water and increasing the percentage of the organic solvent over time. Your compound, being relatively polar, will elute earlier than non-polar impurities.

Visual Workflow: Purification Strategy Selection

This diagram outlines a logical decision-making process for purifying your crude this compound.

Purification_Workflow cluster_start Start: Crude Product Analysis cluster_methods Purification Methods cluster_end Final Product Start Assess Crude Material (TLC, ¹H NMR) Purity_Check >90% pure & solid? Start->Purity_Check Initial Purity? Recrystallize Recrystallization End Pure 5-Amino-3-methoxy- 1H-indazole Recrystallize->End Successful AcidBase Acid-Base Extraction AcidBase->Recrystallize Precipitate Formed Column Flash Column Chromatography (Normal or Reverse Phase) Column->End Fractions Combined Purity_Check->Recrystallize Yes Impurity_Type Nature of Impurities? Purity_Check->Impurity_Type No Impurity_Type->AcidBase Baseline/Polar or Non-polar/Neutral Impurity_Type->Column Close Rf / Isomers

Caption: Decision tree for selecting the optimal purification method.

References

  • PubChem. (n.d.). 1H-Indazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyltryptamine. Retrieved from [Link]

  • Seydel, H., & Voigt, R. (1972). [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. Pharmazie, 27(5), 303-312. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Singh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. National Center for Biotechnology Information. Retrieved from [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Aminoindazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoindazole hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications. Retrieved from [Link]

  • Indian Journal of Chemistry. (1982). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from [Link]

  • PubMed. (2025). Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1H-Indazol-5-amine. Retrieved from [Link]

Sources

common side reactions in the synthesis of substituted indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of this versatile heterocyclic scaffold. This guide is structured in a question-and-answer format to directly address the specific issues you may face in the lab, moving beyond simple protocols to explain the underlying chemical principles.

Part 1: The Persistent Challenge of Regioselectivity (N1 vs. N2 Isomers)

One of the most frequent and challenging aspects of working with indazoles is controlling the regioselectivity during substitution, particularly N-alkylation and N-arylation. The indazole core possesses two reactive nitrogen atoms, and reactions often yield a mixture of N1 and N2 substituted products, complicating purification and reducing yields.[1]

Q1: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 isomers. How can I selectively synthesize the desired regioisomer?

A1: This is a classic problem in indazole chemistry. The ratio of N1 to N2 products is governed by a delicate balance of steric effects, electronic properties of the indazole ring substituents, and the reaction conditions (base, solvent, and electrophile).[2] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer, but this doesn't always dictate the final product distribution in a kinetically controlled reaction.[3][4]

Core Causality: The outcome of the N-alkylation depends on the site of deprotonation by the base and the subsequent nucleophilic attack on the electrophile.

  • N1-Selectivity: Often favored under conditions that allow for thermodynamic control or when specific coordinating effects are in play. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) can promote N1 selectivity, especially with electron-deficient indazoles or those having a C3 substituent capable of coordinating with the sodium cation.[2]

  • N2-Selectivity: Can be favored by steric hindrance at the N1 position or by specific electronic effects. For example, indazoles with substituents at the C7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2 regioselectivity (≥96%).[2]

Troubleshooting Protocol & Optimization:

  • Analyze Your Substrate: First, evaluate the electronic and steric nature of your substituted indazole. Is there a bulky group at C7 that might favor N2 alkylation? Is there a coordinating group at C3 (like an ester or amide) that could favor N1 with a sodium base?

  • Modify Reaction Conditions: Based on your analysis, adjust your protocol. The table below summarizes starting points for optimization.

  • Consider the Electrophile: The nature of the alkylating agent also plays a role. While primary alkyl halides are common, secondary alkyl tosylates have also been used while maintaining high N1 regioselectivity under optimized conditions.[2]

Table 1: Condition Guidelines for Regioselective N-Alkylation of Indazoles

Desired IsomerRecommended BaseRecommended SolventSubstrate Considerations & Rationale
N1-Alkylated Sodium Hydride (NaH)Tetrahydrofuran (THF)Particularly effective for indazoles with C3-carboxymethyl, C3-COMe, or C3-carboxamide groups due to presumed Na⁺ coordination.[2]
N1-Alkylated Potassium Carbonate (K₂CO₃)DMF / AcetonitrileA common, milder condition that often favors the thermodynamic N1 product, but selectivity can be substrate-dependent.
N2-Alkylated Cesium Carbonate (Cs₂CO₃)DMF / AcetonitrileThe larger, "softer" cesium cation can favor attack from the more nucleophilic N2 position.
N2-Alkylated Sodium Hydride (NaH)Tetrahydrofuran (THF)Highly effective for indazoles with C7-NO₂ or C7-CO₂Me substituents, where electronics and sterics favor N2 attack.[2]

Troubleshooting Workflow for Regioselectivity

start Start: N1/N2 Mixture Obtained check_sub Analyze Indazole Substituents start->check_sub c3_coord C3 Coordinating Group Present? (e.g., -CO2Me, -CONH2) check_sub->c3_coord c7_steric C7 Steric/Electronic Group? (e.g., -NO2) c3_coord->c7_steric No protocol_n1 Protocol 1: Use NaH in THF to promote N1 selectivity c3_coord->protocol_n1 Yes protocol_n2 Protocol 2: Use NaH in THF to promote N2 selectivity c7_steric->protocol_n2 Yes protocol_general Protocol 3: Screen Bases (K2CO3, Cs2CO3) in DMF c7_steric->protocol_general No analyze_res Analyze N1:N2 Ratio protocol_n1->analyze_res protocol_n2->analyze_res protocol_general->analyze_res end_ok Success: Desired Isomer is Major Product analyze_res->end_ok Ratio > 95:5 end_fail Failure: Re-evaluate or Consider Directed Synthesis analyze_res->end_fail Ratio < 95:5

Caption: Decision tree for troubleshooting N-alkylation regioselectivity.

Part 2: Controlling Isomeric Byproducts in Ring Formation

Beyond substitution, the initial construction of the indazole ring can lead to undesired isomers or byproducts that are difficult to remove from the desired product.

Q2: My goal is a 2H-indazole, but the reaction yields the 1H-indazole isomer. How can I favor the formation of the 2H scaffold?

A2: This is a common issue as the 1H-indazole is often the more thermodynamically stable tautomer.[3] To selectively synthesize 2H-indazoles, you must choose a synthetic route where the mechanism inherently favors N2-cyclization or N2-substitution.

Mechanistic Insight: Routes that proceed through intermediates where the future N2 atom is pre-functionalized or where cyclization is directed by an external reagent are most effective.

Recommended Synthetic Strategies for 2H-Indazoles:

  • The Davis-Beirut Reaction: This is a powerful method for synthesizing 2H-indazoles. It typically involves the reaction of a N-substituted 2-nitrobenzylamine in the presence of a base and an alcohol.[5][6] The reaction proceeds through a key nitroso imine intermediate, leading to N-N bond formation that specifically yields the 2H-indazole scaffold.[7][8]

  • One-Pot Condensation-Cadogan Reductive Cyclization: This operationally simple method involves the condensation of an ortho-nitrobenzaldehyde with a primary amine, followed by reductive cyclization promoted by a phosphine reagent (e.g., tri-n-butylphosphine).[9] This one-pot procedure avoids harsh conditions and is highly regioselective for a wide variety of 2H-indazoles.[9]

  • Copper-Catalyzed Three-Component Reaction: The reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by a copper source, provides a direct and efficient route to 2H-indazoles with broad functional group tolerance.[5]

Q3: My synthesis from an o-hydroxyacetophenone and hydrazine is plagued by hydrazone and dimer byproducts. How can this be suppressed?

A3: This method, while direct, is known to suffer from side reactions, particularly the formation of stable hydrazone intermediates and dimers, especially under high temperatures.[5]

Troubleshooting Protocol:

  • Solvent Optimization: The choice of solvent is critical. While acidic ethanol is often used, switching to aprotic, polar solvents like DMSO or DMF can lead to higher yields of the desired indazole by better-solubilizing intermediates and promoting the cyclization step over side reactions.[5]

  • Temperature Control: Avoid excessively high temperatures or prolonged refluxing, which can promote dimerization and decomposition. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

  • Acid Catalyst: The presence of an acid like acetic acid or hydrochloric acid is crucial for the cyclization to occur. Ensure the appropriate stoichiometry is used.[5]

  • Alternative Reagents: If optimization fails, consider using a pre-formed hydrazone and a different cyclization promoter, or switch to a more robust synthetic route that avoids this specific condensation.

Part 3: Troubleshooting Named Reactions
Q4: My Davis-Beirut reaction is giving low yields. What are the common failure modes and how can I fix them?

A4: The Davis-Beirut reaction is robust but sensitive to reaction conditions. A key failure mode is an unproductive C-N bond cleavage pathway that competes with the desired N-N bond-forming heterocyclization.[8]

Mechanistic Insight: The reaction proceeds via a nitroso imine intermediate. While the desired pathway involves the attack of an alkoxide to form the 3-alkoxy-2H-indazole, the intermediate can also be attacked by hydroxide/water. This leads to a hemiaminal that can fragment back to an o-nitrosobenzaldehyde, halting the productive cycle.[8]

Optimization Protocol:

  • Controlled Addition of Water: Counterintuitively, adding a specific amount of water to the alcohol solvent can dramatically improve yields. For example, increasing the water content in n-propanol from anhydrous to 15% boosted the yield of a model reaction from 27% to 65%.[8] However, excessive water (>25%) is detrimental.[8]

  • Choice of Base and Solvent: The reaction is typically run with a strong base like KOH in an alcohol solvent (methanol, ethanol, propanol). The choice of alcohol can influence the final 3-alkoxy substituent.

  • Intramolecular Variant: For challenging substrates, particularly in the synthesis of N-aryl indazoles, an intramolecular version of the reaction using 2-aminobenzyl alcohol derivatives can be much more efficient, as the internal nucleophile outcompetes nonproductive pathways.[8]

Workflow for Optimizing the Davis-Beirut Reaction

start Start: Low Yield in Davis-Beirut Reaction check_water Is the alcohol solvent anhydrous? start->check_water add_water Optimize Water Content: Titrate 5-20% H2O into alcohol solvent. Monitor yield by LC-MS. check_water->add_water Yes check_substrate Is the substrate an aniline (for N-aryl indazole)? check_water->check_substrate No analyze_yield Analyze Yield add_water->analyze_yield intramolecular Consider Intramolecular Strategy: Use a 2-aminobenzyl alcohol derivative to favor cyclization. check_substrate->intramolecular Yes check_substrate->analyze_yield No intramolecular->analyze_yield success Success: Yield Improved analyze_yield->success Yield > 70% failure Re-evaluate synthetic route analyze_yield->failure Yield < 70%

Caption: Workflow for troubleshooting and optimizing the Davis-Beirut reaction.

References
  • Kaur, N., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • Lv, P-C., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Organic Syntheses. Indazole. Available at: [Link]

  • Pennington, L. D., & Mantei, R. A. (2006). Methods of making indazoles. Google Patents.
  • Haddadin, M. J., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters. Available at: [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Wikipedia. Davis–Beirut reaction. Available at: [Link]

  • ResearchGate. (2018). N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. Available at: [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters. Available at: [Link]

Sources

Technical Support Center: Regioselective Functionalization of 5-Amino-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and functionalization of 5-Amino-3-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this versatile scaffold. The indazole core is a privileged structure in medicinal chemistry, but its multiple reactive sites present significant regioselectivity challenges.[1][2][3] This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your synthetic goals with precision and confidence.

The inherent asymmetry and multiple nucleophilic centers in this compound demand a nuanced approach to its functionalization. The primary challenges revolve around controlling reactions at the two distinct ring nitrogens (N-1 and N-2), the exocyclic C-5 amino group, and the electron-rich benzene ring (C-4, C-6, and C-7).

G cluster_molecule This compound cluster_challenges Key Regioselectivity Challenges mol N_Alkylation N-1 vs. N-2 Alkylation/Acylation N_Alkylation->mol Steric/Electronic Control NH2_Func C5-NH2 vs. N-H Functionalization NH2_Func->mol Chemoselectivity & Protection CH_Func C-4 vs. C-6 vs. C-7 Arylation/Halogenation CH_Func->mol Directing Group Strategies

Caption: Overview of primary regioselective challenges.

Part 1: N-1 vs. N-2 Functionalization (Alkylation & Acylation)

This is the most frequently encountered challenge. Direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 substituted products, complicating purification and reducing yields.[4] The outcome is a delicate balance of thermodynamics, kinetics, sterics, and electronics.

Frequently Asked Questions & Troubleshooting

Q1: My N-alkylation is giving me a mixture of N-1 and N-2 isomers. How can I favor the N-1 product?

A1: Achieving N-1 selectivity typically involves leveraging thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5][6] By choosing conditions that allow for equilibration, the more stable N-1 product can be favored.

  • Causality: Strong, non-nucleophilic bases like Sodium Hydride (NaH) in a polar aprotic solvent like THF or DMF are highly effective.[5][6] NaH irreversibly deprotonates the indazole, forming the indazolide anion. In THF, this system strongly favors N-1 alkylation. The rationale, particularly for indazoles with electron-withdrawing groups at C-3, may involve chelation of the sodium cation between the N-2 nitrogen and a C-3 substituent, sterically directing the incoming electrophile to the N-1 position.[4]

  • Troubleshooting:

    • Low Selectivity: Ensure your reaction is running under strictly anhydrous conditions. Water can interfere with the base and alter the reaction pathway. Use freshly distilled solvents and flame-dried glassware.

    • Poor Yield: If the reaction is sluggish, gentle heating (e.g., to 50 °C) can improve the rate and yield without significantly compromising selectivity.[4]

    • Wrong Isomer: If you are obtaining the N-2 isomer, your conditions are likely favoring kinetic control. See Q2.

Q2: How can I selectively synthesize the N-2 alkylated isomer?

A2: N-2 selectivity is typically achieved under kinetic control, where the reaction occurs at the most nucleophilic or sterically accessible nitrogen. For many indazoles, N-2 is the kinetic site of attack.

  • Causality: Conditions that do not allow for equilibration are key. This often involves using milder bases (e.g., K₂CO₃, Cs₂CO₃) in less polar solvents or at lower temperatures.[7] Some advanced methods utilize Mitsunobu conditions, where the phosphine intermediate can provide chelation control that directs alkylation to the N-2 atom.[7] Furthermore, computational studies have shown that for certain substrates, the energy barrier for N-2 alkylation can be lower than for N-1, making it the kinetically favored pathway.[8]

  • Troubleshooting:

    • Mixture Persists: Try lowering the reaction temperature. If using a carbonate base, consider a solvent where it has lower solubility to moderate the reaction.

    • N-1 Product Forms: Your conditions may be allowing for isomerization to the thermodynamic N-1 product.[6] Shorten the reaction time and monitor carefully by TLC or LC-MS to isolate the initial kinetic product.

G start Goal: N-Alkylation q1 Desired Isomer? start->q1 n1_node N-1 (Thermodynamic) q1->n1_node N-1 n2_node N-2 (Kinetic) q1->n2_node N-2 cond_n1 Conditions: - Strong Base (NaH) - Polar Aprotic Solvent (THF, DMF) - Anhydrous Conditions - Allow for Equilibration n1_node->cond_n1 cond_n2 Conditions: - Milder Base (K2CO3, Cs2CO3) - Lower Temperature - Mitsunobu Conditions - Prevent Equilibration n2_node->cond_n2 outcome_n1 Major Product: N-1 Alkyl Indazole cond_n1->outcome_n1 outcome_n2 Major Product: N-2 Alkyl Indazole cond_n2->outcome_n2

Caption: Decision workflow for selective N-alkylation.

Q3: What about N-acylation? Does it follow the same rules?

A3: N-acylation can also be challenging, but it often favors the N-1 position due to the potential for the initially formed N-2 acyl indazole to isomerize to the more stable N-1 regioisomer.[6] However, selective methods exist. An electrochemical "anion pool" approach, for instance, can generate indazole anions that react selectively with acid anhydrides at the N-1 position.[9]

Data Summary: Conditions for N-Alkylation
BaseSolventTemperatureTypical OutcomeRationaleReference
NaHTHFRT to 50 °CHighly N-1 Selective (>99:1)Thermodynamic Control, Potential Na⁺ Chelation[4][5][6]
Cs₂CO₃Dioxane90 °CHighly N-1 SelectiveThermodynamic Control, Cs⁺ Chelation[7]
K₂CO₃DMF/AcetoneRTMixture, often favors N-2Kinetic Control[7]
MitsunobuTHF0 °C to RTHighly N-2 SelectiveChelation control by phosphine intermediate[7]

Part 2: Functionalization of the C-5 Amino Group

The exocyclic amino group is a key handle for diversification, but its nucleophilicity competes with the ring nitrogens. The challenge is achieving chemoselectivity.

Frequently Asked Questions & Troubleshooting

Q1: I want to acylate the C-5 amino group, but I'm getting acylation on the ring nitrogen instead. What should I do?

A1: This is a classic chemoselectivity problem. Direct acylation under basic conditions will likely deprotonate the indazole N-H, which is more acidic, leading to N-acylation.

  • Solution 1: pH Control: Perform the acylation under neutral or slightly acidic conditions. The ring nitrogens are less nucleophilic when protonated, allowing the exocyclic amino group to be the primary nucleophile. For example, reacting the indazole with an acyl chloride in a solvent like pyridine (which acts as both solvent and acid scavenger) can favor C5-NH acylation.

  • Solution 2: Protecting Group Strategy: This is the most robust method. Protect the indazole N-H first, then perform the desired reaction on the C-5 amino group, and finally deprotect.

Q2: What is the best protecting group for the indazole N-H to allow for C-5 amino functionalization?

A2: The ideal protecting group should be easy to install, stable to the conditions required for C5-NH₂ functionalization, and easy to remove without affecting the newly installed group.

  • Boc (tert-Butoxycarbonyl): Excellent choice. Installed using Boc₂O. It is stable to a wide range of non-acidic conditions and is easily removed with acid (e.g., TFA in DCM).

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Useful for its stability and orthogonal removal conditions (cleaved with fluoride sources like TBAF).

  • Benzyl (Bn): Very stable but requires harsher removal conditions (hydrogenolysis), which might not be compatible with other functional groups in your molecule.

G start Starting Material: This compound protect Step 1: Protect N-H (e.g., (Boc)2O, DMAP) start->protect protected_mol N1-Boc Protected Indazole protect->protected_mol functionalize Step 2: Functionalize C5-NH2 (e.g., Acyl Chloride, Pyridine) protected_mol->functionalize functionalized_mol N1-Boc, C5-Acyl Indazole functionalize->functionalized_mol deprotect Step 3: Deprotect N-H (e.g., TFA/DCM) functionalized_mol->deprotect final_product Final Product: C5-Acyl-5-Amino-3-methoxy- 1H-indazole deprotect->final_product

Caption: Workflow for a protection-based C5-NH2 functionalization.

Part 3: C-H Functionalization of the Benzene Ring

Directing functionalization to a specific position on the benzene moiety (C-4, C-6, or C-7) is challenging and typically requires a directing group strategy to overcome the inherent reactivity patterns of the substituted ring.

Frequently Asked Questions & Troubleshooting

Q1: How can I achieve selective C-H functionalization at the C-4 or C-6 positions?

A1: The electron-donating nature of both the amino and methoxy groups activates the benzene ring for electrophilic aromatic substitution, but achieving regioselectivity is difficult. Directed ortho-metalation (DoM) is a more precise strategy.

  • Causality: A directing group (DG) is installed on the molecule, which coordinates to a metal catalyst (like Palladium or Rhodium) and delivers it to a specific C-H bond, usually in the ortho position.[10][11]

  • Strategy for C-4: The C-5 amino group can act as a directing group. After protecting the amino group (e.g., as a pivaloyl or amide), it can direct metalation to the C-4 position.

  • Strategy for C-6: Directing functionalization to C-6 is more complex. It may require installing a removable directing group at the N-1 position that is specifically designed to reach the C-7 or C-6 positions.[10][11]

  • Troubleshooting:

    • No Reaction: The directing group may not be effective, or the catalyst may be incompatible. Screen different directing groups and metal catalysts (Pd, Rh, Ru).

    • Wrong Isomer/Mixture: The directing ability of your chosen group may be weak, leading to reaction at multiple sites. Ensure the DG forms a stable, sterically favored cyclometalated intermediate.

Part 4: Analytical Characterization: Differentiating N-1 and N-2 Isomers

Q: I've synthesized an alkylated indazole, but I can't tell if I have the N-1 or N-2 isomer. How can I confirm the structure?

A: This is a critical final step. NMR spectroscopy is the most powerful tool for this purpose.[12]

  • ¹H NMR: The chemical shift of the proton at C-7 is often diagnostic. In N-1 substituted indazoles, the C-7 proton is typically shifted further downfield compared to the corresponding N-2 isomer due to the anisotropic effect of the pyrazole ring.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C-3 and C-7a) are also distinct between the two isomers and can be used for definitive assignment.[12]

  • NOE/NOESY (Nuclear Overhauser Effect): This is a definitive 2D NMR technique. For an N-1 substituted indazole, irradiation of the N-1 substituent's protons (e.g., N-CH₂) should show an NOE correlation to the C-7 proton. For an N-2 isomer, an NOE would be observed to the C-3 proton (or substituent) and potentially the C-7 proton, but the pattern will be distinct.

  • X-Ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides unambiguous structural proof.

Protocols

Protocol 1: Selective N-1 Alkylation of this compound (Thermodynamic Control)

This protocol is based on established methods for achieving high N-1 selectivity.[5][6]

  • Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) via syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Expert Insight: Adding the base slowly at 0 °C controls the hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise via syringe at room temperature.

  • Reaction: Stir the reaction at room temperature or gently heat to 50 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated product.

References

  • Boruah, M., & Deka, D. C. (2014). A regioselective synthesis of both 5-amino- and 3-aminodiarylisoxazoles substituted with polyalkoxyaryl pharmacophores has been validated. European Journal of Medicinal Chemistry, 80, 24-33. [Link]

  • Alam, M. S., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1954. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2020). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 25(15), 3483. [Link]

  • El-Harakeh, M. A., & Haddadin, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2638–2651. [Link]

  • MDPI. (2022). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 27(19), 6539. [Link]

  • ResearchGate. (2021). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link]

  • Keating, T. A., & Alam, M. S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4114. [Link]

  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. [Link]

  • Laine, C. S., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(17), 7815–7832. [Link]

  • ResearchGate. (2016). A New Protecting-Group Strategy for Indoles. [Link]

  • Yoshida, J., et al. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(4), 1108–1111. [Link]

  • Wang, D., & Gevorgyan, V. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(9), 2218–2231. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Singh, P., & Singh, P. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 11(12), 1347–1371. [Link]

  • ResearchGate. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. [Link]

  • ResearchGate. (2021). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. [Link]

  • MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Martins, M. A. P., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(12), 13858–13881. [Link]

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in 5-Amino-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of 5-Amino-3-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection and quantification of impurities. Adherence to rigorous analytical practices is paramount in ensuring the safety, efficacy, and quality of pharmaceutical products.[1][2] This resource is structured to address common challenges and provide scientifically sound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources and types of impurities in this compound?

A1: Understanding the potential sources of impurities is the first step in developing a robust analytical control strategy. Impurities in active pharmaceutical ingredients (APIs) like this compound can be broadly categorized as organic, inorganic, and residual solvents.[1]

  • Organic Impurities: These are often structurally related to the API and can arise from various stages of the manufacturing process.[1]

    • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis of the indazole ring system can be carried through to the final product.[3] For instance, incomplete cyclization during indazole synthesis could lead to residual precursors.[3][4]

    • By-products: Side reactions occurring during synthesis are a common source of impurities. The specific by-products will depend on the synthetic route employed.

    • Degradation Products: this compound may degrade under certain conditions of light, heat, or pH, leading to the formation of degradation products. Forced degradation studies are crucial to identify these potential impurities.[5]

  • Inorganic Impurities: These can include reagents, ligands, catalysts (e.g., heavy metals), and inorganic salts used in the manufacturing process.[1]

  • Residual Solvents: Organic solvents used during synthesis or purification that are not completely removed from the final product are classified as residual solvents.[1]

Q2: Which analytical technique is most suitable for the routine analysis of impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the gold standard for analyzing impurities in many pharmaceutical compounds, including those with structures similar to this compound.[1][5][6]

  • Advantages of HPLC:

    • High Sensitivity and Resolution: HPLC can separate and detect impurities at very low levels, which is critical for meeting regulatory requirements.[5]

    • Versatility: A wide variety of stationary phases (columns) and mobile phase compositions can be used to optimize the separation of the main component from its impurities.[6]

    • Quantitative Accuracy: When properly validated, HPLC methods provide precise and accurate quantification of impurities.

For volatile impurities, such as residual solvents, Gas Chromatography (GC) is the preferred method.[1]

Q3: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?

A3: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines on impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[7][8][9][10] These guidelines establish thresholds for reporting, identifying, and qualifying impurities.

ThresholdGeneral Limit (for maximum daily dose ≤ 2g/day)
Reporting Threshold ≥ 0.05%
Identification Threshold ≥ 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold ≥ 0.15% or 1.0 mg per day intake (whichever is lower)

It is crucial to consult the latest ICH guidelines as specific thresholds can vary based on the maximum daily dose of the drug.[7][10][11]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Cause & Solution Workflow:

Caption: Decision tree for resolving co-eluting peaks in HPLC.

Issue 3: Difficulty in Identifying an Unknown Impurity

Cause & Solution Workflow:

When an unknown impurity is detected, a systematic approach is required for its structural elucidation.

Caption: Workflow for the identification of an unknown impurity.

Detailed Steps for Unknown Impurity Identification:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first and most crucial step. [2]It provides the molecular weight of the impurity. [12]High-Resolution Mass Spectrometry (HRMS) can provide the accurate mass, which helps in determining the elemental composition. [13]2. Tandem Mass Spectrometry (MS/MS): Fragmenting the molecular ion of the impurity in the mass spectrometer provides information about its substructures, which is invaluable for proposing a chemical structure. [12][14]3. Isolation: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC. [14]4. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis (¹H, ¹³C, and 2D-NMR) of the isolated impurity is the most powerful technique for unambiguous structure elucidation. [13][14]

Experimental Protocols

Protocol 1: Standard HPLC-UV Method for Impurity Profiling of this compound

This method provides a starting point for the analysis. Optimization will likely be required based on the specific impurity profile of your sample.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.

Rationale for Method Parameters:

  • C18 Column: A versatile, non-polar stationary phase suitable for a wide range of organic molecules.

  • Formic Acid: An acid modifier that helps to protonate the amino group of the analyte and any basic impurities, leading to better peak shapes on silica-based columns. [15]* Gradient Elution: Allows for the separation of impurities with a wide range of polarities.

Protocol 2: Sample Preparation for LC-MS Analysis

For LC-MS analysis, it is crucial to use a mobile phase that is compatible with mass spectrometry.

  • Prepare the Sample: Dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Filter: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC-MS system.

  • Mobile Phase: Use volatile buffers such as formic acid or ammonium formate in the mobile phase. [16]Phosphoric acid, while common in HPLC-UV, is not suitable for MS as it is non-volatile and can suppress the MS signal.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved from [Link]

  • Medicines Control Agency The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Amino-1-imino-5-methoxy-1H-isoindole on Newcrom R1 HPLC column. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Pharma Times. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • American Chemical Society. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of analytical methods for detecting amino acid impurities. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 2). Simultaneous determination of l-tryptophan impurities in meat products. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of impurities in commercial spectinomycin by liquid chromatography with electrospray ionization tandem mass spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Amino-3-methoxy-1H-indazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Amino-3-methoxy-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals navigating the challenges of scaling this important heterocyclic intermediate from the bench to preclinical batch sizes. Indazole derivatives are crucial scaffolds in medicinal chemistry, found in a variety of FDA-approved drugs, making robust synthetic routes essential for pharmaceutical development.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles for indazole synthesis.[3][4] Our approach is centered around a reliable and scalable three-step synthesis, designed to ensure high purity and consistent yields.

Proposed Synthetic Pathway

The recommended pathway involves the O-alkylation of an indazol-3-one intermediate, a robust method for introducing the 3-methoxy group, followed by a standard nitro group reduction. This route avoids potentially problematic reagents and offers clear checkpoints for quality control.

Synthetic_Pathway A 2-Amino-4-nitrobenzoic acid B 5-Nitro-1H-indazol-3(2H)-one A->B  Step 1:  Diazotization & Cyclization   C 3-Methoxy-5-nitro-1H-indazole B->C  Step 2:  O-Methylation   D This compound C->D  Step 3:  Nitro Reduction  

Caption: Proposed three-step synthesis for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound?

A: For multi-gram to kilogram scale, a three-step route starting from 2-Amino-4-nitrobenzoic acid is recommended. This pathway involves:

  • Diazotization and Cyclization: Converting the starting material into 5-Nitro-1H-indazol-3(2H)-one. This is a classic and well-understood transformation.

  • O-Methylation: Selectively methylating the oxygen of the indazolone tautomer to form 3-Methoxy-5-nitro-1H-indazole. This step is critical for regioselectivity.

  • Nitro Reduction: A final catalytic hydrogenation or metal-acid reduction to yield the target amine. This method is highly efficient and generally clean.

This route is preferable to those involving late-stage functionalization, which can be lower-yielding and more difficult to purify at scale.

Q2: What are the Critical Quality Attributes (CQAs) for the final product intended for preclinical studies?

A: The primary CQAs for the final this compound are:

  • Purity: Typically ≥98.5% as determined by HPLC.[5]

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Residual Solvents: Must be below ICH limits.

  • Heavy Metals: Content must be minimal, especially if a metal catalyst is used in the final step.

  • Appearance: A consistent physical form and color (e.g., off-white to light brown solid).

Q3: Which analytical methods are essential for in-process controls (IPCs) and final release?

A: A robust analytical package is crucial. Refer to the table below for recommendations.

Table 1: Recommended Analytical Methods for Quality Control
StageAnalytical MethodPurpose
In-Process TLC, HPLC, ¹H NMRMonitor reaction completion, identify major impurities.
Intermediate Isolation ¹H NMR, HPLCConfirm structure and purity before proceeding.
Final Product Release HPLC, UPLCQuantify purity and impurity profile.
¹H NMR, ¹³C NMRConfirm structure and rule out isomers.
LC-MS/HRMSConfirm molecular weight and elemental composition.[1]
Karl Fischer TitrationDetermine water content.
TGA/DSCAssess thermal stability and solvent content.
ICP-MSQuantify residual metal catalyst (e.g., Palladium).

Q4: What are the primary safety considerations when scaling up this synthesis?

A: Key safety hazards include:

  • Diazotization (Step 1): The use of sodium nitrite with acid generates nitrous acid and NOx gases. This step can be highly exothermic and requires strict temperature control (0–5 °C) to prevent runaway reactions and the accumulation of unstable diazonium salts. Ensure adequate ventilation.

  • O-Methylation (Step 2): Methylating agents like dimethyl sulfate (DMS) or methyl iodide are toxic and carcinogenic. Use them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation (Step 3): Using hydrogen gas presents a significant fire and explosion risk. Employ specialized hydrogenation equipment, ensure the system is properly purged with an inert gas (N₂ or Ar) before and after the reaction, and use a pyrophoric catalyst (like Pd/C) with extreme care, preferably as a wet slurry.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process.

Step 1: Diazotization & Cyclization

Issue: Low yield of 5-Nitro-1H-indazol-3(2H)-one.

  • Question: My cyclization reaction is giving a low yield (<70%). What are the likely causes?

  • Answer:

    • Cause 1: Inefficient Diazotization. The formation of the diazonium salt is highly temperature-sensitive. If the temperature rises above 5 °C, the diazonium salt can decompose, reducing the yield.

      • Solution: Ensure robust cooling and slow, portion-wise addition of sodium nitrite solution. Monitor the internal temperature constantly.

    • Cause 2: Premature Reduction. The reducing agent (e.g., sodium sulfite) must be added only after the diazotization is complete. Premature addition will destroy the diazonium intermediate.

      • Solution: Test for the presence of nitrous acid using starch-iodide paper before adding the reducing agent. A positive test (blue-black color) indicates excess nitrous acid, and the reaction should proceed.

    • Cause 3: pH Control. The pH of the reaction mixture is critical for both diazotization (acidic) and the subsequent cyclization/reduction step.

      • Solution: Maintain a strongly acidic environment (pH 1-2) during diazotization. Carefully adjust the pH as specified in the protocol for the cyclization.

Step 2: O-Methylation

Issue: Formation of N-methylated isomers alongside the desired O-methylated product.

  • Question: I am getting a mixture of O-methylated and N-methylated products which are difficult to separate. How can I improve the regioselectivity for O-methylation?

  • Answer: This is a classic problem arising from the ambident nucleophilicity of the indazolone ring.

    • Cause 1: Reaction Conditions. The choice of base, solvent, and methylating agent heavily influences the O/N selectivity. Polar, protic solvents and strong bases can favor N-alkylation.

      • Solution 1: Use a less polar solvent. Switching from a polar protic solvent like ethanol to a polar aprotic solvent like DMF or acetonitrile can favor O-alkylation.

      • Solution 2: Optimize the base. A weaker base like potassium carbonate (K₂CO₃) is often preferred over stronger bases like sodium hydroxide (NaOH) or potassium tert-butoxide, as it generates a softer nucleophile that preferentially attacks the harder oxygen electrophile.

      • Solution 3: Choice of Methylating Agent. While dimethyl sulfate is effective, using a different methylating agent like methyl iodide might alter the selectivity. However, solvent and base optimization is typically more impactful.

Troubleshooting_Methylation Start Low O/N Selectivity in Methylation Solvent Is the solvent polar aprotic (e.g., DMF, Acetonitrile)? Start->Solvent Base Is the base relatively weak (e.g., K2CO3)? Solvent->Base Yes FixSolvent Action: Switch from protic (e.g., EtOH) to aprotic solvent. Solvent->FixSolvent No FixBase Action: Switch from strong base (e.g., NaOH) to K2CO3. Base->FixBase No Result Improved O-Methylation Selectivity Base->Result Yes FixSolvent->Base FixBase->Result

Caption: Decision workflow for troubleshooting poor regioselectivity in O-methylation.

Step 3: Nitro Reduction

Issue: Stalled or incomplete reduction to the amine.

  • Question: My catalytic hydrogenation is very slow or stops before completion, even after several hours. What's wrong?

  • Answer:

    • Cause 1: Catalyst Inactivation (Poisoning). The catalyst (e.g., Pd/C) can be poisoned by impurities carried over from previous steps, such as sulfur-containing compounds or certain metal ions.

      • Solution: Ensure the 3-Methoxy-5-nitro-1H-indazole intermediate is purified to a high degree (>98%) before the reduction step. A charcoal treatment or recrystallization of the intermediate may be necessary.

    • Cause 2: Insufficient Hydrogen Pressure or Agitation. On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas is critical.

      • Solution: Increase the agitation speed to ensure the catalyst is well-suspended. Check that the hydrogen pressure is maintained at the recommended level (e.g., 50-100 psi).

    • Cause 3: Poor Catalyst Quality or Loading. The catalyst may be old, have low activity, or the loading may be insufficient for the scale.

      • Solution: Use a fresh batch of catalyst from a reputable supplier. For scale-up, a catalyst loading of 1-5 mol% (metal basis) is typical, but may need to be optimized.

Experimental Protocols

Safety Precaution: Always perform a risk assessment before starting any chemical synthesis. All steps should be carried out in a well-ventilated fume hood with appropriate PPE.

Protocol 1: Synthesis of 5-Nitro-1H-indazol-3(2H)-one
  • Charge a reaction vessel with 2-Amino-4-nitrobenzoic acid (1.0 eq) and water (10 vol). Cool the slurry to 0–5 °C.

  • Slowly add concentrated hydrochloric acid (3.0 eq).

  • Prepare a solution of sodium nitrite (1.1 eq) in water (2 vol). Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C.

  • Stir the resulting solution at 0–5 °C for 1 hour.

  • In a separate vessel, prepare a solution of sodium sulfite (2.0 eq) in water (5 vol) and heat to 70 °C.

  • Slowly add the cold diazonium salt solution to the hot sodium sulfite solution. Vigorous gas evolution (N₂) will occur. Maintain the temperature at 70-80 °C.

  • After the addition is complete, stir for 1 hour at 80 °C.

  • Cool the mixture to room temperature and then acidify to pH 1-2 with concentrated HCl.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the product as a yellow solid.

Protocol 2: Synthesis of 3-Methoxy-5-nitro-1H-indazole
  • Charge a vessel with 5-Nitro-1H-indazol-3(2H)-one (1.0 eq), potassium carbonate (1.5 eq), and DMF (8 vol).

  • Heat the mixture to 40 °C.

  • Slowly add dimethyl sulfate (1.2 eq) over 30 minutes, maintaining the temperature at 40-45 °C.

  • Stir the reaction at 45 °C for 4-6 hours, monitoring by HPLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and slowly pour it into ice water (20 vol).

  • Stir the resulting slurry for 1 hour.

  • Filter the precipitate, wash thoroughly with water to remove DMF, and dry under vacuum. The crude product can be recrystallized from ethanol if necessary.

Protocol 3: Synthesis of this compound
  • Charge a hydrogenation vessel with 3-Methoxy-5-nitro-1H-indazole (1.0 eq), 10% Palladium on Carbon (50% wet, 2 mol% Pd), and methanol (15 vol).

  • Inert the vessel by purging with nitrogen three times.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Heat the reaction to 40 °C and stir vigorously. Monitor the reaction by HPLC.

  • Once the reaction is complete (typically 4-8 hours), cool to room temperature and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield the final product as a crystalline solid.

References

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (n.d.). MDPI. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026). ACS Publications. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Semantic Scholar. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health (NIH). [Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2025). ResearchGate. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Amino-3-methoxy-1H-indazole and Other Indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the backbone of numerous compounds with a remarkable breadth of biological activities, including anti-inflammatory, anticancer, and anti-HIV properties.[1][2] The therapeutic profile of an indazole derivative is exquisitely sensitive to the nature and position of its substituents. This guide provides a comparative analysis of the potential biological activity of 5-Amino-3-methoxy-1H-indazole against other well-characterized indazole derivatives.

Due to the limited publicly available data on this compound, this guide will leverage established structure-activity relationship (SAR) principles from closely related analogs to infer its likely biological profile. We will then benchmark this inferred activity against experimental data from other indazoles, providing a robust framework for researchers considering this and similar scaffolds for drug discovery programs.

Decoding the Scaffold: Potential Activity of this compound

The biological activity of an indazole derivative is a composite of the effects imparted by its substituents. By examining the contributions of the 5-amino and 3-methoxy groups individually, we can construct a hypothesis for the target compound's profile.

  • The 5-Amino Group: The presence of an amino group at the C5 position has been strongly correlated with anti-inflammatory activity. Studies on 5-aminoindazole have demonstrated its ability to inhibit cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines.[3] This suggests that this compound may possess significant anti-inflammatory potential. The amino group, being an electron-donating moiety, can also influence the molecule's interaction with biological targets through hydrogen bonding.[4]

  • The 3-Methoxy Group: Substitutions at the C3 position are critical for modulating a wide range of activities, particularly kinase inhibition.[1] While a methoxy group itself is not a classic pharmacophore for kinase binding, its electronic and steric properties can orient other parts of the molecule within an ATP-binding pocket or allosteric site. For instance, in a series of fibroblast growth factor receptor 1 (FGFR1) inhibitors, a 3-amine derivative with a 6-(3-methoxyphenyl) group showed potent activity, indicating that methoxy-substituted rings are well-tolerated and contribute to binding.[1]

Based on this analysis, this compound is hypothesized to be a candidate for investigation as an anti-inflammatory agent and potentially as a modulator of protein kinase activity.

Comparative Analysis: Benchmarking Against Diverse Indazole Analogs

To contextualize the potential of this compound, we will compare its inferred profile to indazoles with established and potent biological activities.

Anti-Inflammatory Activity

As hypothesized, the 5-amino substitution is a strong predictor of anti-inflammatory effects. The data below for 5-aminoindazole provides a direct and compelling benchmark.

CompoundTarget/AssayIC50Key Structural FeaturesReference
5-Aminoindazole COX-2 Inhibition12.32 µMC5-Amino[3]
6-Nitroindazole COX-2 Inhibition19.22 µMC6-Nitro[3]
Indazole (unsubstituted) COX-2 Inhibition23.42 µMUnsubstituted[3]
Celecoxib (Standard) COX-2 Inhibition5.10 µMNon-indazole standard[3]

The superior COX-2 inhibitory activity of 5-aminoindazole compared to the unsubstituted parent and the 6-nitro derivative highlights the importance of the C5-amino group.[3] It is plausible that this compound would exhibit activity in a similar range, making it a person of interest for inflammatory disease research.

Anticancer and Kinase Inhibitory Activity

The indazole scaffold is a cornerstone of modern oncology, with many derivatives functioning as potent protein kinase inhibitors.[1][5] The activity is highly dependent on the substitution pattern, which dictates target specificity and potency.

CompoundTarget/AssayIC50Key Structural FeaturesReference
Entrectinib Anaplastic Lymphoma Kinase (ALK)12 nM3-Amino, C5 substitution[1][2]
Compound 89 Bcr-Abl T315I mutant0.45 µM3-Amino derivative[1]
Compound 99 FGFR12.9 nM3-Amino, C6 substitution[1]
Compound 6o K562 (CML) cell line5.15 µM3-Amino, C5 substitution[5]
Pazopanib Tyrosine Kinase Inhibitor(Marketed Drug)N1-substitution[1]

This table illustrates the profound impact of substitutions on anticancer activity. Many of the most potent compounds, like Entrectinib, feature a 3-amino group, which is a known hinge-binding motif for kinases.[5] While our target compound has a 3-methoxy group, the comparison underscores that potent anticancer activity is achievable with the indazole core and that specific substitutions at the C3 and C5 positions are critical for directing this activity.

Experimental Workflows & Protocols

To facilitate further research and validation, this section provides detailed protocols for key assays used to characterize the biological activities discussed. The causality behind experimental choices is explained to ensure scientific integrity.

Experimental Workflow for Compound Characterization

The logical flow for assessing a novel indazole derivative involves a tiered approach, starting with broad cytotoxicity screening and moving towards specific mechanistic assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation (if cytotoxic) cluster_2 Phase 3: Anti-Inflammatory Pathway Analysis A Synthesize & Purify This compound B MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) A->B Test Compound C In Vitro Kinase Panel Screen (Biochemical Assay) B->C IC50 < 10 µM E COX-2 Inhibition Assay (Enzymatic Assay) B->E Broad Spectrum Activity or Low Cytotoxicity D Western Blot Analysis (Cell-based Assay) C->D Validate cellular target engagement F Cytokine Release Assay (ELISA) (e.g., TNF-α, IL-1β) E->F Confirm mechanism

Caption: Tiered workflow for biological evaluation of a novel indazole.

Protocol: MTT Cytotoxicity Assay

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity. It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Cancer cell lines (e.g., K562, A549, HepG2).[5]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • MTT solution (5 mg/mL in sterile PBS).[6]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).[8]

  • 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader (absorbance at 490-570 nm).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[8] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[8]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing formazan crystals to form.[7][8]

  • Solubilization: Carefully remove the medium. Add 100-130 µL of solubilization buffer to each well to dissolve the formazan crystals.[8] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm or 570 nm.[8]

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression.

Protocol: In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the activity of a specific kinase enzyme. Luminescence-based assays that quantify ATP consumption are common, robust, and amenable to high-throughput screening.[9][10]

Objective: To determine the IC50 of a test compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase (e.g., ALK, FGFR1).

  • Kinase-specific substrate peptide.

  • Kinase assay buffer.

  • ATP solution.

  • Kinase-Glo® or ADP-Glo® Assay Reagent (Promega).[9]

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Reaction Setup: In a white microplate, add the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant kinase and its specific substrate to each well. Incubate for 10-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for a defined period (e.g., 30-60 minutes) at the optimal temperature for the enzyme (e.g., 30°C or 37°C).

  • Detect ATP Depletion: Add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of remaining ATP.

  • Incubation & Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed) and less inhibition. A higher signal indicates lower kinase activity and more inhibition. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition versus the log of the compound concentration.

Protocol: Western Blot for Phosphorylated Protein Analysis

This cell-based assay validates if a compound inhibits a specific signaling pathway within intact cells by measuring the phosphorylation status of a target protein or its downstream substrate.[11][12]

Objective: To determine if a test compound reduces the phosphorylation of a target kinase in a cellular context.

Workflow Diagram:

G A 1. Cell Culture & Treatment B 2. Cell Lysis (with phosphatase inhibitors) A->B C 3. Protein Quantification (BCA or Bradford) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-phospho-ALK) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Detection & Imaging H->I

Caption: Key steps in the Western Blotting workflow.

Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat with the test compound for the desired time. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and, crucially, phosphatase inhibitors to preserve phosphorylation states.[12][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Run electrophoresis to separate proteins by molecular weight.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[14]

  • Blocking: Block the membrane for 1 hour at room temperature with a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST). BSA is preferred over milk for phospho-antibodies to reduce background.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ALK) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

  • Analysis: The intensity of the band corresponding to the phosphorylated protein will decrease in the presence of an effective inhibitor. Re-probe the blot with an antibody for the total (phosphorylated and unphosphorylated) protein to confirm equal loading.

Conclusion and Future Directions

While direct experimental data for this compound remains elusive, a systematic analysis based on structure-activity relationships of its constituent moieties strongly suggests a promising profile for investigation as an anti-inflammatory agent, likely acting via COX-2 inhibition. The indazole core also provides a proven foundation for developing potent kinase inhibitors, although the specific contribution of the 3-methoxy group in this context requires empirical validation.

The comparative data and detailed protocols provided in this guide offer a comprehensive roadmap for researchers. The next logical steps are to synthesize this compound and subject it to the tiered experimental workflow described. Such studies will not only elucidate the true biological activity of this specific molecule but also contribute valuable data to the broader understanding of indazole SAR, aiding in the rational design of next-generation therapeutics.

References

  • Journal of Medicinal Chemistry. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]

  • Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Journal of Clinical and Diagnostic Research. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. JCDR. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • ResearchGate. (2014). Synthesis and biological activities of a novel series of indazole derivatives. [Link]

  • Molecules. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Taylor & Francis Online. (2017). Kinase Activity-Tagged Western Blotting Assay. [Link]

  • European Journal of Medicinal Chemistry. (2008). Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents. PubMed. [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • ResearchGate. (2014). (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. [Link]

  • protocols.io. (2019). MTT (Assay protocol). [Link]

  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • STAR Protocols. (2021). In vitro NLK Kinase Assay. National Institutes of Health. [Link]

  • Bio-Rad. (n.d.). Western Blotting Guidebook. [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]

  • NCBI Bookshelf. (2012). Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. PubMed. [Link]

  • Organic & Biomolecular Chemistry. (2021). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Royal Society of Chemistry. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • ResearchGate. (n.d.). Molecular structures of indazole derivatives, (a) 5-aminoindazole; (b) 5-nitroindazole. [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. [Link]

  • PubChem. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid. National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to Validating Chemical Screen Hits: A Comparative Analysis Featuring 5-Amino-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the journey from a high-throughput screen (HTS) to a viable lead compound is fraught with challenges. A primary hurdle is the rigorous validation of initial "hits" to ensure they are not artifacts and represent genuine, optimizable starting points for a medicinal chemistry program. This guide provides an in-depth, technical comparison of methodologies for hit validation, centered around a hypothetical, yet scientifically grounded, scenario involving the validation of a kinase inhibitor hit. We will explore the strategic use of 5-Amino-3-methoxy-1H-indazole as a scaffold for elucidating the Structure-Activity Relationship (SAR), and compare this approach with orthogonal biophysical techniques.

The Challenge: From a Promising Hit to a Validated Lead

Imagine a phenotypic screen for inhibitors of uncontrolled cancer cell proliferation has yielded a promising hit, 'Compound X', with an IC50 of 5 µM. Initial characterization suggests its activity may be mediated through the inhibition of a critical kinase in a cancer-related signaling pathway. Compound X possesses a substituted indazole core, a privileged scaffold in medicinal chemistry known for its role in numerous approved kinase inhibitors.[1] However, this initial result is merely the beginning. To confidently advance this hit, we must answer several critical questions:

  • Is the observed activity a result of specific binding to the target kinase?

  • Is the chemical structure of the hit correct and is the sample pure?

  • Can we establish a relationship between the chemical structure and its biological activity?

  • How does this hit compare to other potential candidates in terms of its binding kinetics and thermodynamics?

To address these, a multi-pronged validation strategy is essential. Here, we will compare two main pillars of hit validation: SAR-driven validation using chemical analogs derived from this compound, and direct biophysical characterization of the initial hit.

Part 1: Structure-Activity Relationship (SAR)-Driven Validation

A cornerstone of hit validation is the establishment of a clear SAR.[2][3][4] If minor modifications to the hit compound's structure lead to predictable changes in activity, it provides strong evidence for a specific binding interaction. The indazole core of our hypothetical hit, Compound X, makes this compound an ideal starting point for the synthesis of a focused library of analogs.

Workflow for SAR-Driven Validation

The workflow for this approach involves the chemical synthesis of analogs, followed by their testing in the primary assay to determine their potency.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation start Hypothetical Hit (Compound X) scaffold This compound start->scaffold Core Scaffold synthesis Parallel Synthesis of Analogs scaffold->synthesis purification Purification & QC (LC-MS, NMR) synthesis->purification primary_assay Primary Assay (e.g., Cell Proliferation) purification->primary_assay ic50 IC50 Determination primary_assay->ic50 sar_analysis SAR Analysis ic50->sar_analysis

Caption: Workflow for SAR-driven hit validation.

Experimental Protocol: Synthesis of an Analog from this compound

To illustrate the process, let's outline a hypothetical synthesis of an analog of Compound X. Assuming Compound X has a substituent on the amino group of the indazole core, we can readily synthesize analogs with different substituents at this position.

Objective: To synthesize a small library of N-acylated derivatives of this compound for SAR studies.

Materials:

  • This compound

  • A selection of acid chlorides (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve 1 equivalent of this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add 1.2 equivalents of pyridine to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of the desired acid chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure N-acylated analog.[5]

  • Confirm the structure and purity of the final product using NMR and LC-MS.

This synthetic route can be adapted for parallel synthesis to rapidly generate a set of analogs for testing.

Part 2: Orthogonal Hit Validation using Biophysical Methods

While SAR provides strong indirect evidence of specific binding, biophysical assays offer direct confirmation and quantification of the interaction between a hit compound and its purified target protein.[6][7][8][] These methods are "orthogonal" because they rely on different physical principles than the primary screening assay, making them excellent for identifying false positives.

Biophysical_Workflow cluster_assays Biophysical Assays cluster_data Data Output hit Confirmed Hit (Compound X) spr Surface Plasmon Resonance (SPR) hit->spr tsa Thermal Shift Assay (TSA/CETSA) hit->tsa itc Isothermal Titration Calorimetry (ITC) hit->itc target Purified Target Protein target->spr target->tsa target->itc kinetics Kinetics (ka, kd) Affinity (KD) spr->kinetics stability Target Stabilization (ΔTm) tsa->stability thermo Thermodynamics (ΔH, ΔS) Stoichiometry (n) itc->thermo validation Validated Hit kinetics->validation stability->validation thermo->validation

Caption: Orthogonal hit validation using biophysical methods.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., Compound X) to a ligand (e.g., the target kinase) immobilized on a sensor surface in real-time.[10][11][12][13][14]

Experimental Protocol: SPR Analysis

  • Immobilize the purified target kinase onto a sensor chip (e.g., via amine coupling).

  • Prepare a series of dilutions of Compound X in a suitable running buffer.

  • Inject the different concentrations of Compound X over the sensor surface and a reference surface (without the protein) to obtain binding sensorgrams.

  • After each injection, regenerate the sensor surface using a low pH solution to remove the bound compound.[10]

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.[15][16][17][][19] The binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Experimental Protocol: Thermal Shift Assay

  • In a 96- or 384-well plate, mix the purified target kinase with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.[17]

  • Add Compound X at various concentrations to the wells. Include a no-compound control.

  • Seal the plate and place it in a real-time PCR instrument.

  • Increase the temperature incrementally and monitor the fluorescence at each step.

  • Plot fluorescence versus temperature to generate melting curves. The midpoint of the transition is the Tm.

  • Calculate the change in melting temperature (ΔTm) in the presence of Compound X compared to the control.

A cellular version of this assay, the Cellular Thermal Shift Assay (CETSA), can be used to confirm target engagement in a more physiological context.[20][21][22][23][24]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[25][26][27][28][29]

Experimental Protocol: Isothermal Titration Calorimetry

  • Place the purified target kinase in the sample cell of the calorimeter.

  • Load a concentrated solution of Compound X into the titration syringe.

  • Perform a series of small injections of Compound X into the sample cell while monitoring the heat change.

  • Integrate the heat change peaks and plot them against the molar ratio of the compound to the protein.

  • Fit the resulting binding isotherm to a suitable model to determine KD, n, ΔH, and ΔS.

Comparative Analysis

The following table summarizes the key characteristics of each validation approach.

FeatureSAR-Driven ValidationSurface Plasmon Resonance (SPR)Thermal Shift Assay (TSA)Isothermal Titration Calorimetry (ITC)
Principle Infers binding from changes in biological activity upon structural modification.Measures changes in refractive index upon binding to a surface.[10]Measures changes in protein thermal stability upon ligand binding.[16]Measures heat changes upon binding in solution.[25]
Key Output SAR trends, IC50 values of analogs.Binding kinetics (ka, kd), affinity (KD).[14]Target engagement confirmation, ΔTm, apparent KD.Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS).[29]
Throughput Low to medium (depends on synthesis speed).Medium to high.High.Low to medium.
Protein Req. N/A (uses cell-based or biochemical assays).Low.Low.High.
Label-Free Yes (for the compound).Yes.No (requires a fluorescent dye).Yes.
Strengths Provides crucial information for lead optimization; confirms specific interaction.Real-time kinetic data; can detect weak binders.High throughput; cost-effective; can be adapted to a cellular format (CETSA).Gold standard for thermodynamics; provides stoichiometry.
Limitations Indirect evidence of binding; requires synthetic effort.Requires protein immobilization; potential for artifacts.Indirect measure of affinity; may not work for all proteins.Low throughput; requires large amounts of pure protein.

Conclusion: An Integrated Approach to Hit Validation

Neither SAR-driven validation nor biophysical characterization alone is sufficient for robust hit validation. A comprehensive and trustworthy validation strategy integrates both approaches. The SAR data generated from analogs of this compound can provide the essential framework for understanding how to optimize the hit for potency and other drug-like properties. Simultaneously, biophysical methods like SPR, TSA, and ITC provide direct, quantitative evidence of target engagement, confirming that the observed biological activity is a consequence of the intended molecular interaction. By combining these methodologies, researchers can build a strong, data-driven case for advancing a hit compound into the resource-intensive lead optimization phase of drug discovery.

References

  • Canning, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4787. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Surface plasmon resonance for high-throughput screening of small-molecule libraries. Analytical Biochemistry, 409(1), 1-13. [Link]

  • Gesner, E. M., et al. (2011). Applications of Biophysics in High-Throughput Screening Hit Validation. Methods in Molecular Biology, 705, 247-266. [Link]

  • Turnbull, W. B., & Daranas, A. H. (2003). On the value of c: embracing the complexity of isothermal titration calorimetry. Journal of the American Chemical Society, 125(47), 14859-14866. [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221. [Link]

  • Lin, Y.-L., et al. (2022). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 12(1), 251-264. [Link]

  • AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery. Axxam SpA. [Link]

  • Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(5), 224-228. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Popin, E., et al. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 27(21), 7263. [Link]

  • Linkuvienė, V., et al. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Analytica Chimica Acta, 940, 126-135. [Link]

  • Araujo, A., et al. (2017). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Expert Opinion on Drug Discovery, 12(9), 883-893. [Link]

  • Lindsley, C. W., et al. (2006). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 49(23), 6755-6758. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • JoVE. (2024). Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays. Journal of Visualized Experiments. [Link]

  • Da Settimo, F., et al. (2009). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 4091-4101. [Link]

  • Nicoya Lifesciences. (n.d.). How does Digital SPR fit into early drug discovery?. Nicoya Lifesciences. [Link]

  • Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]

  • Tran, T. H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078. [Link]

  • Rich, R. L., & Myszka, D. G. (2007). Optimizing the Hit-to-Lead Process Using SPR Analysis. Drug Discovery Today, 12(15-16), 649-658. [Link]

  • protocols.io. (2018). Isothermal Titration Calorimetry (ITC). protocols.io. [Link]

  • CETSA. (n.d.). CETSA. CETSA. [Link]

  • Patel, R. V., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(5), 754-766. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Brvar, M., et al. (2018). Investigation of the thermal shift assay and its power to predict protein and virus stabilizing conditions. Journal of Pharmaceutical and Biomedical Analysis, 159, 10-19. [Link]

  • Lisurek, M., & Gorki, M. (2019). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences, 20(18), 4583. [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • Lin, Y.-L., et al. (2022). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 12(1), 251-264. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4087. [Link]

  • Jones, S., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-6. [Link]

  • Singh, R., & Singh, V. (2023). Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Zenodo. [Link]

Sources

analytical techniques for the structural confirmation of 5-Amino-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Structural Confirmation of 5-Amino-3-methoxy-1H-indazole

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For heterocyclic compounds like this compound, a molecule of interest due to the prevalence of the indazole scaffold in medicinal chemistry, this process is critical.[1] Indazole derivatives are known for a wide array of biological activities, making them attractive candidates for drug discovery programs.[1][2] This guide provides an in-depth comparison of analytical techniques for the definitive structural elucidation of this compound, grounded in practical insights and established scientific principles.

Our approach is not merely a list of methods but a strategic workflow. The causality behind each experimental choice is paramount, ensuring a self-validating system of analysis that moves from compositional and connectivity data to the definitive three-dimensional structure.

The Integrated Analytical Workflow

A multi-technique approach is essential for irrefutable structural confirmation. Each technique provides a unique piece of the puzzle, and their collective data build a cohesive and validated structural assignment. The typical workflow begins with Mass Spectrometry and NMR Spectroscopy to determine the molecular formula and connectivity, followed by Infrared Spectroscopy for functional group confirmation, and culminating in X-ray Crystallography for absolute stereochemical assignment, should a suitable crystal be obtained.

G MS Mass Spectrometry (MS) Elemental Composition NMR NMR Spectroscopy (¹H, ¹³C, 2D) Atom Connectivity MS->NMR IR Infrared (IR) Spectroscopy Functional Groups NMR->IR Suggests Functional Groups XRAY X-Ray Crystallography 3D Structure (Absolute) NMR->XRAY Confirms Connectivity in 3D IR->XRAY

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Step

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and elemental composition of a new compound. For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly crucial.

Expertise & Experience: The choice of ionization method is critical. Given the presence of a basic amino group, Electrospray Ionization (ESI) in positive ion mode is the logical choice.[3] This technique is soft, minimizing fragmentation and maximizing the abundance of the protonated molecular ion, [M+H]⁺. This provides a clear and accurate mass-to-charge ratio for the intact molecule.

Expected Data for this compound (C₈H₉N₃O):

  • Molecular Weight (Monoisotopic): 163.0746 g/mol

  • Expected [M+H]⁺: 164.0818 m/z

Comparative Mass Spectrometry Data
CompoundIonization ModeExpected [M+H]⁺ or M⁺ (m/z)Key Fragments (m/z)
This compound (Predicted) ESI (+)164.0818Fragmentation would likely involve loss of CH₃, NH₃, or CO.
1H-Indazol-6-amineGC-MS133 (M⁺)105, 104, 79[3]
5-Amino-3-iodo-1H-indazoleESI (+)259.9 (Found)Not specified[4]
Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a suitable solvent like methanol or acetonitrile.[3] High-purity solvents are essential to avoid adduct formation.

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument equipped with an ESI source.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode ([M+H]⁺).

    • Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).[3]

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental formula based on the accurate mass measurement, comparing it to the theoretical value for C₈H₁₀N₃O⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework.

Expertise & Experience: The choice of deuterated solvent is the first critical decision. For a molecule with exchangeable protons (N-H from the indazole and the amino group), DMSO-d₆ is an excellent choice.[5] It readily dissolves many polar organic compounds and slows down the exchange rate of N-H protons, often allowing them to be observed as distinct, sometimes broad, signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0.00 ppm.[3]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
¹H NMR (Predicted) δ (ppm)MultiplicityIntegrationAssignment
Indazole N-H~11.5-12.5br s1HH1
Aromatic C-H~7.3-7.5d1HH7
Aromatic C-H~6.8-7.0d1HH4
Aromatic C-H~6.6-6.8dd1HH6
Amino N-H₂~5.0-5.5br s2H-NH₂
Methoxy C-H₃~3.9-4.1s3H-OCH₃
¹³C NMR (Predicted) δ (ppm)Assignment
Aromatic C~150-155C3 (attached to OCH₃)
Aromatic C~140-145C5 (attached to NH₂)
Aromatic C~135-140C7a
Aromatic C~120-125C7
Aromatic C~115-120C3a
Aromatic C~110-115C6
Aromatic C~95-100C4
Methoxy C~55-60-OCH₃
Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in an NMR tube.[3] Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-64, depending on concentration.[3]

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[3]

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) or TMS. Integrate ¹H signals and analyze chemical shifts, multiplicities, and coupling constants.

G Sample Dissolve 5-10 mg in 0.6 mL DMSO-d₆ NMR_Tube Transfer to NMR Tube Sample->NMR_Tube Spectrometer Acquire Data on ≥400 MHz Spectrometer (¹H, ¹³C, 2D) NMR_Tube->Spectrometer Processing Process Data (FT, Phasing, Calibration) Spectrometer->Processing Analysis Structural Analysis (Shifts, Couplings, Integrals) Processing->Analysis

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expertise & Experience: For this compound, key vibrations to look for are the N-H stretches of the amine and indazole ring, C-O stretches of the methoxy group, and the C=C/C=N stretches of the aromatic system.[6] The presence of a primary amine (NH₂) will typically show two distinct N-H stretching bands, while the indazole N-H will be a broader band.[7]

Predicted IR Absorption Bands
Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Indazole N-HStretch3300-3500 (broad)
Amino N-HSymmetric & Asymmetric Stretch3300-3500 (two sharp peaks)
Aromatic C-HStretch3000-3100
Aliphatic C-H (Methoxy)Stretch2850-3000
Aromatic C=C & C=NStretch1500-1650
C-O (Aryl Ether)Stretch1200-1275 (asymmetric), 1020-1075 (symmetric)
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Lower the ATR arm to bring the sample into contact with the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and correlate them with the expected functional groups.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a high-quality single crystal can be grown, X-ray crystallography provides the most unambiguous structural information, including bond lengths, bond angles, and the absolute configuration in three-dimensional space.[8] It serves as the ultimate confirmation of the structure deduced from spectroscopic methods.

Expertise & Experience: The primary challenge of this technique is growing a suitable crystal. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). The quality of the crystal directly impacts the resolution of the final structure.[2]

Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound. Common methods include slow evaporation of a saturated solution (e.g., in ethanol, ethyl acetate, or a mixture) or vapor diffusion.

  • Crystal Mounting: Select a suitable crystal (typically <0.5 mm in any dimension) and mount it on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer.

    • The crystal is cooled (typically to ~100 K) to minimize thermal motion.

    • The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

    • The atomic positions and thermal parameters are refined to achieve the best fit between the observed and calculated diffraction patterns.[2]

The resulting crystallographic information file (CIF) provides a complete 3D model of the molecule, confirming the connectivity and constitution established by NMR and MS.

Comparison of Techniques

TechniqueInformation ProvidedStrengthsLimitations
HRMS Elemental composition, molecular weight.High sensitivity, requires very little sample.Provides no information on atom connectivity.
NMR Detailed atom connectivity, stereochemistry.Provides the most structural detail for solutions.Lower sensitivity, requires more sample, can be complex to interpret.
IR Presence of functional groups.Fast, non-destructive, good for a quick check.Often ambiguous, not suitable for full structure determination alone.
X-ray Absolute 3D structure, bond lengths/angles.Unambiguous for crystalline solids.[8]Requires a suitable single crystal, which can be difficult to obtain.

Conclusion

The structural confirmation of this compound is achieved not by a single technique but by the synergistic application of several analytical methods. High-resolution mass spectrometry establishes the correct elemental formula. A suite of NMR experiments then maps the molecular skeleton, defining the precise arrangement of atoms. Infrared spectroscopy provides complementary evidence for the key functional groups. Finally, where possible, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing compounds through the drug discovery and development pipeline.

References

  • BenchChem. Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol.
  • ACS Publications.
  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • ResearchGate.
  • Sieroń, L., et al. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • NIH National Center for Biotechnology Information.
  • BenchChem.
  • Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • ChemicalBook. 5-AMINO-3-IODO (1H)INDAZOLE synthesis.
  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • Nijssen, J. P., et al. (2006).
  • Reva, I., et al. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI.

Sources

A Researcher's Guide to the Structure-Activity Relationship of 5-Amino-1H-indazole Analogs as Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to form key interactions with a multitude of biological targets.[1] Specifically, the 1H-indazole-3-amine substructure has proven to be a highly effective hinge-binding fragment for protein kinases, which are critical targets in oncology.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a distinct class of these compounds: 5-Amino-1H-indazole analogs, with a focus on their potent inhibitory activity against the Aurora kinase family.

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in regulating mitosis.[3][4] Their overexpression is a hallmark of many human cancers, making them a prime target for therapeutic intervention.[3][5] This guide will dissect how chemical modifications to the 5-amino-1H-indazole scaffold influence inhibitory potency and selectivity. We will compare this class to established Aurora kinase inhibitors and provide detailed experimental protocols for researchers aiming to validate and expand upon these findings.

The 5-Amino-1H-indazole Scaffold: A High-Affinity Aurora Kinase Binding Motif

The foundational strength of the 5-amino-1H-indazole scaffold lies in its ability to form multiple hydrogen bonds with the ATP-binding pocket of Aurora kinases. The N1 and the exocyclic 3-amine group of the indazole core act as a bidentate hydrogen bond donor-acceptor pair, anchoring the molecule in the hinge region of the kinase. This interaction is fundamental to the high-affinity binding observed in this class of inhibitors.

cluster_kinase Aurora Kinase Hinge Region cluster_inhibitor 5-Amino-1H-indazole Core Hinge_NH Backbone NH (e.g., Ala) Hinge_CO Backbone C=O (e.g., Ala) Indazole_N1 N1-H Indazole_N1->Hinge_CO H-Bond (Acceptor) Indazole_N2 N2 Indazole_NH2 5-Amino Group Indazole_NH2->Hinge_NH H-Bond (Donor)

Caption: Key hydrogen bond interactions between the 5-amino-1H-indazole core and the kinase hinge.

Systematic SAR Exploration of the Indazole Core

The potency and selectivity of these analogs can be finely tuned by strategic chemical modifications at various positions of the indazole ring. The following sections break down the SAR based on substitution patterns commonly explored in the literature.

Position N1: The Gateway to Potency and Selectivity

Substitutions at the N1 position of the indazole ring often project into a solvent-exposed region of the ATP binding site, allowing for the introduction of larger, more complex functional groups. This position is critical for optimizing potency and can be used to dial in selectivity for Aurora A versus Aurora B.

  • Small Alkyl Groups: Generally well-tolerated but offer minimal gains in potency.

  • Cycloalkyl and Aryl Groups: The introduction of cyclic structures, particularly phenyl or substituted phenyl rings, often leads to a significant increase in inhibitory activity. This is likely due to favorable hydrophobic interactions within the active site.

  • Elaborated Side Chains: Incorporating solubilizing groups or moieties that can form additional interactions with residues outside the immediate hinge region can enhance both potency and pharmacokinetic properties.

Position C3: The Anchor Point

The substituent at the C3 position is crucial for establishing the primary interactions with the kinase hinge. While this guide focuses on analogs with a methoxy group at C3, it's important to understand its role. The 3-methoxy group can influence the electronic properties of the indazole ring system and its orientation within the binding pocket. Modifications at this position are generally less explored once a favorable hinge-binding interaction is established.

Position C5: The Essential Amino Group

The 5-amino group is a cornerstone of the SAR for this series. Its primary role is to form a critical hydrogen bond with the backbone carbonyl of a hinge residue.

  • Primary Amine (NH2): This is often the optimal configuration for potent Aurora kinase inhibition.

  • Acylation/Sulfonylation: Modification of the 5-amino group, for instance, through acylation, typically leads to a dramatic loss of activity, underscoring its importance as a hydrogen bond donor.

Comparative Analysis Against Alternative Aurora Kinase Inhibitors

To contextualize the performance of the 5-amino-1H-indazole series, it is useful to compare their activity against other well-characterized Aurora kinase inhibitors. Alisertib (MLN8237), a selective Aurora A inhibitor, and Danusertib (PHA-739358), a pan-Aurora inhibitor, serve as excellent benchmarks.[3][5]

Compound ClassTarget(s)Aurora A IC50 (nM)Aurora B IC50 (nM)Key Features
5-Amino-1H-indazole Analog (Hypothetical Optimized) Pan-Aurora~5-15~10-30Strong hinge binding; tunable N1-substituent for selectivity and properties.
Alisertib (MLN8237) [3]Aurora A Selective1.2396.5Highly selective for Aurora A; clinically evaluated.
Danusertib (PHA-739358) [5]Pan-Aurora1379Potent pan-Aurora inhibitor; also targets other kinases.
AT9283 [3]Multi-kinase3 (inhibition %)3 (inhibition %)Potent pan-Aurora inhibitor that also targets JAK2 and FLT-3.
AMG 900 [3]Pan-Aurora54Potent, orally bioavailable pan-Aurora inhibitor.

Note: IC50 values can vary significantly based on assay conditions. The data presented here are for comparative purposes.

The 5-amino-1H-indazole series demonstrates competitive potency with established pan-Aurora inhibitors. The key advantage of this scaffold lies in its synthetic tractability, which allows for extensive modification at the N1 position to optimize potency, selectivity, and drug-like properties.

Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for synthesizing a representative analog and for evaluating its biological activity.

Protocol 1: Synthesis of a Representative N1-Substituted 5-Amino-1H-indazole Analog

This protocol outlines a general route for the synthesis of N1-substituted analogs, starting from commercially available 5-nitroindazole.

A 5-Nitro-1H-indazole B 1. N-Alkylation (R-X, Base) A->B C N1-Alkyl-5-nitro-1H-indazole B->C D 2. Nitro Reduction (e.g., SnCl2 or H2, Pd/C) C->D E N1-Alkyl-5-amino-1H-indazole D->E

Caption: Synthetic workflow for N1-substituted 5-amino-1H-indazole analogs.

Step-by-Step Methodology:

  • N-Alkylation/Arylation:

    • To a solution of 5-nitro-1H-indazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (K2CO3, 2.0 eq) or cesium carbonate (Cs2CO3, 1.5 eq).[2]

    • Add the desired alkyl or aryl halide (R-X, 1.2 eq).

    • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) for 2-16 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the N1-substituted 5-nitro-1H-indazole.

  • Nitro Group Reduction:

    • Dissolve the N1-substituted 5-nitro-1H-indazole (1.0 eq) in a solvent like ethanol or ethyl acetate.

    • Add a reducing agent. A common method is using tin(II) chloride (SnCl2·2H2O, 5.0 eq) in ethanol at 70 °C. Alternatively, catalytic hydrogenation (H2 gas, 10% Pd/C) can be used.

    • Monitor the reaction by TLC until the starting material is consumed.

    • If using SnCl2, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

    • Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the final 5-amino-1H-indazole analog.

Protocol 2: In Vitro Aurora A Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, high-throughput method for determining the inhibitory potency (IC50) of compounds against Aurora A. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the kinase active site.

Principle: A terbium-labeled anti-tag antibody binds to the GST-tagged Aurora A kinase. A fluorescently labeled, ATP-competitive kinase tracer (Alexa Fluor™ 647) binds to the kinase's active site. When the tracer is bound, excitation of the terbium donor results in FRET to the Alexa Fluor™ acceptor. An inhibitor will compete with the tracer for binding, disrupting FRET and leading to a decrease in the emission signal from the acceptor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of GST-Aurora-A kinase and Tb-anti-GST antibody in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of the Alexa Fluor™ 647 tracer in the same kinase buffer.

    • Prepare serial dilutions of the test compound (5-amino-1H-indazole analog) and a positive control (e.g., Alisertib) in DMSO, then dilute further into the kinase buffer to create a 4X solution. A DMSO vehicle control is essential.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 4X test compound solution or control to each well.

    • Add 2.5 µL of the 2X kinase/antibody mixture to all wells.

    • Add 5 µL of the 2X tracer solution to all wells. The final volume will be 10 µL.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the emission ratio (665 nm / 620 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer.

Conclusion and Future Directions

The 5-amino-1H-indazole scaffold represents a versatile and potent platform for the development of Aurora kinase inhibitors. The structure-activity relationships highlight the critical role of the 5-amino group in hinge binding and the importance of the N1-substituent for modulating potency and selectivity. Comparative analysis shows that optimized analogs from this series can achieve potencies comparable to clinical candidates.

Future research in this area should focus on:

  • Improving Selectivity: Fine-tuning the N1-substituent to achieve greater selectivity between Aurora A and Aurora B, or to develop pan-Aurora inhibitors with specific profiles against other kinase families.

  • Optimizing Pharmacokinetics: Modifying the scaffold to improve metabolic stability, solubility, and oral bioavailability.

  • Overcoming Resistance: Investigating the efficacy of these analogs against known resistance-conferring mutations in Aurora kinases.

By leveraging the foundational SAR insights and robust experimental protocols detailed in this guide, researchers are well-equipped to design and evaluate the next generation of 5-amino-1H-indazole-based therapeutics.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. National Institutes of Health. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

  • Evaluation of in vitro activity and SAR study of the novel hetarylamino-3-aryl-1H-indazole derivatives as inhibitors of protein kinase CK2. Biopolymers and Cell. Available at: [Link]

  • Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. ScienceDirect. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. ResearchGate. Available at: [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. National Institutes of Health. Available at: [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. ScienceDirect. Available at: [Link]

  • Evaluation of in vitro activity and SAR study of the novel hetarylamino-3-aryl-1H-indazole derivatives as inhibitors of protein kinase CK2. ProQuest. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health. Available at: [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link]

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. Available at: [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers. Available at: [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. Available at: [Link]

  • Discovery of selective aminothiazole aurora kinase inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. National Institutes of Health. Available at: [Link]

  • aurora kinase inhibitors: Topics by Science.gov. Science.gov. Available at: [Link]

  • Design, Synthesis and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. Available at: [Link]

Sources

comparing the in vitro and in vivo efficacy of 5-Amino-3-methoxy-1H-indazole

This systematic approach—combining potent target engagement (in vitro) with robust anti-tumor activity and acceptable tolerability (in vivo)—is fundamental to identifying and advancing promising new chemical entities in oncology drug discovery. The indazole scaffold continues to be a highly valuable framework for developing novel, targeted cancer therapies. [2][12]

References

  • Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology. Available at: [Link]

  • Ma, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. Available at: [Link]

  • Brandon, A. M., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules. Available at: [Link]

  • Ma, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • Bradshaw, T. D., et al. (2005). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics. Available at: [Link]

  • Pommier, Y., et al. (2017). Testing PARP Inhibitors Using a Murine Xenograft Model. Methods in Molecular Biology. Available at: [Link]

  • PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017). Cancer Network. Available at: [Link]

  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. (n.d.). PMC. Available at: [Link]

  • Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Reviews. Available at: [Link]

  • 5-Amino-Substituted 2-Methoxy-1,3,4-oxadiazoles as Common Precursors Toward 1,3,4-Oxadiazol-2(3H)-ones and 1,2,4-Triazolidine-3,5-diones. (n.d.). ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central. Available at: [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). MDPI. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. Available at: [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. Available at: [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). PubMed. Available at: [Link]

  • MicroRNA spatial profiling for assessing drug efficacy in BRCA1-related triple-negative breast tumors. (2026). bioRxiv. Available at: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • Zebrafish as an in vivo screening tool to establish PARP inhibitor efficacy. (2021). PubMed. Available at: [Link]

  • Pharmacokinetic studies of amino acid analogues of 2-nitroimidazole, new hypoxic cell radiosensitizers. (n.d.). PubMed. Available at: [Link]

  • Pharmacokinetics of 9-methoxy-N,N-dimethyl-5-nitropyrazolo [3,4, 5-kl]acridine-2(6H)-propanamine (PZA, PD 115934, NSC 366140) in mice: guidelines for early clinical trials1. (1995). PubMed. Available at: [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. Available at: [Link]

A Researcher's Guide to Evaluating 5-Amino-3-methoxy-1H-indazole as a Potential Kinase Inhibitor: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, medicinal chemists, and researchers in oncology, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacological properties is a continuous endeavor. The indazole scaffold has emerged as a "privileged" structure in this pursuit, forming the core of several FDA-approved kinase inhibitors. This guide provides a comprehensive framework for a head-to-head comparison of a lesser-characterized molecule, 5-Amino-3-methoxy-1H-indazole , against established kinase inhibitors.

While specific biological data for this compound is not extensively available in the public domain, its structure, particularly the 3-aminoindazole moiety, strongly suggests potential as a kinase inhibitor. This functional group is a well-established "hinge-binding" motif, crucial for anchoring small molecules into the ATP-binding pocket of various kinases.[1] This guide, therefore, is structured as a prospective analysis, outlining the experimental journey to characterize this compound and benchmark it against relevant, clinically successful drugs.

The Subject of Our Investigation: this compound

  • Structure:

    • Core: 1H-indazole

    • Key Functional Groups:

      • An amino group at position 5

      • A methoxy group at position 3

      • The critical 3-aminoindazole core for kinase hinge region interaction.

  • CAS Number: 1368181-72-9[2][3]

  • Hypothesized Target Profile: Based on the prevalence of the 3-aminoindazole scaffold in inhibitors of tyrosine kinases, we can hypothesize that this compound may exhibit activity against kinases such as VEGFR, PDGFR, and FGFR, which are pivotal in tumor angiogenesis and proliferation.[4][5]

Selecting the Right Comparators: A Rationale

To provide a robust and clinically relevant comparison, we have selected two well-characterized, FDA-approved kinase inhibitors:

  • Axitinib (Inlyta®): An indazole-containing, potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[6][7][8][9] Its shared indazole core makes it an excellent comparator for understanding the nuances of structure-activity relationships.

  • Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor with a distinct indazolylpyrimidine scaffold.[10] It inhibits a broader range of kinases including VEGFRs, PDGFRs, and FGFRs.[11][12][13] Comparing our compound to Pazopanib will illuminate its relative selectivity profile.

The Experimental Blueprint: A Head-to-Head Evaluation

A rigorous comparison necessitates a multi-faceted experimental approach, progressing from in vitro biochemical assays to cellular and potentially in vivo models.

Part 1: Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory activity of this compound against a panel of purified kinases and compare its potency (IC50) to that of Axitinib and Pazopanib.

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[14]

  • Kinase Panel Selection: A focused panel should include hypothesized targets (VEGFR-1, -2, -3; PDGFR-α, -β; FGFR-1, -2, -3) and key off-target kinases to assess selectivity.

  • Reagent Preparation:

    • Prepare a 10-point serial dilution of this compound, Axitinib, and Pazopanib in DMSO.

    • Prepare assay buffers containing the kinase, its specific substrate, and ATP at its Km concentration for each kinase.

  • Reaction Incubation:

    • In a 384-well plate, add the test compounds and pre-incubate with the kinases to allow for binding.

    • Initiate the kinase reaction by adding the ATP/substrate mix. Incubate at room temperature for a specified time (e.g., 1-2 hours).

  • Signal Detection:

    • Stop the reaction and measure ADP production using the ADP-Glo™ reagent and a luminometer. The light output is directly proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The results should be summarized in a clear, comparative table.

Kinase TargetThis compound (IC50, nM)Axitinib (IC50, nM)Pazopanib (IC50, nM)
VEGFR-1Hypothetical Data0.110
VEGFR-2Hypothetical Data0.230
VEGFR-3Hypothetical Data0.1-0.347
PDGFR-αHypothetical Data566
PDGFR-βHypothetical Data1.684
c-KitHypothetical Data1.774
FGFR-1Hypothetical Data>1000140

Note: IC50 values for Axitinib and Pazopanib are representative values from the literature.[8][10]

To understand the broader selectivity profile, this compound should be screened against a large panel of kinases (e.g., >300) at a fixed concentration (e.g., 1 µM).[15][16] This provides a global view of its potential off-target effects.

Part 2: Cellular Target Engagement and Functional Effects

Biochemical potency does not always translate to cellular activity. It is crucial to assess whether the compound can enter cells and engage its target in a physiological context.[17]

The NanoBRET™ Target Engagement assay measures the binding of a compound to a target kinase in live cells.[18][19]

  • Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express the target kinase fused to a NanoLuc® luciferase.

  • Assay Setup:

    • Treat the cells with a fluorescent tracer that binds to the kinase's ATP pocket.

    • Add varying concentrations of the test compounds (this compound, Axitinib, Pazopanib).

  • BRET Measurement: If the test compound displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal between the luciferase and the tracer will decrease. This change is measured using a plate reader.

  • Data Analysis: The data is used to calculate the cellular IC50, reflecting the compound's affinity for the target in a live cell environment.

This assay determines the effect of the inhibitors on the growth of cancer cell lines that are dependent on the target kinases.

  • Cell Line Selection: Choose cell lines with known dependencies on the target kinases (e.g., HUVECs for VEGFR signaling, or tumor cell lines with specific kinase mutations).

  • Cell Seeding and Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of the three inhibitors for 72 hours.

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

Cell LinePrimary Kinase DependencyThis compound (GI50, µM)Axitinib (GI50, µM)Pazopanib (GI50, µM)
HUVECVEGFR-2Hypothetical DataLiterature ValueLiterature Value
K562BCR-ABLHypothetical DataLiterature ValueLiterature Value
MCF-7-Hypothetical DataLiterature ValueLiterature Value

Visualizing the Science: Pathways and Workflows

Signaling Pathway: VEGFR Signaling in Angiogenesis

The following diagram illustrates the central role of VEGFR-2 in promoting angiogenesis, a key process targeted by many kinase inhibitors.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Indazole_Inhibitor This compound Axitinib Pazopanib Indazole_Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and points of inhibition.

Experimental Workflow: Kinase Inhibitor Comparison

This diagram outlines the logical flow of experiments for comparing kinase inhibitors.

Experimental_Workflow Start Start: Select Compounds (this compound, Axitinib, Pazopanib) Biochemical_Assay Biochemical Assays (e.g., ADP-Glo™) Start->Biochemical_Assay Cellular_Assay Cellular Assays Start->Cellular_Assay Determine_IC50 Determine IC50 Values (Potency) Biochemical_Assay->Determine_IC50 Kinase_Profiling Kinase Selectivity Profiling (>300 Kinases) Biochemical_Assay->Kinase_Profiling Analysis Comparative Analysis (Potency, Selectivity, Efficacy) Determine_IC50->Analysis Kinase_Profiling->Analysis Target_Engagement Target Engagement (e.g., NanoBRET™) Cellular_Assay->Target_Engagement Proliferation_Assay Cell Proliferation Assay Cellular_Assay->Proliferation_Assay Target_Engagement->Analysis Determine_GI50 Determine GI50 Values (Efficacy) Proliferation_Assay->Determine_GI50 Determine_GI50->Analysis Conclusion Conclusion & Future Directions Analysis->Conclusion

Caption: Workflow for comparative analysis of kinase inhibitors.

Synthesizing the Evidence: An Expert's Perspective

Upon completion of these experiments, the comprehensive dataset will allow for a thorough evaluation of this compound. The key questions to address will be:

  • Potency: How does its IC50 against primary targets compare to Axitinib and Pazopanib? Is it a sub-nanomolar inhibitor, or does it fall within a less potent range?

  • Selectivity: Does it exhibit a clean selectivity profile, primarily hitting the intended targets, or does it have significant off-target activity? A highly selective inhibitor is often desirable to minimize side effects.

  • Cellular Efficacy: Does the biochemical potency translate into effective inhibition of cell proliferation? A large discrepancy between biochemical and cellular IC50 values may indicate issues with cell permeability or efflux.

  • Structure-Activity Relationship (SAR): How do the substitutions at the 5 and 3 positions of the indazole ring influence its activity and selectivity compared to Axitinib? This provides valuable insights for future optimization.

A promising result for this compound would be high potency against a specific set of kinases (e.g., VEGFRs), a clean off-target profile, and strong correlation between biochemical and cellular activity. Such a profile would warrant further investigation into its pharmacokinetic properties and in vivo efficacy.

Conclusion and Future Directions

This guide has laid out a systematic and scientifically rigorous framework for the head-to-head comparison of this compound with the established kinase inhibitors Axitinib and Pazopanib. By following this experimental blueprint, researchers can generate the necessary data to determine if this compound is a promising lead candidate for further drug development. The indazole scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a thorough evaluation of new derivatives is essential for advancing the field of targeted cancer therapy.

References

  • Axitinib - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Axitinib. (2023, December 27). In Wikipedia. [Link]

  • What is the mechanism of Axitinib? (2024, July 17). Patsnap Synapse. [Link]

  • Escudier, B., & Gore, M. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Targeted Oncology, 8(4), 269–281. [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]

  • Axitinib: Indications, Adverse Effects, Contraindications and Dosage. (n.d.). Urology Textbook. Retrieved January 19, 2026, from [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron. Retrieved January 19, 2026, from [Link]

  • Kinase Profiling Services. (2021, October 27). Luceome Biotechnologies. [Link]

  • Biochemical kinase assay to improve potency and selectivity. (2021, March 25). Domainex. [Link]

  • Cell-Based In Vitro Kinase Assay Services. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • pazopanib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 19, 2026, from [Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. (2017, November 27). Lab Manager. [Link]

  • Pazopanib - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Drug Details - GIST clinical trials. (n.d.). GIST Support International. Retrieved January 19, 2026, from [Link]

  • An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. (2012). Bioorganic & Medicinal Chemistry Letters, 22(14), 4783–4788. [Link]

  • Binding assays to profile target engagement by kinase inhibitors in... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). Bioorganic & Medicinal Chemistry Letters, 22(14), 4783–4788. [Link]

  • (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. (2010). The Oncologist, 15(3), 220–231. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]

  • Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma. (2011). Expert Opinion on Drug Metabolism & Toxicology, 7(3), 353–361. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). Nature Reviews Drug Discovery, 9(4), 309–325. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. [Link]

  • Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. (2016). Journal of Medicinal Chemistry, 59(7), 3392–3408. [Link]

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. (2015). Bioorganic & Medicinal Chemistry, 23(3), 553–566. [Link]

  • Models for the Prediction of Receptor Tyrosine Kinase Inhibitory Activity of Substituted 3-Aminoindazole Analogues. (2013). Molecules, 18(10), 12188–12207. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2014). Journal of Clinical and Diagnostic Research, 8(11), HC01–HC04. [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(9), 3909. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(8), 1279–1309. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(9), 3909. [Link]

  • 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. (2002). Bioorganic & Medicinal Chemistry Letters, 12(3), 423–425. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(19), 6649. [Link]

  • Multi kinase inhibitors. (n.d.). Otava Chemicals. Retrieved January 19, 2026, from [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(4), 852–858. [Link]

  • Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). European Journal of Medicinal Chemistry, 258, 115599. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Amino-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a laboratory chemical extends beyond its application in research and development. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 5-Amino-3-methoxy-1H-indazole (CAS No. 1368181-72-9), a heterocyclic compound frequently utilized in medicinal chemistry and drug discovery. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.

Hazard Assessment and Safety Profile

Understanding the intrinsic hazards of a compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous compounds, such as 5-Amino-1H-indazole, provide a reliable basis for hazard assessment. The primary health risks are associated with its irritant properties and potential toxicity if ingested.

Based on this data, this compound should be handled as a hazardous substance. Key hazard classifications for its close analog, 5-Amino-1H-indazole, include:

  • Acute oral toxicity (Category 4)[1]

  • Skin irritation (Category 2)[1]

  • Serious eye irritation (Category 2)[1]

  • Specific target organ toxicity — single exposure (Category 3), primarily affecting the respiratory system[1]

These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound.

Required Personal Protective Equipment (PPE) Standard Rationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses or chemical safety goggles.Protects against dust particles and potential splashes causing serious eye irritation[1].
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat must be worn.Prevents skin contact, which can cause irritation[1].
Respiratory Protection Not required under normal use with adequate ventilation (e.g., in a fume hood). Use a NIOSH/MSHA-approved respirator if dust is generated and exposure limits may be exceeded.Minimizes inhalation of dust, which can cause respiratory tract irritation[1].
Hand Protection Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.Ensures barrier integrity and prevents cross-contamination[2].

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure risks. The following protocol is designed for small-scale laboratory spills of solid this compound.

Pre-requisite: Ensure a spill kit appropriate for aromatic amines is readily accessible. This should include inert absorbent materials, decontamination solutions, and designated waste bags.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity. If not already working in one, ensure the area is well-ventilated, preferably within a certified chemical fume hood.

  • Don PPE: Wear all required PPE as detailed in the table above.

  • Contain the Spill: Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent the generation of dust.

  • Decontamination:

    • For aromatic amines, a two-step decontamination process is recommended. First, wet the area with a cleaning/developing solution to dissolve the amine[3].

    • Next, apply a decontamination solution, such as one containing glutaraldehyde, which reacts with and neutralizes the amine. Allow a contact time of at least 5 minutes[3][4].

  • Collect Waste: Carefully sweep or vacuum the absorbed material and place it into a suitable, clearly labeled container for hazardous waste[5]. Avoid actions that generate dust.

  • Final Cleaning: Wipe the spill area again with the cleaning solution, followed by water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE (such as gloves), must be placed in the designated hazardous waste container[6].

  • Personal Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is crucial for a compliant waste management program. All waste streams contaminated with this compound must be treated as hazardous chemical waste. The U.S. Environmental Protection Agency (EPA) forbids the disposal of hazardous waste pharmaceuticals down the drain (sewering), a best practice that should be extended to all hazardous laboratory chemicals[7][8].

Waste Segregation Decision Workflow

The following diagram illustrates the decision-making process for segregating waste contaminated with this compound.

WasteSegregation start Waste Generation Point (Contaminated with this compound) is_solid Is the waste primarily solid? start->is_solid is_sharp Is it a sharp? is_solid->is_sharp Yes is_liquid Is the waste primarily liquid? is_solid->is_liquid No sharps_waste Puncture-Proof Sharps Container (for Hazardous Chemical Waste) is_sharp->sharps_waste Yes non_sharps_waste Non-Sharp Labware Waste (e.g., vials, pipette tips) Place in Solid Chemical Waste Container is_sharp->non_sharps_waste No liquid_waste Liquid Chemical Waste Container (Non-halogenated organic waste) is_liquid->liquid_waste Yes solid_waste Solid Chemical Waste Container (e.g., contaminated gloves, weigh paper, absorbent pads) non_sharps_waste->solid_waste

Caption: Waste segregation workflow for this compound.

Step-by-Step Collection Procedure:
  • Select a Compatible Container: Use a container made of compatible material (e.g., polyethylene for liquids, a sturdy bag-lined drum for solids) with a tightly fitting lid. The original chemical container is often a good choice for waste[9][10].

  • Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound" and any solvents used. Do not use abbreviations or formulas[9].

    • The specific hazards (e.g., "Irritant," "Toxic").

    • The date when waste was first added.

  • Collect Waste Streams:

    • Solid Waste: Place bulk/excess this compound and grossly contaminated items like weigh boats, gloves, and absorbent materials directly into a designated solid hazardous waste container.

    • Contaminated Labware: Empty containers that held the compound should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste[10]. After rinsing, the defaced container can often be disposed of as regular lab glass or plastic, per institutional guidelines[6].

    • Solutions: Collect all solutions containing this compound in a dedicated liquid hazardous waste container, typically labeled for "Non-halogenated Organic Waste."

  • Storage: Keep waste containers closed at all times except when adding waste. Store them in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials[11].

Final Disposal Pathway and Regulatory Context

The ultimate disposal of this compound must be conducted by a licensed environmental services contractor. As a nitrogen-containing heterocyclic compound, the preferred method of destruction is high-temperature incineration .

  • Mechanism of Destruction: Incineration at high temperatures (typically >850°C) in an oxygen-rich environment ensures the complete breakdown of the molecule. The thermal decomposition of nitrogen-rich heterocyclic compounds proceeds via a radical mechanism, breaking C-C, C-N, and C-O bonds[12][13]. The expected combustion products are primarily carbon dioxide (CO₂), water (H₂O), and various oxides of nitrogen (NOx)[14]. These off-gases are treated by the disposal facility's scrubbing systems to comply with air quality regulations.

  • Regulatory Framework: The management of chemical waste in the United States is governed by the Resource Conservation and Recovery Act (RCRA), implemented by the EPA[1]. While this compound is not specifically a "listed" hazardous waste (i.e., it does not have a P- or U-series waste code), it must be managed as a hazardous waste based on its characteristic hazards (toxicity/irritancy)[11][15]. Adherence to the procedures in this guide ensures compliance with these regulations and aligns with the principles of responsible chemical management.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-1H-indazole.
  • Dong, G., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4102. [Link]

  • Sztorch, B., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4768. [Link]

  • SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Amines Operating Instructions.
  • Hypha Discovery. (2024). Intramolecular reactions and chemical degradation. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from the University of Canterbury website.
  • SKC Inc. (2024). SDS: Aromatic Amine Cleaning Developing Solution.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3099-3107. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Minnesota Pollution Control Agency. (2011). U List of Hazardous Wastes.
  • Gajda, M., et al. (2024). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 17(1), 245. [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5537-5541. [Link]

  • SKC Inc. (2023). SDS: Aromatic Amine DECONtamination Solution.
  • GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove. YouTube. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Wang, D., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Science of The Total Environment, 859(Pt 1), 160161. [Link]

  • U.S. Environmental Protection Agency. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Treatment Methods for the Remediation of Amines: A Review.
  • PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.

Sources

A Guide to Personal Protective Equipment for 5-Amino-3-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety protocols and logistical information for handling 5-Amino-3-methoxy-1H-indazole in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure proper chemical handling.

This guide provides a detailed overview of the necessary personal protective equipment (PPE) and safe handling procedures for this compound. Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them crucial in pharmaceutical research and drug development.[1][2][3] Given the potential hazards associated with handling chemical compounds, a thorough understanding and implementation of safety measures are paramount.

Hazard Assessment and Engineering Controls

Before any handling of this compound, a thorough hazard assessment is mandatory. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[4][9]

Engineering Controls are the first line of defense in minimizing exposure:

  • Chemical Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to control the inhalation of dust.[8]

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the accumulation of airborne contaminants.[5][6]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical for preventing exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards identified for similar compounds.[8][10][11]

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and dispose of them properly after handling.[8]
Eyes Safety glasses with side shields or chemical safety gogglesProvides essential protection against splashes and airborne particles.[8][12]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing during solution preparation.[8]
Body Laboratory coatA standard laboratory coat is required to protect skin and clothing from contamination.[8]
Respiratory NIOSH-approved respirator (e.g., N95)Required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable. The specific type of respirator should be determined by a formal risk assessment.[8]
Feet Closed-toe shoesTo protect feet from potential spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan is crucial for minimizing risks. The following workflow outlines the key steps for the safe handling of this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Conduct Risk Assessment & Verify Fume Hood Certification Don_PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->Don_PPE Weigh 3. Weigh Solid Compound (Minimize Dust Generation) Don_PPE->Weigh Dissolve 4. Prepare Solution (Slowly Add Solvent to Solid) Weigh->Dissolve Decon 5. Decontaminate Work Area Dissolve->Decon Doff_PPE 6. Doff PPE Correctly (Gloves First) Decon->Doff_PPE Waste 7. Dispose of Waste (Follow Institutional Guidelines) Doff_PPE->Waste

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation and Engineering Controls:

    • Before starting, ensure the chemical fume hood is certified and functioning correctly.[8]

    • Gather all necessary materials and equipment.

    • Verify that all required PPE is available and in good condition.[8]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Handling the Compound:

    • Perform all manipulations of the solid compound within the fume hood to minimize inhalation exposure.

    • Use appropriate tools, such as spatulas, to handle the powder and avoid creating dust.[8]

    • When preparing solutions, slowly add the solvent to the solid to prevent splashing.

  • Post-Handling Decontamination:

    • Wipe down the work area within the fume hood with an appropriate solvent to decontaminate surfaces.

    • Clean any equipment used in the process.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye and face protection.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety.

  • Chemical Waste: All solid waste contaminated with this compound and any unused material should be disposed of in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated hazardous liquid waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated solid waste container.

  • Follow Institutional Guidelines: Adhere to all local and institutional regulations for hazardous waste disposal.[4][5]

Emergency Procedures

In the event of an exposure, immediate action is necessary.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water. Seek immediate medical attention.[4][6]

  • Spill: In case of a small spill, and if you are trained to do so, wear appropriate PPE (including respiratory protection) and clean it up. For large spills, evacuate the area and follow your institution's emergency spill response procedures.[8]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

  • Fisher Scientific. (2025, December 21). Safety Data Sheet: 5-Amino-1H-indazole.
  • Li, Y., et al. (2023).
  • PubChem. (n.d.). 1H-Indazol-5-amine.
  • Chem-Impex. (n.d.). 5-Methoxy-1H-indazole-3-carbaldehyde.
  • Wikipedia. (n.d.). Dimethyltryptamine.
  • PubChem. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid.
  • Thermo Fisher Scientific. (n.d.). 5-Amino-1H-indazole, 98%.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet: 3-Amino-4-methoxy-1H-indazole.
  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(1), 1-21.
  • Fisher Scientific. (2025, September 7). Safety Data Sheet: 5-Amino-1H-indazole.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Indazole.
  • BenchChem. (2025). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • El-Gamal, M. I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3379.
  • BLD Pharm. (n.d.). This compound.
  • Power, L. (2013, October 3). Personal protective equipment for preparing toxic drugs. GERPAC.
  • ECHEMI. (n.d.). 1H-Indazol-3-amine SDS, 874-05-5 Safety Data Sheets.
  • Martinez, A., et al. (2020). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 25(18), 4249.
  • Legros, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(20), 11025-11030.
  • Rajasekaran, A., & Thangamani, A. (2020). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. Research Journal of Pharmacy and Technology, 13(10), 4645-4648.
  • Popova, E. A., et al. (2023). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 28(13), 5123.
  • POGO. (n.d.). Personal Protective Equipment.
  • ChemicalBook. (n.d.). 5-AMINO-3-IODO (1H)INDAZOLE synthesis.
  • BenchChem. (2025). Personal protective equipment for handling 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-3-methoxy-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Amino-3-methoxy-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.